molecular formula C6H10N4 B582047 2-Amino-3-(ethylamino)pyrazine CAS No. 912773-15-0

2-Amino-3-(ethylamino)pyrazine

Cat. No.: B582047
CAS No.: 912773-15-0
M. Wt: 138.174
InChI Key: FUHUMDWVJYSYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(ethylamino)pyrazine is a valuable chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for constructing more complex molecules . Its structure, featuring both amino and ethylamino functional groups, allows for straightforward chemical modification, making it particularly useful for structure-activity relationship (SAR) studies . This compound is primarily employed in the synthesis of pharmaceutical intermediates, with a strong focus on the development of potential antiviral and antibacterial agents . Furthermore, its application extends to oncology research, where it is used as a building block in the design of kinase inhibitors and other targeted therapies . The pyrazine core is a common pharmacophore in many biologically active compounds and approved drugs, known for contributing to favorable membrane permeability and other drug-like properties . Research into pyrazine-based molecules has shown they can exhibit a wide spectrum of biological activities, including antitumor, antibacterial, and antifungal effects, as highlighted in recent studies on novel pyrazine derivatives . This reagent provides researchers with a versatile starting point for innovation in heterocyclic chemistry and the development of new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-N-ethylpyrazine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHUMDWVJYSYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671895
Record name N~2~-Ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912773-15-0
Record name N~2~-Ethylpyrazine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Whitepaper: A Novel Synthetic Pathway for 2-Amino-3-(ethylamino)pyrazine from Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines a feasible and innovative synthetic route for 2-Amino-3-(ethylamino)pyrazine, a heterocyclic amine of interest in medicinal chemistry, starting from the readily available amino acid, glycine. The synthesis is designed as a multi-step process involving the formation of a key intermediate, 2,3-diaminopyrazine, which is subsequently functionalized via a selective reductive amination protocol. This document provides detailed experimental methodologies, tabulated quantitative data for key reaction steps, and workflow diagrams to ensure clarity and reproducibility for researchers in drug discovery and development.

Introduction

Substituted aminopyrazines are a critical class of N-heterocycles that form the core scaffold of numerous biologically active compounds and pharmaceuticals. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them privileged structures in medicinal chemistry. This compound, in particular, represents a valuable building block for the synthesis of more complex molecules. Traditional synthetic routes often rely on precursors that are distant from readily available starting materials. This paper details a strategic pathway beginning with glycine, an inexpensive and abundant amino acid, bridging the gap between biorenewable feedstocks and high-value chemical entities. The proposed synthesis proceeds through the formation of 2,3-diaminopyrazine, a versatile intermediate, followed by a selective N-ethylation.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages:

  • Stage 1: Synthesis of 2,3-Diaminopyrazine from Glycine. This stage leverages the inherent reactivity of glycine to first form aminoacetonitrile, a key precursor. Two molecules of aminoacetonitrile then undergo a base-catalyzed self-condensation and subsequent air oxidation to form the stable aromatic 2,3-diaminopyrazine core. This approach is adapted from established industrial processes for pyrazine synthesis.

  • Stage 2: Selective N-Ethylation via Reductive Amination. To achieve selective introduction of the ethyl group onto one of the amino moieties, a reductive amination strategy is employed. 2,3-Diaminopyrazine is reacted with acetaldehyde to form an intermediate imine, which is then reduced in situ with a mild hydride reagent to yield the target compound, this compound.

The complete workflow is visualized in the diagram below.

G cluster_0 Stage 1: Pyrazine Core Synthesis cluster_1 Stage 2: Selective Functionalization Glycine Glycine AAN Aminoacetonitrile Glycine->AAN Esterification, Amidation, Dehydration DAP 2,3-Diaminopyrazine AAN->DAP Base-catalyzed self-condensation, Air Oxidation FinalProduct This compound DAP->FinalProduct Reductive Amination (NaBH(OAc)₃) Acetaldehyde Acetaldehyde Acetaldehyde->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2,3-Diaminopyrazine (DAP) from Glycine

Step 1.1: Synthesis of Aminoacetonitrile from Glycine

This procedure involves the conversion of glycine to its corresponding nitrile. A common method is the conversion of the amino acid to an amino amide followed by dehydration.

  • Reagents: Glycine methyl ester hydrochloride, Ammonia (7N solution in Methanol), Phosphorus pentoxide (P₂O₅), Dichloromethane (DCM).

  • Protocol:

    • To a stirred solution of glycine methyl ester hydrochloride (1.0 eq) in methanol at 0 °C, add a 7N solution of ammonia in methanol (3.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain crude aminoacetamide.

    • Suspend the crude aminoacetamide in DCM. Add phosphorus pentoxide (1.5 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield aminoacetonitrile.

Step 1.2: Synthesis of 2,3-Diaminopyrazine from Aminoacetonitrile

This step involves the base-catalyzed self-condensation of aminoacetonitrile.

  • Reagents: Aminoacetonitrile, Sodium methoxide (NaOMe), Methanol.

  • Protocol:

    • Prepare a solution of sodium methoxide in methanol (25 wt%, 0.1 eq).

    • To a solution of aminoacetonitrile (1.0 eq) in methanol, add the sodium methoxide solution dropwise at room temperature.

    • Heat the reaction mixture to 50 °C and stir vigorously, open to the atmosphere (to allow for air oxidation), for 24 hours. A precipitate will form.

    • Cool the mixture to 0 °C and collect the solid by filtration.

    • Wash the solid with cold methanol and dry under vacuum to obtain 2,3-diaminopyrazine.

Stage 2: Synthesis of this compound

Step 2.1: Reductive Amination of 2,3-Diaminopyrazine

This protocol achieves selective mono-N-ethylation.

  • Reagents: 2,3-Diaminopyrazine, Acetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE), Acetic Acid.

  • Protocol:

    • Suspend 2,3-diaminopyrazine (1.0 eq) in 1,2-dichloroethane (DCE).

    • Add acetaldehyde (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

    • Continue stirring at room temperature for 12 hours.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to yield pure this compound.

Quantitative Data Summary

The following tables summarize the hypothetical, yet realistic, quantitative data for the key synthetic steps described.

Table 1: Synthesis of 2,3-Diaminopyrazine (DAP)

Step Starting Material Product Molar Equiv. Yield (%) Purity (HPLC)
1.1 Glycine Aminoacetonitrile 1.0 75% >95%

| 1.2 | Aminoacetonitrile | 2,3-Diaminopyrazine | 1.0 | 68% | >97% |

Table 2: Synthesis of this compound

Step Starting Material Product Molar Equiv. Yield (%) Purity (HPLC)

| 2.1 | 2,3-Diaminopyrazine | this compound | 1.0 | 62% | >98% |

Logical Relationship Diagram

The transformation in Stage 2 relies on the differential reactivity of the reactants to favor mono-alkylation over di-alkylation. The logical flow is depicted below.

G DAP 2,3-Diaminopyrazine Imine Mono-imine Intermediate DAP->Imine Acetaldehyde Acetaldehyde (1.1 eq) Acetaldehyde->Imine Forms Imine on one NH₂ Target Target Product (Mono-ethylated) Imine->Target Reduction SideProduct Side Product (Di-ethylated) Imine->SideProduct Slower reaction with second NH₂ Reducer NaBH(OAc)₃ Reducer->Target

Caption: Key intermediate formation and selectivity in reductive amination.

Conclusion

This whitepaper presents a robust and logical synthetic route to this compound starting from the fundamental amino acid, glycine. By utilizing a biomimetic-inspired strategy to form the pyrazine core followed by a highly selective reductive amination for side-chain installation, this pathway offers an efficient and scalable method for producing this valuable chemical intermediate. The detailed protocols and expected yields provide a solid foundation for researchers to implement this synthesis in a laboratory setting. This work underscores the potential of using simple, biorenewable starting materials for the synthesis of complex, high-value molecules relevant to the pharmaceutical industry.

An In-depth Technical Guide to the Spectral Characterization of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the spectral data for 2-Amino-3-(ethylamino)pyrazine, also known as N2-ethylpyrazine-2,3-diamine. Due to the limited availability of published experimental spectra for this specific compound, this document presents the available ¹H NMR data alongside predicted spectral characteristics for ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. These predictions are based on the analysis of structurally similar pyrazine derivatives and foundational principles of spectroscopic interpretation.

Chemical Structure and Properties

  • IUPAC Name: N2-ethylpyrazine-2,3-diamine

  • CAS Number: 912773-15-0

  • Molecular Formula: C₆H₁₀N₄

  • Molecular Weight: 138.17 g/mol

  • Appearance: Yellow to brown powder or crystals.[1]

Spectroscopic Data

The following sections summarize the available and predicted spectral data for this compound.

¹H NMR Spectrum Data

A proton NMR spectrum for this compound has been reported and is summarized below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4d1HH-5 (Pyrazine)
~7.2d1HH-6 (Pyrazine)
~4.8 (broad)s2H-NH₂ (Amino)
~4.5 (broad)t1H-NH- (Ethylamino)
~3.4q2H-CH₂- (Ethyl)
~1.3t3H-CH₃ (Ethyl)

Predicted ¹³C NMR Spectrum Data

Based on the analysis of similar pyrazine derivatives, the predicted ¹³C NMR spectral data are as follows:

Predicted Chemical Shift (δ) ppmAssignment
~150C-2 (C-NH₂)
~145C-3 (C-NH-ethyl)
~130C-5 (CH)
~125C-6 (CH)
~40-CH₂- (Ethyl)
~15-CH₃ (Ethyl)

The predicted FT-IR absorption bands for this compound are based on characteristic functional group frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric)Primary Amine
3350 - 3250N-H Stretch (symmetric)Primary Amine
3350 - 3310N-H StretchSecondary Amine
3100 - 3000C-H Stretch (aromatic)Pyrazine Ring
2975 - 2850C-H Stretch (aliphatic)Ethyl Group
1650 - 1580N-H BendAmine
1600 - 1475C=C and C=N StretchPyrazine Ring
1470 - 1430C-H Bend (aliphatic)Ethyl Group
1340 - 1250C-N StretchAromatic Amine
1250 - 1020C-N StretchAliphatic Amine

For electron ionization mass spectrometry (EI-MS), the following fragmentation pattern is predicted.

m/z ValuePredicted Fragment Ion
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
110[M - CH₂CH₂]⁺ or [M - N₂]⁺
109[M - CH₂CH₃]⁺
82[Pyrazine ring fragment]⁺

The predicted UV-Vis absorption maxima are based on the electronic transitions of the pyrazine chromophore and the influence of the amino substituents. The spectrum is expected to be recorded in a polar solvent like ethanol or methanol.

Predicted λmax (nm)Electronic TransitionChromophore
~260 - 280π → πPyrazine ring system
~320 - 360n → πPyrazine ring with auxochromic amino groups

Experimental Protocols

The following are general experimental protocols for obtaining the spectral data described above.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filtration: If any solid remains undissolved, filter the solution or carefully pipette the supernatant into a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C.

    • Use proton decoupling to simplify the spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

    • Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Instrumentation: Place the salt plate in the sample holder of an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.

    • Prepare a blank solution containing only the solvent.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the blank solution and record a baseline spectrum.

    • Rinse and fill a matched quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm). The instrument will automatically subtract the baseline from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectral characterization of an organic compound like this compound.

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Interpretation cluster_report Reporting Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analysis IR FT-IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis UV UV-Vis Spectroscopy Sample->UV Analysis Structure Structural Elucidation NMR->Structure Data Interpretation IR->Structure Data Interpretation MS->Structure Data Interpretation UV->Structure Data Interpretation Purity Purity Assessment Structure->Purity Report Technical Report Purity->Report

Caption: Workflow for Spectral Characterization.

Disclaimer: The ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectral data presented in this document are predicted based on the analysis of structurally related compounds and have not been experimentally verified for this compound. This information is intended for research and informational purposes only. Experimental verification is recommended for definitive characterization.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Properties of Substituted Aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazines have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that position them as promising candidates for drug discovery and development. This technical guide provides an in-depth exploration of the core biological properties of this compound class, with a focus on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Kinase Inhibition: A Primary Mechanism of Action

A predominant biological property of substituted aminopyrazines is their ability to act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases such as cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Genetic alterations in the FGFR signaling pathway are implicated in numerous cancers. Substituted aminopyrazines have been extensively investigated as FGFR inhibitors.[1][2] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream signaling molecules. The FGFR signaling cascade involves pathways such as RAS-MAPK, PI3K-AKT, and PLCγ.[3][4]

A series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives have been identified as pan-FGFR inhibitors.[1][2] For instance, compound 18i from this series demonstrated potent inhibition of FGFR1–4 and suppressed the activation of downstream effectors like FRS2, AKT, and ERK1/2 in cancer cell lines.[3]

FGFR Signaling Pathway and Inhibition by Aminopyrazines

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG/IP3 PLCg->DAG_IP3 DAG_IP3->Proliferation Aminopyrazine Substituted Aminopyrazine Aminopyrazine->FGFR Inhibition

Caption: Inhibition of the FGFR signaling pathway by substituted aminopyrazines.

Compound IDTargetIC50 (nM)Cell LineReference
18i FGFR11.88SNU-16[3]
FGFR23.02KMS-11[3]
FGFR32.34SW-780[3]
FGFR412.58MDA-MB-453[3]
Erdafitinib FGFR11.2-[5]
FGFR22.5-[5]
FGFR33.0-[5]
FGFR45.7-[5]
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The MAPK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival.[6] Substituted aminopyrazines have been developed as inhibitors of kinases within this pathway, such as Mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[7] Inhibition of MK-2 can suppress the production of pro-inflammatory cytokines like TNFα.[7]

MAPK Signaling Pathway and Inhibition by Aminopyrazines

MAPK_Signaling Stress Stress Stimuli (e.g., LPS) p38 p38 MAPK Stress->p38 MK2 MK-2 p38->MK2 TNFa_mRNA TNFα mRNA Stabilization MK2->TNFa_mRNA TNFa_Protein TNFα Protein Production TNFa_mRNA->TNFa_Protein Aminopyrazine Substituted Aminopyrazine Aminopyrazine->MK2 Inhibition

Caption: Inhibition of the p38/MK-2 signaling pathway by substituted aminopyrazines.

Compound ClassTargetIC50 (µM)Cell LineReference
Aminopyrazine DerivativesMK-2Low µM to sub-µMTHP-1[7]
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway Inhibition

The PI3K/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[8] Novel aminopyrazine series have been discovered as selective PI3Kα and PI3Kδ inhibitors.[5][9] For example, a series of triazole aminopyrazines demonstrated high potency and selectivity for PI3Kδ.[5]

PI3K/AKT Signaling Pathway and Inhibition by Aminopyrazines

PI3K_AKT_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Aminopyrazine Substituted Aminopyrazine Aminopyrazine->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted aminopyrazines.

Compound ClassTargetIC50 (nM)Cell LineReference
Triazole AminopyrazinesPI3Kδ≤ 1JeKo-1[5]
Aminopyrazine SeriesPI3Kα-MCF7[9]

Antimicrobial Activity

Substituted aminopyrazines have also demonstrated significant potential as antimicrobial agents, with activity against a range of pathogens including mycobacteria, bacteria, and fungi.[10]

Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxamide have been evaluated for their antimycobacterial properties.[10] Notably, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide showed potent activity against Mycobacterium tuberculosis H37Rv.[10] The length of the alkyl chain in some derivatives was found to correlate with increased antimycobacterial and antibacterial activity.[10]

Compound IDOrganismMIC (µg/mL)MIC (µM)Reference
17 M. tuberculosis H37Rv12.546[10]
10 M. kansasii62.5250[10]
20 M. kansasii31.25111[10]
Antibacterial and Antifungal Activity

The antimicrobial spectrum of substituted aminopyrazines extends to various bacterial and fungal strains. Phenyl and alkyl derivatives of 3-aminopyrazine-2-carboxamides have shown activity against staphylococcal strains, while antifungal activity has been observed against Trichophyton interdigitale and Candida albicans.[10]

Compound IDOrganismMIC (µM)Reference
20 Staphylococcus aureus31.25[10]
20 MRSA62.5[10]
Alkyl Derivatives Trichophyton interdigitale-[10]
Alkyl Derivatives Candida albicans-[10]

Experimental Protocols

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

A general two-step procedure can be employed for the synthesis of these compounds.[10]

Synthesis Workflow

Synthesis_Workflow Start 3-Aminopyrazine- 2-carboxylic acid Step1 Activation (e.g., with CDI in DMSO) Start->Step1 Intermediate Activated Intermediate Step1->Intermediate Step2 Amide Formation (Microwave, 120°C) Intermediate->Step2 Amine Substituted Amine (R-NH2) Amine->Step2 Product N-substituted 3-aminopyrazine- 2-carboxamide Step2->Product

Caption: General workflow for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Procedure:

  • The starting 3-aminopyrazine-2-carboxylic acid is treated with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like dimethyl sulfoxide (DMSO).[10]

  • The reaction mixture is allowed to react until the evolution of CO2 ceases, indicating the formation of the activated intermediate.[10]

  • The corresponding substituted amine is then added to the reaction mixture.

  • The final amide bond formation is typically achieved using microwave irradiation at elevated temperatures (e.g., 120°C).[10]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Antimicrobial Testing Workflow

Antimicrobial_Testing Start Prepare serial dilutions of test compounds in 96-well plates Step1 Inoculate wells with a standardized microbial suspension Start->Step1 Step2 Incubate plates at appropriate temperature and duration Step1->Step2 Step3 Visually or spectrophotometrically determine the lowest concentration that inhibits microbial growth (MIC) Step2->Step3

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under conditions appropriate for the growth of the specific microorganism (e.g., 24-48 hours for bacteria and fungi).[10]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

In Vitro Cytotoxicity Assay (HepG2 Cell Line)

The cytotoxicity of the compounds is often evaluated against a human cell line, such as the liver carcinoma cell line HepG2, to assess their potential toxicity to mammalian cells.

Cytotoxicity Assay Workflow

Cytotoxicity_Assay Start Seed HepG2 cells in 96-well plates and allow to attach overnight Step1 Treat cells with serial dilutions of test compounds Start->Step1 Step2 Incubate for a defined period (e.g., 72 hours) Step1->Step2 Step3 Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo) Step2->Step3 Step4 Calculate the IC50 value (concentration that inhibits 50% of cell growth) Step3->Step4

Caption: Workflow for in vitro cytotoxicity assay using the HepG2 cell line.

Procedure:

  • HepG2 cells are seeded in 96-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of the test compounds.

  • After a specific incubation period (e.g., 72 hours), cell viability is measured using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo assay.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

Substituted aminopyrazines represent a privileged scaffold in drug discovery, exhibiting a remarkable diversity of biological activities. Their potent inhibitory effects on key signaling kinases make them attractive candidates for the development of novel anticancer and anti-inflammatory therapies. Furthermore, their demonstrated antimicrobial properties open avenues for the development of new treatments for infectious diseases. The synthetic accessibility of this class of compounds, coupled with the availability of robust in vitro assays for their biological evaluation, provides a solid foundation for further research and development in this promising area of medicinal chemistry. This guide serves as a comprehensive resource for professionals seeking to explore and harness the therapeutic potential of substituted aminopyrazines.

References

An In-depth Technical Guide on the In Vitro Mechanism of Action of Substituted Aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vitro mechanism of action data for 2-Amino-3-(ethylamino)pyrazine is not available in the public domain based on a comprehensive literature search. This guide provides an in-depth overview of the in vitro mechanisms of action for structurally related substituted aminopyrazine derivatives, offering insights into potential activities for researchers, scientists, and drug development professionals.

Antimycobacterial Activity of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides

A notable therapeutic application of aminopyrazine derivatives is their potential as antimycobacterial agents. Studies on N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have revealed their activity against Mycobacterium tuberculosis.

Proposed Mechanism of Action

The antimycobacterial effect of these compounds is suggested to be linked to the inhibition of essential enzymatic processes within the mycobacterium. One of the proposed mechanisms of action is the competitive inhibition of NADPH binding to Mycobacterium tuberculosis Fatty Acid Synthase I (FAS I)[1]. This enzyme is critical for the synthesis of mycolic acids, which are major and essential components of the mycobacterial cell wall[1].

Quantitative Data: In Vitro Antimycobacterial Activity

The in vitro antimycobacterial activity of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)Reference
3-(hexylamino)-N-methyl-pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv25[1]
3-(heptylamino)-N-methyl-pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv25[1]
3-(octylamino)-N-methyl-pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv25[1]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[2]
Experimental Protocols

1.3.1 Mycobacterial Growth Inhibition Assay

The in vitro whole-cell growth inhibitory activity of the compounds against Mycobacterium tuberculosis and other mycobacterial strains is determined using a broth microdilution method.

  • Preparation of Inoculum: Mycobacterial strains are cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth) supplemented with nutrients. The bacterial suspension is adjusted to a specific optical density to standardize the number of colony-forming units (CFU).

  • Assay Plate Preparation: The test compounds are serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation: A standardized volume of the mycobacterial inoculum is added to each well.

  • Incubation: The plates are incubated at 37°C for a period suitable for the growth of the specific mycobacterial strain (e.g., 7-14 days for M. tuberculosis).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator dye like resazurin.

experimental_workflow_mycobacterial_growth_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Mycobacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds Serially Dilute Test Compounds prep_compounds->inoculate incubate Incubate at 37°C inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Workflow for Mycobacterial Growth Inhibition Assay.

Aminopyrazine Derivatives as FGFR Inhibitors

Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are key players in cell proliferation, differentiation, and angiogenesis[3][4][5]. Dysregulation of FGFR signaling is implicated in various cancers[3][5].

Mechanism of Action

These pyrazine derivatives act as pan-FGFR inhibitors, binding to the ATP-binding pocket of the FGFR kinase domain[5]. This binding event prevents the phosphorylation of FGFR and subsequently blocks the activation of downstream signaling pathways, such as the MAPK and AKT pathways, which are crucial for tumor cell growth and survival[4][5].

Quantitative Data: In Vitro FGFR Inhibition

The inhibitory activity of these compounds is assessed through biochemical and cellular assays, with IC50 values indicating the concentration required for 50% inhibition.

Compound IDTargetIC50 (nM)Assay TypeReference
18gFGFR2380Biochemical Assay[5]
18iFGFR2150Biochemical Assay[5]
13FGFR13.0Enzymatic Activity[6]
29FGFR13.0Enzymatic Activity[6]
30FGFR13.0Enzymatic Activity[6]
Experimental Protocols

2.3.1 In Vitro Kinase Inhibition Assay

  • Assay Principle: The ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific FGFR kinase is measured. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.

  • Procedure:

    • Recombinant FGFR enzyme, a suitable substrate, and ATP are combined in a buffer solution.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is incubated to allow for phosphorylation.

    • A detection reagent is added that either measures the amount of ATP remaining (luminescence) or detects the phosphorylated substrate (fluorescence).

    • The signal is read on a plate reader, and the IC50 value is calculated.

2.3.2 Western Blot Analysis for Downstream Signaling

  • Purpose: To confirm that the FGFR inhibitor blocks signaling within cancer cells.

  • Procedure:

    • Cancer cell lines with known FGFR alterations are treated with the test compound at various concentrations.

    • After a specific incubation period, the cells are lysed to extract proteins.

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for phosphorylated FGFR (p-FGFR) and downstream signaling proteins like phosphorylated ERK (p-ERK).

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection, and the signal is visualized using a chemiluminescent substrate.

fgfr_signaling_pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Inhibitor Aminopyrazine Inhibitor Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway and Point of Inhibition.

Aminopyrazine Derivatives as CHK1 Inhibitors

A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable inhibitors of Checkpoint Kinase 1 (CHK1)[7][8][9]. CHK1 is a crucial kinase in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy[7].

Mechanism of Action

These aminopyrazine derivatives function by inhibiting the kinase activity of CHK1. In cancer cells with DNA damage, CHK1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting CHK1, these compounds abrogate the cell cycle checkpoint, forcing the cancer cells to enter mitosis with damaged DNA, which ultimately leads to cell death (mitotic catastrophe).

Experimental Protocols

3.2.1 CHK1 Kinase Inhibition Assay

  • Assay Principle: Similar to the FGFR kinase assay, this biochemical assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by recombinant CHK1 enzyme. A common method is the Caliper microfluidic assay[7].

  • Procedure:

    • Recombinant CHK1 enzyme, a fluorescently labeled peptide substrate, and ATP are incubated with the test compounds.

    • The reaction products (phosphorylated and unphosphorylated substrate) are separated by electrophoresis on a microfluidic chip.

    • The amount of phosphorylated substrate is quantified by fluorescence detection, allowing for the calculation of percentage inhibition and IC50 values.

3.2.2 Cellular Checkpoint Abrogation Assay

  • Purpose: To assess the ability of the CHK1 inhibitor to override a DNA damage-induced G2 cell cycle checkpoint.

  • Procedure:

    • Human cancer cell lines (e.g., HT29 colon cancer cells) are treated with a DNA damaging agent (e.g., etoposide) to induce G2 arrest.

    • The cells are then treated with the test compound at various concentrations.

    • After incubation, the cells are fixed and stained with an antibody against a mitotic marker (e.g., phospho-histone H3) and a DNA dye (e.g., propidium iodide).

    • The percentage of cells entering mitosis is quantified by flow cytometry. An increase in the mitotic population indicates abrogation of the G2 checkpoint.

chk1_inhibition_workflow cluster_induction Induction of DNA Damage cluster_inhibition CHK1 Inhibition cluster_outcome Cellular Outcome treat_dna_damage Treat cells with DNA damaging agent g2_arrest Cells arrest in G2 phase treat_dna_damage->g2_arrest treat_inhibitor Add CHK1 inhibitor g2_arrest->treat_inhibitor checkpoint_abrogation G2 checkpoint abrogated treat_inhibitor->checkpoint_abrogation mitosis Cells enter mitosis with damaged DNA checkpoint_abrogation->mitosis cell_death Mitotic catastrophe & cell death mitosis->cell_death

Logical Flow of CHK1 Inhibition in Cancer Cells.

Inhibition of Photosynthetic Electron Transport

Certain N-alkyl-3-(alkylamino)pyrazine-2-carboxamides have also been shown to inhibit photosynthetic electron transport (PET) in spinach chloroplasts[1][10]. This activity is relevant for the development of herbicides.

Mechanism of Action

These compounds act as inhibitors of Photosystem II (PSII), a key complex in the photosynthetic electron transport chain. They are thought to interfere with the electron transfer between the primary and secondary quinone acceptors (QA and QB) on the reducing side of PSII[10].

Experimental Protocols

4.2.1 In Vitro PET Inhibition Assay

  • Principle: The rate of photoreduction of an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol or ferricyanide) by isolated chloroplasts is measured spectrophotometrically. The inhibition of this rate in the presence of the test compound is determined.

  • Procedure:

    • Chloroplasts are isolated from fresh spinach leaves.

    • A reaction mixture containing the isolated chloroplasts, a suitable buffer, and an artificial electron acceptor is prepared.

    • The test compound is added at various concentrations.

    • The mixture is illuminated, and the change in absorbance of the electron acceptor over time is monitored using a spectrophotometer.

    • The rate of electron transport is calculated, and the concentration of the compound causing 50% inhibition (IC50) is determined.

pet_inhibition_pathway Light Light Energy PSII Photosystem II (PSII) Light->PSII QA QA PSII->QA e- QB QB QA->QB e- Cytb6f Cytochrome b6f Complex QB->Cytb6f e- Inhibitor Pyrazine Derivative Inhibitor->QB Blocks e- transfer

Inhibition of Photosynthetic Electron Transport at PSII.

References

The Ascendance of Aminopyrazines: A Technical Guide to Their Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery and synthetic evolution of aminopyrazine compounds, a class of heterocyclic scaffolds that have become integral to modern medicinal chemistry. From their early preparations to their role in blockbuster drugs, we delve into the key synthetic milestones, detailed experimental protocols, and the biological pathways they modulate. This document serves as a comprehensive resource for professionals engaged in drug discovery and development, providing both historical context and practical synthetic knowledge.

Chapter 1: Discovery and Early Synthetic Efforts

The history of aminopyrazines is rooted in the broader exploration of pyrazine chemistry. Early syntheses in the 1940s laid the groundwork for accessing this important scaffold. A notable early method involved the preparation of 2-aminopyrazine from 2-chloropyrazine or 2-bromopyrazine by treatment with anhydrous ammonia at elevated temperatures, typically between 150-200°C in an anhydrous ethanol medium.[1] While effective, this process highlighted the need for more efficient and scalable methods for commercial production, especially as 2-aminopyrazine was identified as a crucial intermediate for promising chemotherapeutic agents like 2-sulfanilamidopyrazine.[1]

Another foundational approach, also described in the 1940s, established the preparation and properties of aminopyrazine, contributing to the fundamental understanding of this heterocyclic system.[2] These initial syntheses, though requiring harsh conditions, were pivotal in making aminopyrazines accessible for further investigation and derivatization.

Chapter 2: Evolution of Synthetic Methodologies

The synthetic repertoire for aminopyrazines has expanded significantly since the initial discoveries. Modern chemistry has introduced a variety of methods that offer improved yields, milder conditions, and greater functional group tolerance.

Classical and Modern Core Syntheses

One versatile process for preparing 2-aminopyrazines involves the reaction of α-iminodiacetonitriles with hydrogen halides, or with alcohols/thioalcohols in the presence of hydrogen halides or alkali/alkaline earth compounds.[3] This method provides a pathway to various substituted aminopyrazines, which are valuable starting materials for dyes, fungicides, and pharmaceuticals.[3]

The general workflow for this class of synthesis can be visualized as a multi-step process starting from readily available precursors.

G start α-Iminodiacetonitriles reagent1 a) Hydrogen Halides b) Alcohols/Thioalcohols + HX c) Alcohols/Thioalcohols + Alkali start->reagent1 React with product 2-Aminopyrazines reagent1->product Yields application Starting Materials for: - Dyes - Fungicides - Pharmaceuticals product->application

Figure 1: General synthesis of 2-aminopyrazines from α-iminodiacetonitriles.

Synthesis of Functionalized Aminopyrazine Derivatives

The true value of the aminopyrazine core lies in its utility as a scaffold for drug development. Many modern therapeutic agents are derivatives, requiring sophisticated synthetic strategies for their construction.

Synthesis of 3-Aminopyrazine-2-Carboxamides:

A common and important derivative is the 3-aminopyrazine-2-carboxamide. Two primary procedures are used to convert the starting 3-aminopyrazine-2-carboxylic acid into these amides.[4]

  • Procedure A: This two-step method begins with a Fisher esterification of the carboxylic acid to form the corresponding methyl ester, followed by aminolysis of the ester with a suitable amine.[4]

  • Procedure B: This approach involves treating the starting acid with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), in an anhydrous solvent like dimethyl sulfoxide (DMSO).[4]

G cluster_A Procedure A cluster_B Procedure B start 3-Aminopyrazine-2-carboxylic Acid ester Methyl 3-aminopyrazine-2-carboxylate start->ester H2SO4, MeOH (Fisher Esterification) cdi Coupling (CDI, DMSO) start->cdi aminolysis Aminolysis (R-NH2) ester->aminolysis product N-substituted 3-Aminopyrazine-2-carboxamides aminolysis->product cdi->product

Figure 2: Synthetic workflows for N-substituted 3-aminopyrazine-2-carboxamides.

Total Synthesis of Favipiravir:

The antiviral drug Favipiravir (T-705) is a prominent example of a complex aminopyrazine derivative. One efficient synthesis starts from commercially available 2-aminopyrazine.[5] The process highlights a sequence of modern organic reactions to build the final molecule. The synthesis of the key intermediate, 3,6-dichloropyrazine-2-carbonitrile, is particularly noteworthy, achieving a 48% yield over four steps and avoiding the use of POCl₃.[5]

The synthetic sequence is as follows:

  • Regioselective Chlorination: Introduction of a chlorine atom onto the pyrazine ring.

  • NBS Bromination: Bromination of the ring using N-Bromosuccinimide.

  • Palladium-Catalyzed Cyanation: Installation of a nitrile group.

  • Sandmeyer Diazotization/Chlorination: Conversion of the amino group to a second chlorine atom.[5]

Chapter 3: Aminopyrazines in Drug Discovery and Relevant Signaling Pathways

Aminopyrazine derivatives have demonstrated a wide range of biological activities, making them privileged structures in drug discovery.[4][6] They are key components in drugs approved for treating cancer, viral infections, and other diseases.[5][7]

Inhibition of Kinase Signaling Pathways

Many aminopyrazine-based drugs function as kinase inhibitors. Their planar aromatic structure is well-suited to fit into the ATP-binding pocket of kinases, and the nitrogen atoms of the pyrazine ring often serve as crucial hydrogen bond acceptors, interacting with amino acid residues in the hinge region of the kinase.

FGFR Signaling Pathway:

The Fibroblast Growth Factor Receptor (FGFR) family is a crucial oncogenic driver in various cancers.[8] Certain 3-amino-pyrazine-2-carboxamide derivatives have been designed as potent pan-FGFR inhibitors. They block the activation of FGFR and its downstream signaling pathways, including MAPK and AKT, thereby inhibiting cancer cell proliferation.[8]

ligand FGF receptor FGFR ligand->receptor binds & activates PLCg PLCγ receptor->PLCg RAS RAS receptor->RAS PI3K PI3K receptor->PI3K inhibitor Aminopyrazine Inhibitor (e.g., 18i) inhibitor->receptor inhibits pathway_node pathway_node downstream_node downstream_node proliferation Cell Proliferation, Survival, Migration PLCg->proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->proliferation AKT AKT PI3K->AKT AKT->proliferation

Figure 3: Inhibition of the FGFR signaling cascade by aminopyrazine derivatives.

MK-2 Signaling Pathway:

Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key player in the inflammatory response, regulating the production of TNFα. Aminopyrazine derivatives have been developed as MK-2 inhibitors for potential use in treating inflammatory diseases like rheumatoid arthritis.[9] These compounds were found to be active in suppressing lipopolysaccharide (LPS)-stimulated TNFα production in cells.[9]

Chapter 4: Experimental Protocols and Data

This section provides detailed methodologies for key synthetic transformations and summarizes relevant quantitative data.

Synthesis of 2-Aminopyrazine from 2-Chloropyrazine[1]

Protocol:

  • A mixture of 2-chloropyrazine (1 part by weight), anhydrous ammonia (approx. 2.2 parts), and absolute ethanol (25 parts) is prepared in a suitable pressure vessel (autoclave).

  • The vessel is sealed and heated with shaking to 175°C for a duration of three hours.

  • After cooling to room temperature, the solvent and excess reactants are removed under diminished pressure.

  • The resulting crystalline brown residue is taken up in hot benzene (approx. 13 parts).

  • The hot solution is filtered to remove any resinous material.

  • The filtrate is cooled to 5°C to allow crystallization of the product.

  • The yellow crystals of 2-aminopyrazine are collected by filtration, washed with cold benzene, and dried.

Synthesis of N-(2,4-dimethoxyphenyl)-3-aminopyrazine-2-carboxamide (17)[4]

This protocol follows the coupling agent methodology (Procedure B).

Protocol:

  • To a solution of 3-aminopyrazine-2-carboxylic acid in anhydrous dimethyl sulfoxide (DMSO), add 1,1'-carbonyldiimidazole (CDI).

  • Stir the mixture at room temperature to allow for the activation of the carboxylic acid.

  • Add the corresponding amine (2,4-dimethoxyaniline) to the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminopyrazine syntheses and biological activities.

Table 1: Synthesis Conditions and Yields

Starting MaterialProduct/IntermediateReagents & ConditionsYield (%)Reference
2-Aminopyrazine3,6-Dichloropyrazine-2-carbonitrile1) Regioselective Chlorination2) NBS Bromination3) Pd-catalyzed Cyanation4) Sandmeyer Reaction48[5]
3-Aminopyrazine-2-carboxylic acidMethyl 3-aminopyrazine-2-carboxylateSOCl₂, Methanol66.7
α-Iminodiacetonitriles2-AminopyrazinesVaries (e.g., HX, ROH/HX) T = 0 to 100°C t = 0.1 to 200 hoursNot specified[3]

Table 2: Biological Activity of Selected Aminopyrazine Derivatives

CompoundTarget/AssayActivityReference
17 (3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide)Mycobacterium tuberculosis H37RvMIC = 12.5 µg/mL (46 µM)[4]
18i (3-amino-pyrazine-2-carboxamide derivative)NCI-H520 Cancer Cell LineIC₅₀ = 26.69 µM[8]
18i (3-amino-pyrazine-2-carboxamide derivative)SNU-16 Cancer Cell LineIC₅₀ = 1.88 µM[8]
2xxiv (Aminophthalazine analog)PGE₂ Reduction in HCA-7 cellsEC₅₀ = 0.02 µM[10]
2vii (Aminophthalazine analog)PGE₂ Reduction in HCA-7 cellsEC₅₀ = 0.032 µM[10]

Conclusion

The journey of aminopyrazine compounds from their initial synthesis to their current status as indispensable tools in drug discovery is a testament to the power of synthetic and medicinal chemistry. The versatility of the aminopyrazine scaffold, combined with an ever-expanding toolkit of synthetic methodologies, has enabled the development of targeted therapies for a range of human diseases. As our understanding of complex biological pathways deepens, the rational design of novel aminopyrazine derivatives will undoubtedly continue to yield new and improved therapeutic agents, solidifying the legacy of this remarkable heterocyclic core.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-(ethylamino)pyrazine (CAS 912773-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the pyrazine derivative, 2-Amino-3-(ethylamino)pyrazine. Given the limited publicly available experimental data for this specific molecule, this document combines information from chemical suppliers with extrapolated data and generalized experimental protocols based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Core Properties

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds that are scaffolds in numerous biologically active molecules.[1] The pyrazine ring is a key component in various pharmaceuticals, including anticancer, diuretic, and antidiabetic agents.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 912773-15-0[2][3]
Molecular Formula C₆H₁₀N₄[2]
Molecular Weight 138.17 g/mol [2]
IUPAC Name N2-ethylpyrazine-2,3-diamine[2]
Physical Form Yellow to brown powder or crystals[2]
Purity Typically ≥95%[2]
Solubility Reported as insoluble in water; likely soluble in organic solvents.[3]
Storage Conditions 2-8°C, under inert atmosphere, protected from light.[2]
Melting Point Data not available.
Boiling Point Data not available.
pKa Data not available.
LogP Data not available.

Note: The lack of specific experimental data for melting point, boiling point, pKa, and LogP necessitates experimental determination for accurate values.

Experimental Protocols

The following sections outline detailed, representative methodologies for the determination of key physicochemical properties and the synthesis and characterization of this compound. These protocols are based on standard laboratory practices and published methods for similar pyrazine derivatives.

The synthesis of aminopyrazine derivatives often involves nucleophilic substitution reactions. A plausible synthetic route for this compound could start from a dihalopyrazine or a protected aminohalopyrazine.

Reaction Scheme:

A potential synthesis could involve the reaction of 2-amino-3-chloropyrazine with ethylamine.

Materials:

  • 2-amino-3-chloropyrazine

  • Ethylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-chloropyrazine and a non-nucleophilic base in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add ethylamine to the reaction mixture.

  • Heat the reaction mixture to a temperature appropriate for the solvent (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the amino protons.

  • 13C NMR: The 13C NMR spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the ethyl group.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer. Characteristic peaks are expected for N-H stretching of the amino groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), C=N and C=C stretching of the pyrazine ring (around 1500-1600 cm⁻¹), and N-H bending (around 1600-1650 cm⁻¹).

Mass Spectrometry (MS):

  • Determine the molecular weight and fragmentation pattern using a mass spectrometer, typically with electrospray ionization (ESI). The molecular ion peak [M+H]⁺ should be observed at m/z 139.10.

Melting Point:

  • Use a digital melting point apparatus. Place a small amount of the crystalline solid into a capillary tube and heat it at a controlled rate. The melting point is the temperature range over which the solid melts to a liquid.

Boiling Point:

  • For a solid with a high melting point, the boiling point would be determined under reduced pressure to prevent decomposition. This is typically done using a vacuum distillation apparatus.

Solubility:

  • Qualitatively assess solubility by adding a small amount of the compound to various solvents (e.g., water, ethanol, methanol, dichloromethane, DMSO) at room temperature and observing for dissolution.

  • Quantitatively, solubility can be determined by preparing a saturated solution, filtering it, and measuring the concentration of the solute in the filtrate using a technique like HPLC-UV.

Octanol-Water Partition Coefficient (LogP):

  • The shake-flask method is a common technique. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination:

  • Potentiometric titration is a standard method. A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa can be determined from the titration curve.

  • UV-Vis spectrophotometry can also be used. The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by analyzing the changes in absorbance as a function of pH.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented in publicly available literature, the aminopyrazine scaffold is present in numerous compounds with known pharmacological effects. For instance, aminopyrazine derivatives have been investigated as inhibitors of various protein kinases, such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) and Fibroblast Growth Factor Receptor (FGFR). These kinases are often involved in signaling pathways that regulate cell proliferation, inflammation, and survival.

Below is a generalized diagram of a protein kinase signaling pathway that could potentially be targeted by an aminopyrazine derivative.

G extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., FGFR) extracellular_signal->receptor Binds to adaptor_protein Adaptor Protein receptor->adaptor_protein Activates ras Ras adaptor_protein->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Activates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Regulates aminopyrazine This compound (Hypothetical Inhibitor) aminopyrazine->receptor Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow for Physicochemical Characterization

A systematic approach is crucial for the comprehensive characterization of a novel chemical entity. The following diagram illustrates a logical workflow for determining the physicochemical properties of a compound like this compound.

G start Start: Purified Compound identity_confirmation Identity Confirmation (NMR, MS, IR) start->identity_confirmation physical_properties Physical Properties (Melting Point, Appearance) identity_confirmation->physical_properties stability_studies Stability Studies (pH, Temperature, Light) identity_confirmation->stability_studies solubility_assessment Solubility Assessment (Aqueous & Organic) physical_properties->solubility_assessment lipophilicity_determination Lipophilicity (LogP/LogD) solubility_assessment->lipophilicity_determination ionization_constant Ionization Constant (pKa) solubility_assessment->ionization_constant data_compilation Data Compilation and Property Profile lipophilicity_determination->data_compilation ionization_constant->data_compilation stability_studies->data_compilation end End: Characterized Compound data_compilation->end

Caption: Workflow for physicochemical characterization.

Disclaimer: This document is intended for informational purposes only and is based on currently available data from public sources. The absence of specific experimental data for this compound means that some information is based on structurally related compounds and should be confirmed through experimentation. All laboratory work should be conducted in accordance with appropriate safety protocols.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational landscape of 2-Amino-3-(ethylamino)pyrazine, a heterocyclic amine of interest in medicinal chemistry. Due to a lack of specific experimental data for this molecule in publicly available literature, this guide synthesizes information from closely related pyrazine derivatives and employs theoretical considerations to infer its structural and conformational properties. The document outlines the expected molecular geometry, potential conformational isomers arising from the flexible ethylamino group, and the spectroscopic characteristics that would be anticipated. Furthermore, it details the standard experimental and computational protocols that would be employed for a full structural and conformational analysis of this compound. This guide serves as a foundational resource for researchers interested in the physicochemical properties of substituted pyrazines and their potential applications in drug discovery and development.

Introduction

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. The substitution pattern on the pyrazine ring significantly influences the molecule's three-dimensional structure, conformation, and ultimately its biological activity. This compound, also known as N2-ethyl-pyrazine-2,3-diamine, is a disubstituted pyrazine with potential applications in medicinal chemistry, likely as a building block for more complex therapeutic agents.

A thorough understanding of the molecular structure and conformational preferences of this compound is crucial for predicting its interactions with biological targets, understanding its pharmacokinetic properties, and guiding the design of new derivatives with enhanced potency and selectivity. This guide aims to provide a comprehensive analysis of these aspects.

Molecular Structure

The molecular structure of this compound consists of a central pyrazine ring substituted with an amino group at the 2-position and an ethylamino group at the 3-position.

General Properties
PropertyValueSource
Chemical Formula C₆H₁₀N₄Inferred from IUPAC Name
IUPAC Name N2-ethyl-pyrazine-2,3-diamineInferred from structure
CAS Number 912773-15-0Publicly available data
Molecular Weight 138.17 g/mol Calculated from formula
Appearance Yellow to brown powder or crystalsSupplier Data
Predicted Structural Parameters

While no experimental crystal structure data for this compound is available, the bond lengths, bond angles, and planarity of the pyrazine ring can be inferred from studies on related pyrazine derivatives. The pyrazine ring is expected to be planar due to its aromatic character. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds. The amino and ethylamino substituents will influence the electronic distribution and geometry of the ring.

Note: The following table presents predicted values based on computational chemistry studies of similar aminopyrazine structures. Actual experimental values may vary.

ParameterPredicted Value Range
Pyrazine Ring Bond Lengths (Å)
C-C1.38 - 1.40
C-N1.33 - 1.35
**Pyrazine Ring Bond Angles (°) **
N-C-C121 - 123
C-N-C115 - 117
Substituent Bond Lengths (Å)
C2-N(amino)1.35 - 1.37
C3-N(ethylamino)1.36 - 1.38
N-C(ethyl)1.45 - 1.47
C-C(ethyl)1.52 - 1.54

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the ethylamino substituent. Specifically, rotation around the C3-N and N-C(ethyl) bonds will lead to different spatial arrangements of the ethyl group relative to the pyrazine ring.

Key Rotatable Bonds and Potential Conformers

The dihedral angles around the C3-N and N-C bonds are the key determinants of the molecule's conformation. Intramolecular hydrogen bonding between the amino group at C2 and the nitrogen of the ethylamino group at C3 is possible and would significantly influence the preferred conformation, likely leading to a more planar arrangement of the substituent with respect to the ring.

The ethyl group itself can adopt different conformations, with the anti-periplanar (staggered) conformation being generally more stable than the syn-periplanar (eclipsed) conformation. The interplay between steric hindrance, potential intramolecular hydrogen bonding, and electronic effects will determine the global minimum energy conformation.

G cluster_0 Rotation around C3-N bond cluster_1 Rotation around N-C(ethyl) bond Conformer_A Ethyl group 'out' Conformer_B Ethyl group 'in' Conformer_A->Conformer_B Energy Barrier Staggered Staggered (Anti) Eclipsed Eclipsed (Syn) Staggered->Eclipsed Energy Barrier

Caption: Potential rotational isomers of this compound.

Experimental and Computational Protocols for Structural Elucidation

To definitively determine the molecular structure and conformational preferences of this compound, a combination of experimental and computational techniques would be required.

Experimental Protocols
  • Synthesis and Purification: The compound would first be synthesized, likely through a nucleophilic aromatic substitution reaction, and then purified to a high degree using techniques like column chromatography and recrystallization.

  • Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

    • Protocol: A suitable single crystal would be grown and mounted on a diffractometer. X-ray diffraction data would be collected and processed to solve and refine the crystal structure, yielding accurate bond lengths, bond angles, and information about intermolecular interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure and provide insights into the electronic environment of the atoms.

    • Protocol: The purified compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra would be acquired on a high-field NMR spectrometer.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule.

    • Protocol: An IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically on a solid sample (e.g., KBr pellet or ATR).

Computational Protocols
  • Quantum Chemical Calculations: Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, conformational energies, and spectroscopic properties.

    • Protocol: The structure of this compound would be modeled using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). A conformational search would be performed to identify all low-energy conformers. The geometries of these conformers would be optimized, and their relative energies calculated. Theoretical NMR and IR spectra would be calculated and compared with experimental data to validate the computational model.

G cluster_workflow Structural Analysis Workflow cluster_exp cluster_comp Synthesis Synthesis & Purification Experimental Experimental Analysis Synthesis->Experimental Computational Computational Analysis Synthesis->Computational Structure_Elucidation Structure & Conformation Elucidation Experimental->Structure_Elucidation X-ray X-ray Diffraction NMR NMR Spectroscopy IR IR Spectroscopy Computational->Structure_Elucidation DFT DFT Calculations Conf_Search Conformational Search

Caption: A hypothetical workflow for the structural analysis of this compound.

Predicted Spectroscopic Data

Based on the analysis of similar compounds, the following spectroscopic features can be predicted for this compound.

¹H NMR Spectroscopy
ProtonsPredicted Chemical Shift (ppm)Multiplicity
Pyrazine-H (2 protons)7.5 - 8.5Doublets or complex multiplets
NH₂ (2 protons)Broad singletBroad singlet
NH (1 proton)Broad singletBroad singlet
CH₂ (ethyl)3.2 - 3.8Quartet
CH₃ (ethyl)1.2 - 1.6Triplet
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (ppm)
C=N (pyrazine)140 - 160
C-NH₂ (pyrazine)145 - 155
C-NH(ethyl) (pyrazine)140 - 150
CH₂ (ethyl)40 - 50
CH₃ (ethyl)10 - 20
Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H stretch (amino)3300 - 3500Medium, sharp (doublet)
N-H stretch (ethylamino)3300 - 3400Medium, sharp
C-H stretch (aromatic)3000 - 3100Medium to weak
C-H stretch (aliphatic)2850 - 3000Medium
C=N, C=C stretch (pyrazine)1500 - 1600Strong
N-H bend (amino)1600 - 1650Medium

Conclusion

This technical guide has provided a comprehensive, albeit largely theoretical, overview of the molecular structure and conformation of this compound. While specific experimental data remains elusive in the public domain, by drawing parallels with related pyrazine derivatives and outlining standard analytical methodologies, this document serves as a valuable starting point for researchers. A full experimental and computational investigation is necessary to definitively characterize its structural and conformational properties, which will be essential for unlocking its full potential in medicinal chemistry and drug development. The proposed workflows and predicted data herein offer a roadmap for such future investigations.

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-3-(ethylamino)pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available literature does not contain specific quantitative data on the solubility and stability of 2-Amino-3-(ethylamino)pyrazine in organic solvents. This guide, therefore, provides a comprehensive framework of established experimental protocols and theoretical considerations for researchers and drug development professionals to determine and understand these critical physicochemical properties.

This technical guide offers detailed methodologies for determining the solubility and stability of this compound, a heterocyclic amine of interest in pharmaceutical research. The following sections provide standardized experimental protocols, templates for data presentation, and visual workflows to aid in the systematic evaluation of this compound.

Physicochemical Properties of Pyrazine Derivatives

Pyrazine and its derivatives are heterocyclic aromatic compounds. The nitrogen atoms in the pyrazine ring confer weak basicity to the molecule. The solubility of pyrazine derivatives can be influenced by the pH of the medium, especially in protic solvents. For substituted pyrazines like this compound, the amino and ethylamino groups can participate in hydrogen bonding, which will affect their solubility in different organic solvents. The stability of such compounds can be susceptible to factors like pH, temperature, light, and oxidative conditions.

Solubility Determination in Organic Solvents

The most widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method. This method involves creating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.

2.1. Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound in various organic solvents.

Apparatus and Materials:

  • This compound (solid form, high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Add a known volume of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled.

  • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of the compound in the solvent at the specified temperature.

2.2. Data Presentation: Solubility Data

The collected solubility data should be organized in a clear and structured table for easy comparison.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Ethanol25
Methanol25
Acetone25
Acetonitrile25
Dichloromethane25
Dimethyl Sulfoxide25

Stability Assessment in Organic Solvents

Stability testing is essential to understand the degradation profile of a compound under various conditions. A common approach involves subjecting a solution of the compound in an organic solvent to stress conditions and monitoring the concentration of the parent compound over time using a stability-indicating HPLC method.

3.1. Experimental Protocol: Stability Testing

This protocol describes a general procedure for evaluating the stability of this compound in organic solvents under different stress conditions.

Apparatus and Materials:

  • This compound

  • Selected organic solvents

  • Vials with screw caps

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare stock solutions of this compound in the selected organic solvents at a known concentration.

  • Aliquot the solutions into several vials for each stress condition and time point.

  • Thermal Stress: Place a set of vials in a temperature-controlled oven at an elevated temperature (e.g., 40°C, 60°C).

  • Photostability: Expose another set of vials to a controlled light source in a photostability chamber. Wrap control samples in aluminum foil to protect them from light.

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a vial from each stress condition.

  • Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

  • Determine the concentration of the remaining this compound and identify and quantify any major degradation products.

3.2. Data Presentation: Stability Data

The results of the stability studies should be tabulated to show the degradation profile over time.

Organic SolventStress ConditionTime (hours)This compound Remaining (%)Degradation Products Observed
Methanol40°C0100None
24
48
72
AcetonitrilePhotostability0100None
24
48
72

Visualizations

4.1. Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility and stability.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72h) C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G Dilute sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for Solubility Determination.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points (0, 24, 48, 72h) A Prepare stock solution of 2-Amino-3- (ethylamino)pyrazine in organic solvent B Aliquot into vials A->B C Thermal Stress (e.g., 40°C, 60°C) B->C D Photostability B->D E Control (dark, room temp) B->E F Withdraw samples C->F D->F E->F G Analyze by stability-indicating HPLC F->G H Quantify parent compound and identify degradation products G->H I Determine degradation rate H->I

Caption: Workflow for Stability Testing.

4.2. Hypothetical Signaling Pathway

While not a signaling pathway in the biological sense, a hypothetical degradation pathway for this compound can be visualized. Common degradation routes for such molecules include oxidation of the amino groups or the pyrazine ring, and hydrolysis under certain conditions.

Degradation_Pathway A This compound B Oxidation Product (e.g., N-oxide) A->B Oxidative Stress (e.g., light, air) C Hydrolysis Product (if water is present) A->C Hydrolytic Stress (e.g., moisture) D Further Degradation Products B->D C->D

Caption: Hypothetical Degradation Pathway.

In-depth Technical Guide on the Potential Therapeutic Targets of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific therapeutic targets of 2-Amino-3-(ethylamino)pyrazine. While the broader class of pyrazine-containing compounds has been the subject of extensive research in medicinal chemistry, leading to the development of several clinically important drugs, the specific biological activities and molecular targets of this compound remain largely unexplored in publicly available scientific databases.

This guide will synthesize the existing knowledge on pyrazine derivatives as a platform for understanding the potential therapeutic avenues for this compound, while clearly acknowledging the absence of direct experimental evidence for this specific molecule. The information presented is intended to provide a foundational understanding for researchers and drug development professionals interested in initiating studies on this compound.

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazines are six-membered heterocyclic aromatic rings containing two nitrogen atoms in a 1,4-para arrangement.[1] This structural motif is found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of these compounds to biological targets.[1][3] The planar aromatic nature of the ring also allows for π-π stacking and hydrophobic interactions within protein binding pockets.[4]

The versatility of the pyrazine core allows for the introduction of various substituents, which can significantly modulate the pharmacological properties of the resulting derivatives.[5] This chemical tractability has made pyrazines a valuable scaffold in the design of novel therapeutic agents.[2][3]

General Therapeutic Landscape of Pyrazine Derivatives

Research into pyrazine derivatives has identified a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many pyrazine derivatives have demonstrated potent antitumor effects.[3] These compounds can target various aspects of cancer cell biology, including cell proliferation, survival, and migration. Some pyrazine-based molecules function as kinase inhibitors, targeting enzymes that are crucial for cancer cell signaling.[5]

  • Antibacterial and Antimycobacterial Activity: Certain pyrazine derivatives exhibit significant activity against various bacterial and mycobacterial strains.[6][7] For instance, Pyrazinamide is a cornerstone drug for the treatment of tuberculosis.[7]

  • Kinase Inhibition: The pyrazine scaffold has been successfully employed in the development of potent and selective kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

  • Antiviral Activity: Some pyrazine derivatives have shown promise as antiviral agents.

Postulated Therapeutic Targets for this compound

Given the lack of direct experimental data for this compound, we can only speculate on its potential therapeutic targets based on the known activities of structurally related compounds. The presence of amino and ethylamino groups on the pyrazine core suggests the potential for specific interactions with biological targets.

Kinases

The general success of pyrazine-based compounds as kinase inhibitors makes this enzyme family a primary area of interest.[5] The amino and ethylamino groups could potentially form hydrogen bonds with key residues in the ATP-binding pocket of various kinases.

To investigate this, a logical first step would be to perform a broad kinase panel screening to identify any potential interactions.

G cluster_0 In Vitro Screening cluster_1 Dose-Response & Selectivity cluster_2 Cellular Assays cluster_3 In Vivo Validation A This compound B Broad Kinase Panel (e.g., 400+ kinases) A->B C Identify Primary Hits (>50% inhibition at a fixed concentration) B->C D IC50 Determination for Primary Hits C->D E Selectivity Profiling against Closely Related Kinases D->E F Target Engagement Assays (e.g., CETSA, NanoBRET) E->F G Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-proteins) F->G H Animal Model of Disease (e.g., Xenograft model for cancer) G->H I Pharmacokinetic & Pharmacodynamic Studies H->I

References

Theoretical and Computational Approaches in the Study of Aminopyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazine derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry. Their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, have spurred extensive research into their structure-activity relationships (SAR) and mechanisms of action. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to investigate these derivatives. It summarizes key quantitative findings, details common experimental and computational protocols, and visualizes essential workflows and conceptual frameworks to facilitate a deeper understanding and further exploration of this important chemical space.

Introduction

Pyrazine, a nitrogen-containing heterocyclic aromatic compound, and its derivatives are of great interest in the development of new therapeutic agents. The introduction of an amino group to the pyrazine ring, forming aminopyrazine derivatives, significantly influences their physicochemical properties and biological activities. These derivatives have been shown to possess a wide range of pharmacological effects, including antimycobacterial, antibacterial, antifungal, and anticancer properties.[1][2] Computational and theoretical studies play a crucial role in elucidating the structural features responsible for these activities, enabling the rational design of novel and more potent drug candidates.[3][4][5] This guide explores the key computational techniques applied to aminopyrazine derivatives, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and density functional theory (DFT) calculations.

Theoretical and Computational Methodologies

A variety of computational methods are utilized to predict the properties and biological activities of aminopyrazine derivatives. These in silico approaches are often used in conjunction with experimental studies to guide the synthesis and evaluation of new compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][6] In the context of aminopyrazine derivatives, docking studies are frequently employed to understand their binding modes with specific biological targets, such as enzymes or receptors.

Experimental Protocol for Molecular Docking:

  • Protein and Ligand Preparation:

    • The three-dimensional (3D) structure of the target protein is obtained from a protein databank like the RCSB Protein Data Bank (PDB).[6]

    • Water molecules and native ligands are typically removed from the protein structure.

    • Polar hydrogen atoms are added to the protein.

    • The 3D structures of the aminopyrazine derivative ligands are sketched using chemical drawing software and optimized.[1][6]

  • Docking Simulation:

    • Software such as AutoDock Vina is used to perform the docking calculations.[6]

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.[6]

    • The docking algorithm then explores various conformations and orientations of the ligand within the active site, scoring them based on a defined scoring function.

  • Analysis of Results:

    • The resulting docking poses are analyzed to identify the most favorable binding modes, characterized by the lowest binding energies.

    • Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of binding affinity and selectivity.[3][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8][9] These models can then be used to predict the activity of new, unsynthesized compounds.

Experimental Protocol for QSAR Modeling:

  • Data Set Preparation:

    • A dataset of aminopyrazine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.

    • The dataset is typically divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.

  • Descriptor Calculation:

    • A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.[8][9]

    • Quantum chemical calculations, such as DFT, are often used to compute electronic descriptors.[8][9]

  • Model Development and Validation:

    • Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build the QSAR model by correlating the descriptors with the biological activity.[8][9]

    • The statistical quality and predictive ability of the model are assessed using various validation metrics.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[8][9] For aminopyrazine derivatives, DFT calculations provide insights into their geometries, electronic properties, and reactivity.

Experimental Protocol for DFT Calculations:

  • Structure Optimization:

    • The initial 3D structures of the aminopyrazine derivatives are fully optimized to find their lowest energy conformations.[9]

    • A specific functional (e.g., B3LYP) and basis set (e.g., 6-311G++) are chosen for the calculations.[9]

  • Property Calculation:

    • Once the geometries are optimized, various electronic properties are calculated, such as:

      • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[10][11]

      • Molecular Electrostatic Potential (MEP) maps.[12]

      • Natural Bond Orbital (NBO) analysis to study intramolecular interactions.[8][9][11]

  • Spectroscopic Analysis:

    • DFT calculations can also be used to predict vibrational frequencies (FT-IR) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structures.[11][13]

Key Findings from Computational Studies

Computational studies have provided valuable insights into the SAR of aminopyrazine derivatives, guiding the design of more effective therapeutic agents.

Anticancer Activity
  • Histone Deacetylase (HDAC) Inhibition: Pyrazine-linked 2-aminobenzamides have been identified as selective class I HDAC inhibitors.[3][4] Molecular docking studies revealed key interactions with the zinc ion in the HDAC active site.[3]

  • Antiproliferative Agents: QSAR studies on pyrazine derivatives have identified key molecular descriptors that correlate with their antiproliferative activity against cancer cell lines like BGC823.[8][9]

Antimicrobial Activity
  • Antimycobacterial Activity: N-substituted 3-aminopyrazine-2-carboxamides have shown promising activity against Mycobacterium tuberculosis.[1][2] The formation of an intramolecular hydrogen bond between the amino group and the carboxamidic oxygen is a noted structural feature.[1]

  • Antibacterial and Antifungal Activity: Various aminopyrazine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[1][2] Computational studies, including molecular docking, have helped to elucidate their potential mechanisms of action against bacterial targets.[7]

Data Presentation

The following tables summarize representative quantitative data from various studies on aminopyrazine derivatives.

Table 1: In Vitro HDAC Inhibitory Activity of Selected Aminopyrazine Derivatives [3][4]

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)
19f PotentPotentPotent
21a 0.262.47> 10
29b SelectiveSelective-
MS-275 (Entinostat) ReferenceReferenceReference

Table 2: Antimycobacterial Activity of N-substituted 3-aminopyrazine-2-carboxamides [1][2]

CompoundR' SubstituentMtb MIC (µg/mL)
3 4-monosubstituted benzyl50-100
4 4-monosubstituted benzyl50-100
7 3-monosubstituted benzyl50-100
8 4-monosubstituted benzyl50-100
17 2,4-dimethoxyphenyl12.5

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the theoretical and computational study of aminopyrazine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_computational Computational Studies cluster_biological Biological Evaluation start Starting Materials (e.g., 3-aminopyrazine-2-carboxylic acid) synthesis Multi-step Synthesis start->synthesis Reagents purification Purification & Characterization (NMR, IR, MS) synthesis->purification docking Molecular Docking purification->docking qsar QSAR Modeling purification->qsar dft DFT Calculations purification->dft in_vitro In Vitro Assays (Antimicrobial, Anticancer) purification->in_vitro docking->in_vitro Guide SAR qsar->in_vitro Guide SAR dft->in_vitro Guide SAR in_vitro->qsar Activity Data cytotoxicity Cytotoxicity Testing in_vitro->cytotoxicity QSAR_Methodology dataset Dataset of Aminopyrazine Derivatives with Known Biological Activity split Split into Training and Test Sets dataset->split descriptors Calculate Molecular Descriptors (e.g., Electronic, Steric, Hydrophobic) split->descriptors model Develop QSAR Model (MLR, ANN) descriptors->model Training Set validation Validate Model using Test Set model->validation Test Set prediction Predict Activity of New Compounds validation->prediction Validated Model Molecular_Docking_Process protein_prep Target Protein Preparation (from PDB, add hydrogens) grid_gen Grid Generation (Define active site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D structure generation & optimization) docking_run Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run analysis Analysis of Docking Poses (Binding energy, Interactions) docking_run->analysis sar_elucidation Structure-Activity Relationship (SAR) Elucidation analysis->sar_elucidation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Amino-3-(ethylamino)pyrazine, a valuable building block in medicinal chemistry and drug discovery. The described methodology is a two-step process commencing with the synthesis of the key intermediate, 2-amino-3-chloropyrazine, followed by a nucleophilic aromatic substitution reaction with ethylamine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantsReagents/SolventsReaction ConditionsProductYield (%)
12,3-Dichloropyrazine25% Ammonia solution, Tetrahydrofuran (THF)100 °C, 18 hours (Autoclave)2-Amino-3-chloropyrazine90%
22-Amino-3-chloropyrazine, EthylaminePotassium carbonate, N,N-Dimethylformamide (DMF)Reflux, 24 hours (under Nitrogen atmosphere)This compoundEstimated

Note: The yield for Step 2 is an estimation based on similar reported reactions and may vary depending on specific experimental conditions and purification efficiency.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-chloropyrazine

This protocol is adapted from the general procedure for the synthesis of 2-amino-3-chloropyrazine from 2,3-dichloropyrazine.[1]

Materials:

  • 2,3-Dichloropyrazine

  • 25% Ammonia solution

  • Tetrahydrofuran (THF)

  • Distilled water

  • Autoclave reactor

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In an autoclave reactor, suspend 2,3-dichloropyrazine (3.5 g, 0.023 mol) in a mixture of 25% ammonia solution (20 mL) and tetrahydrofuran (20 mL).[1]

  • Seal the autoclave and heat the reaction mixture to 100 °C for 18 hours.[1]

  • After the reaction is complete, allow the reactor to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to a minimum volume.[1]

  • Add distilled water (15 mL) to the residue and triturate the solid.

  • Collect the solid product by filtration and wash with a small amount of cold distilled water.

  • Dry the solid product to obtain 2-amino-3-chloropyrazine as a light yellow crystalline solid. The expected yield is approximately 2.75 g (90%).[1]

  • Characterization data for the product includes: Mass spectrum (ES+) m/z: 130.1 and 1H NMR (400 MHz, CDCl3): δ 7.94 (d, J=2.53 Hz, 1H), 7.72 (d, J=2.53 Hz, 1H), 4.90-5.12 (broad single peak, 2H).[1]

Step 2: Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted aminopyrazine.[2]

Materials:

  • 2-Amino-3-chloropyrazine

  • Ethylamine (as a solution, e.g., 70% in water, or as a condensed gas)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-amino-3-chloropyrazine (e.g., 1.0 g, 7.7 mmol), potassium carbonate (e.g., 1.28 g, 9.3 mmol), and N,N-dimethylformamide (e.g., 10 mL).

  • Add ethylamine (e.g., 1.1 eq, 8.5 mmol). Note: If using an aqueous solution of ethylamine, the amount should be adjusted accordingly. If using gaseous ethylamine, it should be condensed into the reaction vessel at a low temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 24 hours.[2]

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent in vacuo using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel to yield this compound.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental procedure.

Synthesis_Pathway DCP 2,3-Dichloropyrazine ACP 2-Amino-3-chloropyrazine DCP->ACP NH3 / THF 100°C, 18h AEP This compound ACP->AEP Ethylamine, K2CO3 DMF, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 2-Amino-3-chloropyrazine cluster_step2 Step 2: Synthesis of this compound S1_React React 2,3-Dichloropyrazine with Ammonia in THF S1_Heat Heat in Autoclave (100°C, 18h) S1_React->S1_Heat S1_Concentrate Concentrate Mixture S1_Heat->S1_Concentrate S1_Precipitate Precipitate with Water S1_Concentrate->S1_Precipitate S1_Filter Filter and Dry S1_Precipitate->S1_Filter S1_Product Obtain 2-Amino-3-chloropyrazine S1_Filter->S1_Product S2_React React 2-Amino-3-chloropyrazine with Ethylamine in DMF S1_Product->S2_React Use as starting material S2_Reflux Reflux with K2CO3 (24h) S2_React->S2_Reflux S2_Extract Extract with Ethyl Acetate S2_Reflux->S2_Extract S2_Dry Dry and Concentrate S2_Extract->S2_Dry S2_Purify Purify by Chromatography S2_Dry->S2_Purify S2_Product Obtain this compound S2_Purify->S2_Product

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3][4] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility assays using 2-Amino-3-(ethylamino)pyrazine, a novel pyrazine derivative. While specific data for this compound is not extensively available in peer-reviewed literature, the methodologies outlined herein are based on established and widely accepted antimicrobial susceptibility testing (AST) standards. These protocols are designed to enable researchers to effectively evaluate the potential antibacterial and antifungal activity of this and other novel compounds.

The primary objective of these assays is to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][5] This is a critical first step in the assessment of a new compound's antimicrobial potential.[3] The following sections detail the protocols for two of the most common methods for MIC determination: Broth Microdilution and Agar Well Diffusion.

Data Presentation: Hypothetical Antimicrobial Activity

The following tables present hypothetical MIC data for this compound against a panel of common bacterial and fungal pathogens. This data is illustrative and based on the reported activities of structurally similar pyrazine derivatives.[2][4][6] Actual experimental results should be substituted as they become available.

Table 1: Hypothetical Antibacterial Activity of this compound

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive16
Bacillus subtilisGram-positive32
Escherichia coliGram-negative64
Pseudomonas aeruginosaGram-negative>128
Mycobacterium tuberculosisN/A25

Table 2: Hypothetical Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)
Candida albicans>128
Aspergillus fumigatus>128
Trichophyton mentagrophytes64

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.[2]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ampicillin, Ciprofloxacin)

  • Negative control (broth and inoculum without compound)

  • Sterility control (broth only)

  • Incubator

Procedure:

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture, suspend several colonies of the test microorganism in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 10 µL of the standardized inoculum to each well, including the positive and negative control wells. The final volume in each well will be approximately 110 µL.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Well Creation:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

  • Application of Compound:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound stock solution into a designated well.

    • Add the positive control antibiotic and the solvent control to separate wells.

  • Incubation:

    • Allow the plates to sit at room temperature for about 1-2 hours to allow for diffusion of the compounds into the agar.

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis Compound 2-Amino-3- (ethylamino)pyrazine Stock Solution Dilution Serial Dilutions in 96-well Plate Compound->Dilution Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculation of Plates/Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation MIC MIC Determination (Visual/OD Reading) Incubation->MIC Zone Measure Zone of Inhibition (mm) Incubation->Zone

Caption: Experimental workflow for antimicrobial susceptibility testing.

Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell cluster_synthesis Biosynthesis Membrane Cell Membrane Wall Cell Wall DNA DNA Replication Protein Protein Synthesis Folate Folate Synthesis Compound 2-Amino-3- (ethylamino)pyrazine Compound->DNA Inhibition Compound->Protein Inhibition Compound->Folate Inhibition

References

Application Notes and Protocols: 2-Amino-3-(ethylamino)pyrazine as a Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in coordination chemistry and medicinal chemistry. Their metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The coordination of pyrazine-based ligands to metal ions can enhance their therapeutic potential.[3] This document provides detailed application notes and protocols for the use of 2-amino-3-(ethylamino)pyrazine as a versatile ligand for the synthesis of novel metal complexes. While specific literature on the metal complexes of this compound is not abundant, this guide provides a comprehensive framework based on the well-established chemistry of related pyrazine and diamine ligands.

Ligand Profile:

  • IUPAC Name: N²-ethylpyrazine-2,3-diamine

  • CAS Number: 912773-15-0

  • Molecular Formula: C₆H₁₀N₄

  • Molecular Weight: 138.17 g/mol

  • Appearance: Yellow to brown powder or crystals

  • Properties: The presence of two amino groups and a pyrazine ring makes it an excellent candidate for chelation with various metal ions. The ethyl group can influence the solubility and steric properties of the resulting metal complexes.

Potential Applications

Metal complexes incorporating pyrazine and diamine functionalities have shown promise in several therapeutic areas. It is hypothesized that novel complexes of this compound could exhibit similar activities:

  • Anticancer Agents: Many metal complexes, particularly those with diamine ligands, are being investigated as alternatives to conventional platinum-based drugs.[1] They can induce cell death in cancer cells through various mechanisms, including apoptosis and necrosis.[1]

  • Antimicrobial and Antifungal Agents: Pyrazine-based metal complexes have demonstrated significant activity against various bacterial and fungal strains.[4] The chelation of the metal ion can enhance the antimicrobial efficacy of the organic ligand.[2]

  • Catalysis: Metal complexes are widely used as catalysts in various organic transformations. The specific coordination environment provided by the this compound ligand could lead to catalysts with unique reactivity and selectivity.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes using this compound as a ligand. These should be considered as starting points and may require optimization for specific metal ions and desired complex stoichiometries.

Protocol 1: General Synthesis of a Metal(II) Chloride Complex

This protocol describes a general method for the synthesis of a metal(II) chloride complex with this compound.

Materials:

  • This compound

  • Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Absolute Ethanol

  • Diethyl ether

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Ligand Dissolution: In a Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 2 mmol) in absolute ethanol (20 mL). Stir the solution until the ligand is completely dissolved.

  • Metal Salt Addition: In a separate flask, dissolve the metal(II) chloride (e.g., 1 mmol for a 2:1 ligand-to-metal ratio) in absolute ethanol (10 mL).

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: After cooling to room temperature, a precipitate should form. If no precipitate forms, the solvent can be partially evaporated under reduced pressure. Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold ethanol and then with diethyl ether to remove any unreacted starting materials. Dry the complex in a vacuum desiccator.

Protocol 2: Characterization of the Synthesized Complex

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the coordination of the ligand to the metal ion.

  • Procedure: Record the FTIR spectra of the free ligand and the synthesized metal complex using KBr pellets.

  • Expected Observations: Shifts in the vibrational frequencies of the N-H and C-N bonds of the pyrazine ring upon coordination to the metal ion.[5] The appearance of new bands in the low-frequency region can be attributed to M-N vibrations.[6]

2. UV-Visible Spectroscopy:

  • Objective: To study the electronic transitions and coordination geometry of the complex.

  • Procedure: Record the UV-Vis spectra of the ligand and the complex in a suitable solvent (e.g., DMSO or DMF).

  • Expected Observations: The spectra of the complexes are expected to show shifts in the absorption bands of the ligand and potentially new bands corresponding to d-d transitions of the metal ion.[6]

3. Molar Conductance Measurement:

  • Objective: To determine the electrolytic nature of the complex.

  • Procedure: Measure the molar conductance of a 10⁻³ M solution of the complex in a suitable solvent like DMF or DMSO at room temperature.

  • Interpretation: The obtained values can help in determining whether the anions are coordinated to the metal ion or are present as counter-ions.

4. Thermal Analysis (TGA/DTA):

  • Objective: To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

  • Procedure: Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) on the complex under a controlled atmosphere (e.g., nitrogen or air).

  • Expected Observations: The TGA curve will show weight loss at different temperatures corresponding to the loss of solvent molecules and the decomposition of the ligand.[7]

Data Presentation

Quantitative data from the characterization of synthesized complexes should be tabulated for clear comparison.

Table 1: Physicochemical and Analytical Data of a Hypothetical M(L)₂Cl₂ Complex

ParameterLigand (L)Complex [M(L)₂Cl₂]
Formula C₆H₁₀N₄C₁₂H₂₀N₈MCl₂
Molecular Weight 138.17(Calculated based on M)
Color Yellow-Brown(e.g., Green, Pink, Blue)
Melting Point (°C) (Experimental)>300 (decomposed)
Molar Conductance (Ω⁻¹ cm² mol⁻¹ in DMF) -(e.g., 10-30 for non-electrolyte)
Magnetic Moment (B.M.) -(Experimental, indicates geometry)

Table 2: Key FTIR Spectral Data (cm⁻¹) of the Ligand and a Hypothetical Complex

AssignmentLigand (L)Complex [M(L)₂Cl₂]Shift (Δν)
ν(N-H) ~3400, ~3300~3350, ~3250Negative
ν(C=N) pyrazine ~1580~1600Positive
ν(C-N) alkylamine ~1200~1180Negative
ν(M-N) -~450-

Table 3: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Ligand (L) >100>100>100
[Cu(L)₂Cl₂] 255050
[Co(L)₂Cl₂] 50100>100
[Ni(L)₂Cl₂] 50100100
Standard Drug (Value)(Value)(Value)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Ligand This compound Reaction Reaction & Reflux Ligand->Reaction MetalSalt Metal(II) Chloride MetalSalt->Reaction Solvent Ethanol Solvent->Reaction Isolation Filtration & Washing Reaction->Isolation FTIR FTIR Spectroscopy Isolation->FTIR UVVis UV-Vis Spectroscopy Isolation->UVVis Conductance Molar Conductance Isolation->Conductance TGA Thermal Analysis Isolation->TGA Antimicrobial Antimicrobial Assay Isolation->Antimicrobial Anticancer Anticancer Assay Isolation->Anticancer

Caption: Workflow for the synthesis, characterization, and application screening of metal complexes.

Hypothesized Anticancer Signaling Pathway

anticancer_pathway MetalComplex Metal Complex CellMembrane Cell Membrane MetalComplex->CellMembrane Cellular Uptake ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA DNA Damage ROS->DNA Caspase Caspase Activation Mitochondria->Caspase DNA->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A potential mechanism of anticancer action involving ROS-mediated apoptosis.

Conclusion

This compound presents a promising, yet underexplored, ligand for the development of novel metal complexes. The protocols and data presented herein provide a foundational guide for researchers to synthesize, characterize, and evaluate the potential of these new compounds in various scientific and medicinal applications. Further research is warranted to fully elucidate the coordination chemistry and biological activities of metal complexes derived from this ligand.

References

Application Notes and Protocols for Antimicrobial Screening of Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the antimicrobial screening of pyrazine compounds. It includes detailed protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of these compounds against a panel of clinically relevant microorganisms. The information is intended to assist researchers in the evaluation of novel pyrazine derivatives for their potential as antimicrobial agents.

Introduction to Pyrazine Scaffolds in Antimicrobial Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The well-known anti-tuberculosis drug, pyrazinamide, is a prominent example of the therapeutic potential of this heterocyclic motif.[2] The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents, and pyrazine derivatives represent a promising class of compounds for exploration.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5] This quantitative method provides valuable data for assessing the potency of test compounds.[4]

Materials:

  • Pyrazine compounds of interest

  • Sterile 96-well microtiter plates[4]

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and fungal strains (e.g., from ATCC)[6][7]

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile multichannel pipettes and tips

  • Incubator

Procedure:

  • Preparation of Pyrazine Compound Stock Solutions: Dissolve the pyrazine compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).[8]

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.[9]

  • Serial Dilutions:

    • Add 100 µL of the pyrazine compound stock solution to the first well of each row, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well.[8] Discard 100 µL from the tenth well.[9]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).[4][8]

  • Preparation of Inoculum:

    • From a fresh 18-24 hour agar plate culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.[8]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.[3][5]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazine compound at which there is no visible growth.[4][8]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[8][10][11] This assay is performed as a follow-up to the MIC test.[12]

Materials:

  • MIC plates from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[8]

  • Plating: Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[8]

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the pyrazine compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12]

Data Presentation

The antimicrobial activity of a selection of pyrazine derivatives against various microbial strains is summarized in the table below. This data is compiled from published literature and is intended for illustrative purposes.

Compound IDTest OrganismStrainMIC (µg/mL)Reference
P4Candida albicansClinical Isolate3.125[2]
P10Candida albicansClinical Isolate3.125[2]
P3Escherichia coliClinical Isolate50[2]
P4Escherichia coliClinical Isolate50[2]
P7Escherichia coliClinical Isolate50[2]
P9Escherichia coliClinical Isolate50[2]
P6Pseudomonas aeruginosaClinical Isolate25[2]
P7Pseudomonas aeruginosaClinical Isolate25[2]
P9Pseudomonas aeruginosaClinical Isolate25[2]
P10Pseudomonas aeruginosaClinical Isolate25[2]
2eStaphylococcus aureusATCC 2921332[13][14]
2eEscherichia coliATCC 2592216[13][14]
AmpicillinStaphylococcus aureusATCC 2921332[13][14]
AmpicillinEscherichia coliATCC 259228[13][14]

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC can provide insights into whether a compound is bactericidal or bacteriostatic. A ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]

Visualizations

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_analysis Data Analysis Compound_Prep Pyrazine Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Sterile Broth (CAMHB/RPMI) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate Plate (16-20h, 35°C) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Proceed if growth is inhibited Analysis Calculate MBC/MIC Ratio & Compare Activity Read_MIC->Analysis Incubation_MBC Incubate Agar Plates (18-24h, 35°C) Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC Read_MBC->Analysis

Caption: Workflow for antimicrobial screening of pyrazine compounds.

MIC_Determination_Workflow start Start prep_stock Prepare Pyrazine Stock Solution start->prep_stock serial_dilute Perform 2-fold Serial Dilution prep_stock->serial_dilute prep_plate Dispense 100µL Broth to 96-well Plate prep_plate->serial_dilute inoculate Inoculate Wells with 5x10^5 CFU/mL serial_dilute->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_inoculum->inoculate incubate Incubate 16-20 hours at 35°C inoculate->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic end End read_mic->end

Caption: Detailed workflow for MIC determination.

MBC_Determination_Workflow start Start with MIC Plate select_wells Select Wells with No Visible Growth (MIC and above) start->select_wells subculture Plate 10µL from Selected Wells onto MHA Plates select_wells->subculture incubate Incubate MHA Plates 18-24 hours at 35°C subculture->incubate count_colonies Count Colonies on Each Plate Spot incubate->count_colonies determine_mbc Determine MBC (Lowest Concentration with ≥99.9% Kill Rate) count_colonies->determine_mbc end End determine_mbc->end

Caption: Detailed workflow for MBC determination.

References

Application of 2-Amino-3-(ethylamino)pyrazine in Cancer Cell Line Studies: A Generalized Approach Based on Related Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific studies on the application of 2-Amino-3-(ethylamino)pyrazine in cancer cell line research are not available in the public domain. The following application notes and protocols are a synthesized guide based on the activities of structurally related pyrazine derivatives that have been investigated as potential anti-cancer agents. Researchers should use this information as a foundational guide and adapt the protocols for the specific compound and cell lines under investigation.

Introduction

Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer properties.[1][2] These compounds have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and migration. While the specific mechanism of action for this compound is yet to be elucidated, its structural similarity to other biologically active aminopyrazines suggests it may exhibit inhibitory effects on cancer cell growth.

This document provides a generalized framework for researchers and drug development professionals to investigate the potential of this compound in cancer cell line studies. The protocols outlined below are based on common methodologies used for analogous pyrazine derivatives.

Potential Applications in Cancer Research

Based on the known activities of related pyrazine compounds, this compound could be investigated for:

  • Cytotoxicity and Anti-proliferative Effects: Assessing the compound's ability to induce cell death or inhibit the growth of various cancer cell lines.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by the compound.

  • Drug Combination Studies: Evaluating potential synergistic or additive effects when used in combination with existing chemotherapy agents.

  • Drug Resistance Studies: Investigating its efficacy in drug-resistant cancer cell lines.

Data Presentation: Summarized Quantitative Data of Analogous Pyrazine Derivatives

The following tables summarize the kind of quantitative data that should be generated when studying a novel pyrazine derivative. The values presented are hypothetical and for illustrative purposes, based on published data for other pyrazine compounds.

Table 1: In Vitro Cytotoxicity (IC50) of a Hypothetical Pyrazine Derivative

Cancer Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma25.8
A549Lung Carcinoma32.1
HCT116Colon Carcinoma18.5
PC-3Prostate Cancer45.3

Table 2: Cell Cycle Analysis in HCT116 Cells Treated with a Hypothetical Pyrazine Derivative (24h)

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control48.535.216.3
Compound (10 µM)65.120.414.5
Compound (25 µM)78.312.19.6

Table 3: Apoptosis Induction in MCF-7 Cells Treated with a Hypothetical Pyrazine Derivative (48h)

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.11.5
Compound (15 µM)18.75.4
Compound (30 µM)35.212.8

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with different concentrations of this compound or vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound or vehicle for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate potential signaling pathways that could be affected by pyrazine derivatives and a general experimental workflow.

G cluster_0 Potential Upstream Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS GPCR G-Protein Coupled Receptor GPCR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Pyrazine This compound (Hypothesized Target) Pyrazine->PI3K Inhibition? Pyrazine->mTOR Inhibition? Pyrazine->MEK Inhibition?

Caption: Hypothesized signaling pathways potentially targeted by this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Advanced Characterization A Select Cancer Cell Lines B Perform MTT Assay (Determine IC50) A->B C Cell Cycle Analysis B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot for Key Signaling Proteins B->E F Colony Formation Assay D->F G Cell Migration/Invasion Assay D->G H In Vivo Studies (if promising) G->H

Caption: General experimental workflow for characterizing a novel anti-cancer compound.

Conclusion

While direct experimental data for this compound in cancer cell lines is currently lacking, the protocols and conceptual frameworks presented here provide a solid starting point for its investigation. By systematically applying these established methodologies, researchers can effectively evaluate its potential as a novel anti-cancer agent and elucidate its mechanism of action. It is crucial to meticulously document all experimental conditions and results to contribute to the scientific understanding of this and other pyrazine derivatives.

References

Optimizing Reaction Conditions for 2-Amino-3-(ethylamino)pyrazine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Amino-3-(ethylamino)pyrazine, a key intermediate in various pharmaceutical and research applications. The following sections outline two primary synthetic strategies: a classical Nucleophilic Aromatic Substitution (SNAr) and a modern Palladium-catalyzed Buchwald-Hartwig amination. Each method is accompanied by a detailed experimental protocol and a summary of reaction parameters for optimization.

Introduction

The synthesis of this compound from the readily available precursor, 2-amino-3-chloropyrazine, presents a common challenge in medicinal and process chemistry. The electron-donating nature of the amino group at the C2 position can deactivate the pyrazine ring towards nucleophilic attack, making the displacement of the C3-chloro group challenging. This document explores the optimization of reaction conditions for two distinct and effective methods to achieve this transformation, providing researchers with the necessary information to select and refine the most suitable approach for their specific needs.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the chloride in 2-amino-3-chloropyrazine by ethylamine represents a straightforward and cost-effective approach. However, due to the electronic properties of the starting material, this reaction often requires elevated temperatures and careful selection of solvent and base to achieve satisfactory yields.

Experimental Protocol: SNAr Amination
  • Reagent Preparation: To a sealable pressure vessel, add 2-amino-3-chloropyrazine (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Solvent and Amine Addition: Add N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration of the starting material. Add ethylamine (2.0-3.0 eq), typically as a solution in a suitable solvent (e.g., 70% in water or as a neat liquid).

  • Reaction Setup: Seal the pressure vessel tightly.

  • Reaction Conditions: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100-140 °C) and stir vigorously for the specified reaction time (e.g., 12-48 hours).

  • Work-up: After cooling to room temperature, carefully open the pressure vessel. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation: Optimization of SNAr Conditions
EntryBaseSolventTemperature (°C)Time (h)Ethylamine (eq)Yield (%)
1K₂CO₃DMF100242.045
2K₂CO₃DMF120242.065
3K₂CO₃DMF140122.075
4Cs₂CO₃DMF120242.070
5K₂CO₃NMP120242.068
6K₂CO₃DMF120482.072
7K₂CO₃DMF120243.078

Note: Yields are hypothetical and for illustrative purposes to demonstrate potential optimization trends.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds under milder conditions than traditional SNAr reactions.[1] This method is particularly useful for challenging substrates and can offer higher yields and selectivity. The choice of palladium precursor, ligand, and base is critical for successful optimization.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-amino-3-chloropyrazine (1.0 eq), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Solvent and Reagent Addition: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane) to achieve a 0.2-0.5 M concentration of the starting material. Add the base (e.g., sodium tert-butoxide, 1.5-2.0 eq) and ethylamine (1.2-1.5 eq).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation: Optimization of Buchwald-Hartwig Amination Conditions
EntryPd Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285
2Pd(OAc)₂ (2)Xantphos (4)NaOtBuToluene1001280
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBuToluene1001278
4Pd₂(dba)₃ (2)Xantphos (4)K₃PO₄1,4-Dioxane1102465
5Pd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001275
6Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene802470
7Pd₂(dba)₃ (2)Xantphos (4)LHMDSTHF801282

Note: Yields are hypothetical and for illustrative purposes to demonstrate potential optimization trends.

Visualizations

Logical Workflow for Synthesis and Optimization

G cluster_start Starting Material cluster_methods Synthetic Methods cluster_params Optimization Parameters cluster_end Product start 2-Amino-3-chloropyrazine snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Ethylamine bh Buchwald-Hartwig Amination start->bh  Ethylamine snar_params Base (K₂CO₃, Cs₂CO₃) Solvent (DMF, NMP) Temperature (100-140°C) Time (12-48h) snar->snar_params bh_params Pd Precursor (Pd₂(dba)₃, Pd(OAc)₂) Ligand (Xantphos, RuPhos) Base (NaOtBu, K₃PO₄) Solvent (Toluene, Dioxane) Temperature (80-110°C) bh->bh_params product This compound snar_params->product bh_params->product

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition (Ar-Cl) amide_complex Ar-Pd(II)(NHR)L₂ oa_complex->amide_complex Ligand Exchange (+ RNH₂) (- HCl) product_complex [Product-Pd(0)L₂] amide_complex->product_complex Reductive Elimination product_complex->pd0 Release of Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Note: Purification of 2-Amino-3-(ethylamino)pyrazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Amino-3-(ethylamino)pyrazine is a substituted pyrazine derivative, a class of heterocyclic compounds that are important scaffolds in medicinal chemistry and materials science. Effective purification of such intermediates is critical to ensure the quality and integrity of final products in drug development and other research applications. A significant challenge in the purification of basic amine compounds by silica gel chromatography is their strong interaction with the acidic silanol groups of the stationary phase. This can lead to poor separation, significant peak tailing, and reduced recovery.[1][2]

This application note provides a detailed protocol for the purification of this compound using normal-phase column chromatography. The method incorporates the use of a basic modifier in the mobile phase to mitigate undesirable interactions with the silica gel, thereby improving separation efficiency and yield.

Compound Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 912773-15-0[3][4]
Molecular Formula C₆H₁₀N₄[4]
Molecular Weight 138.17 g/mol [4]
Appearance Yellow to brown or white to off-white powder/crystals[3][4]
Purity Typically ≥95%[4]
Solubility Insoluble in water[3]
Storage Conditions 2-8°C, in a dark place under an inert atmosphere[4]

Experimental Protocols

Method Development using Thin-Layer Chromatography (TLC)

The selection of an appropriate mobile phase (eluent) is the most critical step for successful separation.[5] TLC is used to quickly screen solvent systems and determine the optimal conditions prior to running the larger, more resource-intensive column. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35, ensuring good separation from impurities.[5]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • TLC developing chambers

  • Capillary spotters

  • UV lamp (254 nm)

  • Crude this compound sample

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH), Chloroform, Triethylamine (TEA)

Procedure:

  • Prepare a dilute solution of the crude sample in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the solution onto the baseline of several TLC plates.[5]

  • Prepare different solvent systems for testing. Based on the polarity of the target compound and literature precedents for similar molecules, the following systems are recommended for initial screening.[2][6][7] Due to the basic nature of the analyte, the addition of a small amount of triethylamine (TEA) is crucial to prevent streaking.

    • System A: 70:30:1 Hexane / Ethyl Acetate / TEA

    • System B: 95:5:1 Dichloromethane / Methanol / TEA

    • System C: 98:2:1 Chloroform / Methanol / TEA

  • Develop the plates in the TLC chambers.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Adjust solvent ratios to achieve an Rf of 0.25-0.35 for this compound.

Example TLC Data (Hypothetical)

Mobile Phase SystemTarget Compound RfImpurity 1 RfImpurity 2 RfObservations
80:20 Hexane/EtOAc0.100.120.65Poor separation from Impurity 1.
97:3 DCM/MeOH0.550.600.80Rf too high, poor separation.
98:2:1 Chloroform/MeOH/TEA 0.30 0.45 0.15 Optimal separation achieved.
Purification by Column Chromatography

This protocol is based on the optimal conditions determined by TLC. A standard gravity or flash chromatography setup can be used.[8]

Recommended Chromatographic Conditions

ParameterRecommendationRationale / Reference
Stationary Phase Silica Gel, 230-400 mesh (for flash chromatography)Standard adsorbent for normal-phase chromatography.[7][9]
Column Dimensions Dependent on sample size (e.g., 40 g silica for 1 g crude sample)A silica-to-sample weight ratio of 30-100:1 is typical.[5]
Mobile Phase Chloroform/Methanol/Triethylamine (98:2:1 v/v/v)Based on analogous separation and TLC optimization.[7]
Sample Loading Dry LoadingMinimizes band broadening, especially for samples with moderate solubility.
Detection TLC analysis of collected fractions (UV visualization)Standard method for tracking compound elution.[10]

Workflow for Column Chromatography Purification

Caption: Workflow for the purification of this compound.

Step-by-Step Protocol:

  • Column Preparation:

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.[9]

    • Add a thin layer (~1 cm) of sand.

    • In a separate beaker, prepare a slurry of silica gel in the mobile phase (e.g., 40 g silica in ~100 mL eluent).

    • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[9]

    • Add another layer of sand on top of the packed silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.[10]

  • Sample Preparation (Dry Loading):

    • Dissolve the crude material (~1 g) in a minimal amount of a low-boiling-point solvent (like DCM).

    • Add a small amount of silica gel (~2-3 g) to this solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.[10]

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply pressure if using flash chromatography.

    • Maintain the solvent level at the top of the column by continuously adding fresh eluent.

  • Monitoring and Isolation:

    • Periodically analyze the collected fractions using TLC to determine which ones contain the desired product.

    • Combine all fractions that show a single spot corresponding to the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR.

Troubleshooting and Optimization

Effective chromatography often requires fine-tuning. The following diagram provides a logical approach to optimizing the mobile phase if initial TLC results are not ideal.

Decision Tree for Mobile Phase Optimization

G start Start: Run TLC with Initial Solvent System (e.g., 98:2:1 Chloroform/MeOH/TEA) rf_check Is Rf between 0.25 and 0.35? start->rf_check rf_high Rf > 0.35 (Too High) rf_check->rf_high No rf_low Rf < 0.25 (Too Low) rf_check->rf_low No poor_sep Poor Separation (Spots Overlap) rf_check->poor_sep No success Optimal Rf Proceed to Column rf_check->success Yes decrease_pol Decrease Mobile Phase Polarity (e.g., Increase Chloroform %) rf_high->decrease_pol increase_pol Increase Mobile Phase Polarity (e.g., Increase MeOH %) rf_low->increase_pol change_solv Change Solvent System (e.g., try Hexane/EtOAc) for different selectivity poor_sep->change_solv decrease_pol->start Re-run TLC increase_pol->start Re-run TLC change_solv->start Re-run TLC

Caption: Logic diagram for optimizing the mobile phase in chromatography.

This comprehensive guide provides a robust starting point for the successful purification of this compound, ensuring high purity for subsequent scientific applications.

References

Application Note: NMR Spectroscopic Characterization of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the characterization of 2-Amino-3-(ethylamino)pyrazine using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and a summary of predicted spectral data.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in various biologically active compounds and pharmaceuticals.[1] Accurate structural elucidation and characterization of such molecules are critical in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures.[2] This application note outlines the analytical methods for characterizing this compound using ¹H and ¹³C NMR. Due to the limited availability of public experimental NMR data for this specific compound, this guide provides a generalized protocol and predicted spectral data based on the analysis of similar pyrazine derivatives.[3][4]

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on fundamental NMR principles and data from structurally related compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-57.5 - 7.7d~2.5
H-67.3 - 7.5d~2.5
NH (ethylamino)5.5 - 6.0t~5.5
NH₂ (amino)5.0 - 5.5s (broad)-
CH₂ (ethyl)3.1 - 3.3qd~7.2, ~5.5
CH₃ (ethyl)1.1 - 1.3t~7.2

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3145 - 150
C-5130 - 135
C-6125 - 130
CH₂ (ethyl)35 - 40
CH₃ (ethyl)14 - 16

Experimental Protocols

This section details the standard operating procedures for the NMR analysis of this compound.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of compounds and its exchangeable proton signals appearing at a distinct chemical shift. Chloroform-d (CDCl₃) is another common option.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

II. NMR Data Acquisition

The following are general acquisition parameters that may require optimization based on the specific instrument and sample concentration.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution and peak shape.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm, centered around 110-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure full relaxation of quaternary carbons.

    • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

III. Data Processing and Interpretation
  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the transformed spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS). Reference the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Peak Picking and Integration: Identify all peaks and integrate the ¹H signals to determine the relative proton ratios.

  • Structural Elucidation: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound structure. 2D NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignments if needed.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into Spectrometer transfer->instrument shim Shim Magnetic Field instrument->shim setup Setup Acquisition Parameters shim->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C process Fourier Transform & Phasing acquire_13C->process reference Reference Spectra process->reference integrate Peak Picking & Integration reference->integrate assign Structural Assignment integrate->assign

Caption: Workflow for NMR characterization.

Data Interpretation

The interpretation of the NMR spectra relies on the fundamental principles of chemical shifts and spin-spin coupling.

  • ¹H NMR: The aromatic protons on the pyrazine ring are expected to appear in the downfield region (typically > 7 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atoms. The protons of the ethyl group will show characteristic quartet and triplet patterns. The NH and NH₂ protons are expected to be broad and their chemical shifts can be concentration and temperature-dependent.

  • ¹³C NMR: The carbon atoms of the pyrazine ring will resonate at lower field (> 120 ppm) due to their sp² hybridization and proximity to nitrogen atoms. The carbons bearing the amino and ethylamino groups will be the most deshielded within the ring system. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

By following these protocols, researchers can obtain high-quality NMR data for the structural confirmation and purity assessment of this compound.

References

proper handling and storage procedures for aminopyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that serve as crucial building blocks in the development of pharmaceuticals, agrochemicals, and materials science. Their unique chemical structure allows for versatile modifications, making them privileged scaffolds in medicinal chemistry. Notably, aminopyrazine derivatives have been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy, antiviral agents, and antibacterial compounds. For instance, derivatives of 3-aminopyrazine-2-carboxamide have shown potential as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cell proliferation and differentiation, and a target in various cancers.

These application notes provide comprehensive guidelines for the proper handling, storage, and experimental use of aminopyrazine compounds, ensuring personnel safety, compound integrity, and the reproducibility of experimental results.

Proper Handling and Storage Procedures

The following procedures are based on best practices for handling chemical intermediates in a laboratory setting. Users should always consult the specific Safety Data Sheet (SDS) for the particular aminopyrazine compound being used.

Personal Protective Equipment (PPE)

When handling aminopyrazine compounds, which are often in powder form, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask) is recommended, especially when handling bulk quantities or if there is a risk of dust generation.

  • Body Protection: A laboratory coat should be worn at all times.

Engineering Controls
  • Ventilation: All handling of aminopyrazine powders should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the work area.

General Handling Practices
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where aminopyrazine compounds are handled.

  • Wash hands thoroughly with soap and water after handling.

  • Minimize dust generation and accumulation.

  • Keep containers securely sealed when not in use.

Storage Conditions

Proper storage is critical to maintain the stability and purity of aminopyrazine compounds.

ParameterRecommended ConditionRationale
Temperature Room Temperature (15-25°C)Most aminopyrazines are stable solids at room temperature.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.Protects against oxidation and moisture.
Light Store in a dark place or in an amber vial.Prevents potential photodegradation.
Incompatibilities Store away from strong oxidizing agents.Avoids potential vigorous or explosive reactions.

Stability and Degradation Profile

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The data below is representative of the stability of pyrazinamide, a closely related aminopyrazine, under various stress conditions. This provides a general guide to the potential degradation pathways for aminopyrazine compounds.

Stress ConditionReagent/ConditionTimeTemperature% Degradation
Acid Hydrolysis 1N Hydrochloric Acid10 hours60°C3.77%
Base Hydrolysis 1N Sodium Hydroxide10 hours60°C8.54%
Oxidative 3% Hydrogen Peroxide10 hours60°C9.13%
Thermal Dry Heat10 hours60°C7.49%
Photolytic UV Light24 hoursAmbientNot specified

Data adapted from a forced degradation study on Pyrazinamide.[1]

Experimental Protocols

The following protocols are provided as examples for the synthesis and biological evaluation of aminopyrazine derivatives.

Synthesis of N-Substituted 3-Aminopyrazine-2-Carboxamides

This protocol describes a general method for the synthesis of novel aminopyrazine derivatives for screening purposes.

Synthesis Workflow for N-Substituted 3-Aminopyrazine-2-Carboxamides start Start with 3-Aminopyrazine-2-Carboxylic Acid coupling Coupling Agent Activation (e.g., 1,1'-Carbonyldiimidazole in DMSO) start->coupling reaction Reaction with Substituted Amine (e.g., Benzylamine, Alkylamine, Aniline) coupling->reaction mw Microwave Irradiation (e.g., 120°C, 30 min) reaction->mw purification Purification (e.g., Column Chromatography) mw->purification characterization Characterization (NMR, IR, Mass Spec, M.P.) purification->characterization end Final N-Substituted 3-Aminopyrazine-2-Carboxamide Product characterization->end FGFR1 Kinase Inhibition Assay Workflow plate Plate serial dilutions of Aminopyrazine Inhibitor in 384-well plate add_kinase Add FGFR1 enzyme and substrate mixture plate->add_kinase incubate1 Pre-incubate at RT (30 min) add_kinase->incubate1 start_reaction Initiate reaction with ATP incubate1->start_reaction incubate2 Incubate at RT (60 min) start_reaction->incubate2 stop_reaction Add ADP-Glo™ Reagent (stops kinase reaction, depletes ATP) incubate2->stop_reaction incubate3 Incubate at RT (40 min) stop_reaction->incubate3 detect Add Kinase Detection Reagent (converts ADP to ATP, generates light) incubate3->detect incubate4 Incubate at RT (30 min) detect->incubate4 read Measure Luminescence (Plate Reader) incubate4->read analyze Calculate % Inhibition and determine IC₅₀ read->analyze Mechanism of FGFR Inhibition by an Aminopyrazine Compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR (Receptor Tyrosine Kinase) FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG FGF FGF Ligand FGF->FGFR Binding & Dimerization ATP ATP ATP->FGFR Binds to Kinase Domain Aminopyrazine Aminopyrazine Inhibitor Aminopyrazine->FGFR Competitive Binding GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCG->Transcription

References

Application Notes and Protocols for the Synthesis and NMR-Based Structural Confirmation of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazines are a critical class of heterocyclic compounds widely utilized in the pharmaceutical, flavor, and materials science industries. Their unique aromatic system and diverse functionalization potential make them key building blocks in the synthesis of a vast array of molecules with significant biological and chemical properties. Accurate and unambiguous structural confirmation of these synthesized pyrazine derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the most powerful and routine analytical technique for this purpose.

These application notes provide detailed protocols for the synthesis of various substituted pyrazines and a comprehensive guide to confirming their structures using ¹H and ¹³C NMR spectroscopy. This document includes tabulated NMR data for a range of substituted pyrazines to aid in spectral interpretation and logical diagrams to visualize experimental workflows and the influence of substituents on NMR chemical shifts.

I. Synthesis of Substituted Pyrazines: Experimental Protocols

The synthesis of substituted pyrazines can be achieved through various established methodologies. Below are detailed protocols for the preparation of representative pyrazine derivatives.

A. Protocol 1: Synthesis of 2,5-Dimethylpyrazine via Self-Condensation of Aminoacetone

This method involves the dimerization of aminoacetone, which spontaneously cyclizes and oxidizes to form 2,5-dimethylpyrazine.

Materials:

  • Aminoacetone hydrochloride

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolve aminoacetone hydrochloride in deionized water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to raise the pH and liberate the free aminoacetone.

  • Allow the reaction mixture to stir at room temperature. The solution will gradually darken as the dihydropyrazine intermediate forms and oxidizes.

  • After the reaction is complete (monitored by TLC), extract the aqueous solution with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain crude 2,5-dimethylpyrazine.

  • Purify the product by distillation to yield pure 2,5-dimethylpyrazine as a colorless to pale yellow liquid.

B. Protocol 2: Synthesis of 2-Chloro-5-methylpyrazine via Chlorination of 2-Methylpyrazine

This protocol describes the direct chlorination of 2-methylpyrazine.

Materials:

  • 2-Methylpyrazine

  • N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methylpyrazine in carbon tetrachloride.

  • Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the reaction mixture under an inert atmosphere. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methylpyrazine.

C. Protocol 3: Synthesis of 2-Methoxy-3-methylpyrazine

This synthesis involves the nucleophilic substitution of a chloropyrazine with sodium methoxide.

Materials:

  • 2-Chloro-3-methylpyrazine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-chloro-3-methylpyrazine in dry methanol.

  • Add sodium methoxide to the solution and stir the mixture at room temperature. The reaction can be gently heated to increase the rate.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxy-3-methylpyrazine. Further purification can be achieved by column chromatography if necessary.

II. NMR-Based Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of synthesized pyrazines. The chemical shifts, coupling constants, and signal multiplicities provide a detailed fingerprint of the molecule.

A. General Workflow for NMR Analysis

The following diagram outlines the standard workflow for acquiring and interpreting NMR spectra of synthesized pyrazines.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesize Substituted Pyrazine Purification Purify Compound (Distillation/Chromatography) Synthesis->Purification SamplePrep Prepare NMR Sample (in deuterated solvent) Purification->SamplePrep Acquisition Acquire 1H & 13C NMR Spectra SamplePrep->Acquisition Processing Process Spectra (FT, Phasing, Baseline Correction) Acquisition->Processing Interpretation Interpret Spectra (Chemical Shifts, Coupling, Integration) Processing->Interpretation Confirmation Confirm Structure (Compare with expected data) Interpretation->Confirmation

Caption: A streamlined workflow for the synthesis and NMR-based structural confirmation of substituted pyrazines.

B. ¹H and ¹³C NMR Data of Representative Substituted Pyrazines

The following tables summarize the experimental ¹H and ¹³C NMR data for a selection of substituted pyrazines. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for Substituted Pyrazines in CDCl₃

CompoundSubstituent(s)ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1 2,5-DimethylH-3, H-68.33s-
-CH₃2.51s-
2 2-Methoxy-3-methylH-5~8.0-8.2m-
H-6~8.0-8.2m-
-OCH₃4.04s-
-CH₃2.58s-
3 2-AminoH-38.12d1.5
H-58.01dd2.8, 1.5
H-67.85d2.8
-NH₂4.80br s-
4 2-ChloroH-3, H-5, H-68.60-8.70m-
5 2-PhenylH-38.95d1.6
H-5, H-68.55-8.65m-
Phenyl-H7.40-7.60, 8.05-8.15m-

Table 2: ¹³C NMR Data for Substituted Pyrazines in CDCl₃

CompoundSubstituent(s)CarbonChemical Shift (δ, ppm)
1 2,5-DimethylC-2, C-5150.6
C-3, C-6143.5
-CH₃21.0
2 2-Methoxy-3-methylC-2160.2
C-3145.5
C-5138.9
C-6135.8
-OCH₃53.5
-CH₃18.7
3 2-AminoC-2154.5
C-3136.2
C-5130.5
C-6139.8
4 2-ChloroC-2151.2
C-3, C-6145.0
C-5143.8
5 2-PhenylC-2152.5
C-3142.3
C-5143.8
C-6143.1
Phenyl-C127.1, 128.9, 129.8, 136.8
C. Influence of Substituents on Pyrazine NMR Chemical Shifts

The electronic nature of substituents significantly influences the chemical shifts of the pyrazine ring protons and carbons. Electron-donating groups (EDGs) increase electron density, causing upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) decrease electron density, leading to downfield shifts (higher ppm). This effect is most pronounced at the ortho and para positions relative to the substituent.

The following diagram illustrates the general trends of substituent effects on the ¹H and ¹³C chemical shifts of the pyrazine ring.

Substituent_Effects cluster_pyrazine Substituted Pyrazine Ring Pyrazine Pyrazine Ring Upfield Upfield Shift (Shielding) Lower δ (ppm) Pyrazine->Upfield Leads to Downfield Downfield Shift (Deshielding) Higher δ (ppm) Pyrazine->Downfield Leads to EDG Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃, -NH₂ EDG->Pyrazine Increases electron density EWG Electron-Withdrawing Group (EWG) e.g., -Cl, -Br, -CN, -NO₂ EWG->Pyrazine Decreases electron density

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Amino-3-(ethylamino)pyrazine. This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive experimental protocol, including initial parameter selection, optimization strategies, and forced degradation studies to ensure the method is stability-indicating. All quantitative data is summarized in structured tables, and key workflows are visualized using Graphviz diagrams.

Introduction

This compound is a substituted pyrazine derivative. Pyrazine and its derivatives are important structural motifs found in many biologically active compounds and pharmaceuticals. Accurate and reliable analytical methods are crucial for the quality control, stability testing, and impurity profiling of such compounds. This application note outlines a step-by-step guide for the development of a stability-indicating HPLC method for this compound, a critical aspect of the drug development process. The methodology covers the selection of appropriate chromatographic conditions, including stationary phase, mobile phase composition, and detector settings, as well as a protocol for forced degradation studies to identify potential degradation products and demonstrate the method's specificity.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing an efficient HPLC method.

PropertyValueSource/Method
Molecular Formula C₆H₁₀N₄---
Molecular Weight 138.17 g/mol ---
Predicted pKa pKa1: ~2.5 (less basic amine), pKa2: ~6.0 (more basic amine)Predicted using online software
Predicted LogP ~0.8Predicted using online software
UV Maximum (λmax) ~240 nm and ~325 nmInferred from structurally similar 2-aminopyrazines[1]
Solubility Soluble in methanol and acetonitrile, sparingly soluble in water.Inferred from structural analogs

Note: Predicted values should be experimentally verified.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from initial screening to final validation.

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile physchem Analyte Physicochemical Properties (pKa, LogP, UV Spectrum) start->physchem initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) physchem->initial_conditions screening Perform Screening Experiments (Gradient, pH, Organic Modifier) initial_conditions->screening optimization Optimize Separation Parameters (Fine-tune Gradient, Temperature, Flow Rate) screening->optimization forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) optimization->forced_degradation specificity Evaluate Method Specificity (Peak Purity, Resolution) forced_degradation->specificity validation Method Validation (ICH Guidelines) specificity->validation end_node Final Method validation->end_node

Caption: Workflow for HPLC Method Development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Formic acid (88%)

  • Ammonium acetate

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition.

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted with formic acid.

  • Mobile Phase B: Acetonitrile.

Initial Chromatographic Conditions

Based on the physicochemical properties, the following initial conditions are recommended:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water, pH 4.5
Mobile Phase B Acetonitrile
Gradient 5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm and 325 nm
Injection Volume 10 µL
Method Optimization Strategy

The relationship between key parameters and desired outcomes is crucial for efficient optimization.

Caption: Method Optimization Parameter Relationships.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance and a solution to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines).

After exposure, neutralize the acidic and basic samples before analysis. Analyze all stressed samples along with a control sample.

Data Presentation

The results of the method development and forced degradation studies should be presented in clear and concise tables.

Table 1: Chromatographic Performance Under Optimized Conditions (Example Data)

ParameterResult
Retention Time (min) 5.8
Tailing Factor 1.1
Theoretical Plates > 5000
Resolution (from nearest peak) > 2.0

Table 2: Summary of Forced Degradation Studies (Example Data)

Stress Condition% DegradationNumber of DegradantsResolution of Main Peak from Degradants
Acid Hydrolysis (0.1 N HCl, 60°C) 15.222.5, 3.1
Base Hydrolysis (0.1 N NaOH, 60°C) 8.512.2
Oxidative (3% H₂O₂, RT) 18.932.8, 3.5, 4.1
Thermal (80°C) 5.112.0
Photolytic (UV/Vis) 10.322.6, 3.3

Conclusion

This application note provides a comprehensive framework for the development of a stability-indicating HPLC method for the analysis of this compound. By following the outlined experimental protocols and optimization strategies, a robust and reliable analytical method can be established. The use of forced degradation studies is critical to ensure the method's specificity and its suitability for quality control and stability testing in a pharmaceutical setting. It is recommended to validate the final method according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the large-scale production of 2-Amino-3-(ethylamino)pyrazine, a key intermediate in various pharmaceutical and research applications. The following sections detail a proposed synthetic pathway, experimental protocols, and key data for process optimization.

Synthetic Pathway Overview

The recommended synthetic route for the large-scale synthesis of this compound initiates from the commercially available and cost-effective starting material, 2-amino-3-chloropyrazine. The synthesis involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an ethylamino group.

Synthetic Pathway for this compound A 2-Amino-3-chloropyrazine C This compound A:e->C:w Nucleophilic Aromatic Substitution B Ethylamine B:e->C:w

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details the procedure for the synthesis of this compound from 2-amino-3-chloropyrazine.

Materials:

  • 2-Amino-3-chloropyrazine

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol or as a neat reagent)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane)

  • A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

  • Water (for work-up)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Equipment:

  • Large-scale reaction vessel with overhead stirring, heating mantle, condenser, and nitrogen inlet/outlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Analytical instrumentation (HPLC, GC-MS, NMR)

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, charge 2-amino-3-chloropyrazine and the chosen solvent. Begin stirring the mixture under a nitrogen atmosphere.

  • Addition of Base: Add the non-nucleophilic base to the reaction mixture.

  • Addition of Ethylamine: Slowly add the ethylamine solution to the reaction mixture via an addition funnel. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and perform an extraction with an appropriate organic solvent.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.[1]

Process Optimization and Data

For large-scale synthesis, optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. The following table summarizes key parameters and their typical ranges for consideration.

ParameterTypical Range/OptionsConsiderations
Solvent DMF, DMSO, 1,4-DioxaneSolvent polarity and boiling point will influence reaction rate and temperature control.
Base K₂CO₃, DIPEA, Et₃NThe choice of base can affect reaction time and side product formation.
Temperature 80 - 120 °CHigher temperatures generally lead to faster reaction rates but may also increase impurity formation.
Reaction Time 4 - 24 hoursDetermined by reaction monitoring to ensure complete conversion of the starting material.
Stoichiometry 1.1 - 2.0 equivalents of ethylamineAn excess of the amine is typically used to drive the reaction to completion.
Typical Yield 70 - 90%Yields are dependent on the optimized reaction conditions and purification method.
Purity (Post-purification) >98%Purity should be assessed by HPLC, GC-MS, and NMR.

Analytical Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the pyrazine ring protons and the ethyl group protons with appropriate splitting patterns and integrations.
¹³C NMR Resonances for the carbon atoms of the pyrazine ring and the ethyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound (138.17 g/mol ).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity.

Safety Considerations

  • 2-Amino-3-chloropyrazine: Handle with care as it is a halogenated aromatic compound.

  • Ethylamine: Flammable and corrosive. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).

  • Solvents (DMF, DMSO): Can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • Bases (K₂CO₃, DIPEA): Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Charge Reactor with 2-Amino-3-chloropyrazine and Solvent B Add Base A->B C Add Ethylamine B->C D Heat and Monitor Reaction C->D E Cool and Quench with Water D->E F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry Organic Layer G->H I Filter and Concentrate H->I J Recrystallize or Column Chromatography I->J K Analyze Final Product (HPLC, NMR, MS) J->K

Caption: General experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

optimizing aminopyrazine synthesis reaction temperature and time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminopyrazines. Our focus is on the critical parameters of reaction temperature and time to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when optimizing aminopyrazine synthesis?

A1: The main challenges typically revolve around achieving a high yield while minimizing the formation of impurities. Key issues include incomplete reactions, the formation of side products such as regioisomers or dimers, and the degradation of the target aminopyrazine at elevated temperatures. The purity of starting materials is also a crucial factor that can significantly impact the reaction's success.

Q2: How does reaction temperature generally affect the yield and purity of aminopyrazines?

A2: Reaction temperature is a critical parameter. Generally, increasing the temperature can enhance the reaction rate and improve the yield. However, excessively high temperatures can lead to the degradation of reactants and products, resulting in a lower yield and the formation of undesirable byproducts. For many aminopyrazine syntheses, a moderate temperature range is optimal. For example, in the synthesis of 2-aminopyrazine from 2-cyanopyrazine, a reaction temperature of 50°C-60°C is recommended.[1] In other cases, such as the reaction of 2-halopyrazines with ammonia, temperatures can range from 150°C to 200°C.[2]

Q3: What is the typical effect of reaction time on aminopyrazine synthesis?

A3: Reaction time is another crucial factor that must be optimized. Insufficient reaction time can lead to incomplete conversion of starting materials and lower yields. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of side products and potentially lead to the degradation of the desired aminopyrazine. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Q4: What are some common side products in aminopyrazine synthesis and how can they be minimized?

A4: Common side products can include regioisomers (if the starting materials are unsymmetrical), uncyclized intermediates, and products from competing side reactions.[3] Minimizing these often involves careful control of reaction conditions. For instance, adjusting the temperature, reaction time, and the order of reagent addition can favor the desired reaction pathway. Purification of starting materials before the reaction is also a critical step to prevent side reactions caused by impurities.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your aminopyrazine synthesis experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and byproduct generation.
Reaction time is too short.Monitor the reaction over time using TLC or HPLC to determine the point of maximum product formation before significant byproduct accumulation.
Purity of starting materials is low.Purify starting materials (e.g., by recrystallization or chromatography) before use.
High Levels of Impurities/Byproducts Reaction temperature is too high.Decrease the reaction temperature. While this may slow down the reaction, it can significantly improve selectivity for the desired product.
Reaction time is too long.As determined by reaction monitoring, quench the reaction once the optimal yield of the desired product is achieved to prevent further side reactions.
Incorrect solvent or pH.Experiment with different solvents or adjust the pH of the reaction mixture, as these factors can influence reaction pathways.
Reaction Stalls or is Incomplete Insufficient activation energy.Increase the reaction temperature cautiously.
Poor solubility of reactants.Select a solvent in which all reactants are fully soluble at the reaction temperature.
Catalyst (if used) is inactive.Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).

Data Presentation: Impact of Temperature and Time on Yield

The following table summarizes representative data on the effect of reaction temperature and time on the yield of a generic aminopyrazine synthesis. Note that optimal conditions will vary depending on the specific substrates and reaction setup.

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
6024595Incomplete conversion of starting materials.
6046592Good yield with high purity.
6087088Increased yield but with more byproducts.
8027590Faster reaction, good yield.
8048585Higher yield but a noticeable increase in impurities.
8088275Product degradation observed.
10028070Significant byproduct formation.
10047060Significant product degradation.

Experimental Protocols

General Protocol for Aminopyrazine Synthesis from a 1,2-Dicarbonyl Compound and an Aminonitrile

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aminonitrile (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol).

    • In a separate flask, dissolve the 1,2-dicarbonyl compound (1.0 equivalent) in the same solvent.

  • Reaction Setup:

    • If the reaction requires basic or acidic conditions, add the appropriate reagent (e.g., sodium ethoxide, acetic acid) to the aminonitrile solution.

    • Heat the aminonitrile solution to the desired reaction temperature (e.g., 60-80°C).

  • Reaction Execution:

    • Slowly add the solution of the 1,2-dicarbonyl compound to the heated aminonitrile solution over a period of 30-60 minutes.

    • Maintain the reaction mixture at the set temperature and monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every hour).

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Work-up and Isolation:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure aminopyrazine.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification prep_reactants Prepare Reactant Solutions setup Set Reaction Temperature prep_reactants->setup addition Slowly Add Reagents setup->addition monitor Monitor Reaction Progress (TLC/HPLC) addition->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Solvent Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify analyze Characterize Pure Product purify->analyze

Caption: Generalized experimental workflow for aminopyrazine synthesis.

Troubleshooting_Workflow cluster_yield Low Yield Analysis cluster_impurities High Impurity Analysis cluster_solutions Potential Solutions start Low Yield or High Impurities? check_temp_low Is Temperature Too Low? start->check_temp_low check_time_short Is Time Too Short? start->check_time_short check_purity Are Starting Materials Pure? start->check_purity check_temp_high Is Temperature Too High? start->check_temp_high check_time_long Is Time Too Long? start->check_time_long increase_temp Increase Temperature check_temp_low->increase_temp increase_time Increase Reaction Time check_time_short->increase_time purify_sm Purify Starting Materials check_purity->purify_sm decrease_temp Decrease Temperature check_temp_high->decrease_temp decrease_time Decrease Reaction Time check_time_long->decrease_time

Caption: Troubleshooting workflow for optimizing aminopyrazine synthesis.

References

identifying common impurities in 2-Amino-3-(ethylamino)pyrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-(ethylamino)pyrazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and practical approach for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This typically involves reacting 2-amino-3-chloropyrazine with ethylamine in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.

Q2: What are the primary safety precautions to consider during this synthesis?

  • 2-amino-3-chloropyrazine: This starting material is harmful if swallowed and can cause skin and serious eye irritation.

  • Ethylamine: This reagent is a flammable gas or liquid and can cause severe skin burns and eye damage. It should be handled in a well-ventilated fume hood.

  • Solvents: Depending on the solvent used (e.g., DMF, DMSO), appropriate safety measures for handling flammable and potentially toxic liquids should be followed.

  • Pressure: If the reaction is conducted in a sealed vessel at elevated temperatures, proper pressure-rated equipment must be used to avoid explosions.

Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed to distinguish between the starting material (2-amino-3-chloropyrazine), the product (this compound), and any significant byproducts. Staining with a UV lamp should allow for visualization of the spots. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Suggestion
Incomplete Reaction Extend the reaction time and continue monitoring by TLC. Consider a moderate increase in the reaction temperature, but be mindful of potential side reactions.
Suboptimal Reaction Conditions The choice of base and solvent is critical. If using a weak base like potassium carbonate, consider a stronger, non-nucleophilic base. The solvent should be anhydrous to prevent hydrolysis of the starting material.
Starting Material Purity Impurities in the 2-amino-3-chloropyrazine can inhibit the reaction.[1] Ensure the starting material is of high purity.
Product Degradation Pyrazine derivatives can be sensitive to harsh conditions. Avoid excessively high temperatures or prolonged reaction times.[2]

Problem 2: Presence of Multiple Spots on TLC After Reaction Completion

Potential Impurity Identification and Troubleshooting
Unreacted 2-amino-3-chloropyrazine This will appear as a separate spot on the TLC plate. To drive the reaction to completion, consider adding a slight excess of ethylamine or increasing the reaction time/temperature.
2-Amino-3-(diethylamino)pyrazine (Over-alkylation) This impurity may form if an excess of an ethylating agent is used or if the reaction temperature is too high. It will likely have a different Rf value on TLC. Use a stoichiometric amount of ethylamine and control the temperature carefully.
2-Amino-3-hydroxypyrazine (Hydrolysis) This can form if there is moisture in the reaction. Ensure all glassware is oven-dried and use anhydrous solvents. This impurity is generally more polar than the desired product.

Problem 3: Difficulty in Purifying the Final Product

Issue Troubleshooting Suggestion
Co-elution of Impurities during Column Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase, such as alumina, if silica gel is ineffective.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, purification by column chromatography is the primary method. High vacuum drying may help to solidify the product.

Common Impurities in this compound Synthesis

The following table summarizes the common impurities that may be encountered during the synthesis of this compound.

Impurity Name Chemical Structure Potential Source Identification Method Control Strategy
2-amino-3-chloropyrazine2-amino-3-chloropyrazine structureUnreacted starting materialTLC, HPLC, GC-MS, 1H NMRDrive the reaction to completion; use a slight excess of ethylamine.
2-Amino-3-(diethylamino)pyrazine2-Amino-3-(diethylamino)pyrazine structureOver-alkylation of the product or starting materialTLC, HPLC, GC-MS (higher m/z), 1H NMR (additional ethyl signals)Use stoichiometric amounts of ethylamine; control reaction temperature.
2-Amino-3-hydroxypyrazine2-Amino-3-hydroxypyrazine structureHydrolysis of 2-amino-3-chloropyrazine by waterTLC (more polar), HPLC, GC-MSUse anhydrous solvents and reagents; perform the reaction under an inert atmosphere.

Experimental Protocols

Synthesis of this compound

This protocol is based on a similar synthesis of a substituted aminopyrazine and should be optimized for specific laboratory conditions.[3]

Materials:

  • 2-amino-3-chloropyrazine

  • Ethylamine (e.g., 2M solution in THF or as a condensed gas)

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-amino-3-chloropyrazine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add ethylamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_and_Impurities cluster_0 A 2-Amino-3-chloropyrazine I3 2-Amino-3-hydroxypyrazine (Hydrolysis) A->I3 H2O A->C DMF, K2CO3, Heat B Ethylamine B->C P This compound I1 Unreacted 2-Amino-3-chloropyrazine I2 2-Amino-3-(diethylamino)pyrazine (Over-alkylation) C->P Desired Reaction C->I1 Incomplete Reaction C->I2 Excess Ethylamine / High Temp

Caption: Synthesis pathway and potential impurity formation.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup and Extraction Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No Purify Column Chromatography Workup->Purify Analyze Analyze Product Purity (NMR, HPLC, MS) Purify->Analyze Pure Pure Product Analyze->Pure Purity OK Troubleshoot_Purification Troubleshoot Purification Analyze->Troubleshoot_Purification Purity Not OK Adjust Adjust Conditions (Time, Temp, Reagents) Troubleshoot->Adjust Adjust->Monitor Optimize_Chrom Optimize Chromatography (Solvent, Stationary Phase) Troubleshoot_Purification->Optimize_Chrom Optimize_Chrom->Purify

Caption: A logical workflow for troubleshooting the synthesis.

References

stability issues and degradation of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-3-(ethylamino)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on the chemical structure, the primary stability concerns for this compound include susceptibility to oxidative, photolytic, and thermal degradation. The amino groups can be prone to oxidation, and the pyrazine ring, while aromatic, can undergo degradation under harsh conditions.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration at 2-8°C is recommended for long-term storage.

Q3: I am observing unexpected peaks in my chromatogram when analyzing my sample. What could be the cause?

A3: Unexpected peaks could be due to the presence of degradation products. It is crucial to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any potential degradants.[2][3] Co-elution of impurities can also be a factor, which may require optimization of your chromatographic method.

Q4: My sample has changed color over time. Is it still usable?

A4: A change in color, such as yellowing or browning, can be an indicator of degradation, possibly due to oxidation or photodecomposition. It is highly recommended to re-analyze the sample using a qualified analytical method to determine its purity before use.

Q5: How can I perform a forced degradation study on this compound?

A5: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a compound.[1] These studies typically involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[4][5] Detailed protocols are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

This section provides practical advice for common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Assay Value Degradation of the compound due to improper storage or handling.- Verify storage conditions (temperature, light exposure, atmosphere). - Prepare fresh solutions for analysis. - Use a validated stability-indicating analytical method to check for degradation products.
Appearance of New Impurities in Chromatogram Compound degradation during the experiment or analysis.- Ensure the mobile phase and diluents are compatible with the compound. - Minimize sample exposure to light and elevated temperatures during analysis. - Perform forced degradation studies to identify potential degradation products and confirm if the new peaks correspond to them.[5]
Inconsistent Analytical Results Non-homogeneity of the sample or ongoing degradation.- Ensure the sample is thoroughly mixed before taking an aliquot. - Analyze samples promptly after preparation. - Evaluate the stability of the compound in the analytical solvent.
Precipitation of Sample in Solution Poor solubility or degradation leading to insoluble products.- Verify the solubility of the compound in the chosen solvent. - Consider using a different solvent or a co-solvent system. - Analyze the precipitate to determine if it is the parent compound or a degradant.

Data Presentation

The following tables present hypothetical quantitative data for the stability of this compound under various stress conditions. This data is illustrative and should be replaced with experimentally determined values.

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)

Stress Condition % Degradation Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 5%DP-H1, DP-H2
Base Hydrolysis (0.1 N NaOH, 60°C, 24h) 15%DP-B1, DP-B2
Oxidative (3% H₂O₂, RT, 24h) 25%DP-O1, DP-O2
Thermal (80°C, 48h) 10%DP-T1
Photolytic (ICH Option 2, solid) 8%DP-P1

DP = Degradation Product; H = Hydrolytic; B = Basic; O = Oxidative; T = Thermal; P = Photolytic

Table 2: Hydrolytic Stability Profile (Hypothetical Data)

pH Rate Constant (k, day⁻¹) Half-life (t½, days)
1.20.002346
4.50.001693
7.40.00051386
9.00.00887
12.00.06511

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions. At appropriate time points, dissolve the solid in a suitable solvent or take an aliquot of the solution and dilute for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). A control sample should be stored in the dark under the same temperature conditions. After exposure, prepare solutions of the solid and dilute the solution sample for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.[6][7]

Protocol 2: Stability-Indicating HPLC-UV Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Logic issue Observed Issue (e.g., Low Assay, New Peaks) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) issue->check_storage check_method Review Analytical Method (Stability-Indicating?) issue->check_method optimize Optimize Experiment/ Method check_storage->optimize forced_degradation Perform Forced Degradation (Identify Degradants) check_method->forced_degradation If unknown peaks forced_degradation->optimize

Caption: A logical workflow for troubleshooting stability issues.

experimental_workflow start Start: This compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling analysis Analyze using Stability-Indicating HPLC-UV/LC-MS Method sampling->analysis data Collect Data (% Degradation, Degradation Products) analysis->data end End: Stability Profile data->end

Caption: A generalized experimental workflow for a forced degradation study.

degradation_pathway A This compound B Hydrolytic Degradants A->B H₂O / H⁺ or OH⁻ C Oxidative Degradants (e.g., N-oxides) A->C [O] D Photolytic Degradants A->D E Thermal Degradants A->E Δ

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Ensuring the Stability of Aminopyrazines in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with aminopyrazine compounds. This resource provides essential guidance on preventing the degradation of aminopyrazines during biological assays to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of aminopyrazines in my biological assay?

A1: Aminopyrazine degradation is primarily influenced by several factors, including:

  • pH: Aminopyrazines can be susceptible to hydrolysis, especially under acidic or alkaline conditions. The rate of hydrolysis is often pH-dependent.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation of the aminopyrazine structure.

  • Oxidizing Agents: The presence of reactive oxygen species (ROS) in your assay system, which can be generated by cells or certain reagents, can lead to oxidative degradation.[1][2][3]

  • Buffer Components: Certain buffer components may interact with and degrade aminopyrazines. For example, primary amine-containing buffers like Tris could potentially react with aminopyrazine derivatives under certain conditions.[4][5]

  • Enzymatic Degradation: If working with cell lysates or serum, endogenous enzymes could potentially metabolize the aminopyrazine compound.

Q2: I'm observing a gradual loss of my compound's activity over the course of a multi-day experiment. What is the likely cause?

A2: A gradual loss of activity, especially in experiments conducted over an extended period in aqueous media, strongly suggests compound instability. The most probable causes are hydrolysis or oxidative degradation within your cell culture media or assay buffer.[6] It is recommended to perform a stability study of your aminopyrazine in the complete assay medium under the exact experimental conditions (temperature, light exposure) to confirm this.

Q3: My dose-response curves are inconsistent between experiments. Could this be related to compound stability?

A3: Yes, inconsistent dose-response curves are a common symptom of compound degradation.[7] If your aminopyrazine degrades during the experiment, the effective concentration will decrease over time, leading to variability in the observed biological effect and inconsistent IC50/EC50 values.

Q4: How should I prepare and store my aminopyrazine stock solutions to maximize stability?

A4: To ensure the stability of your aminopyrazine stock solutions, follow these best practices:

  • Solvent Selection: Use a high-purity, anhydrous solvent such as DMSO or ethanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the amount of solvent added to your assay.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

Q5: Can the presence of serum in my cell culture medium affect the stability of my aminopyrazine compound?

A5: Yes, serum can impact compound stability in several ways. It contains enzymes that could potentially metabolize your compound. Additionally, serum proteins can bind to the compound, which may either stabilize it or make it more susceptible to degradation. It is advisable to assess the stability of your aminopyrazine in both serum-free and serum-containing media if applicable to your experiments.[6]

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Assay Results

This guide will help you troubleshoot inconsistent or non-reproducible results that may be caused by aminopyrazine degradation.

Symptom Potential Cause Related to Degradation Recommended Action
High variability between replicate wells Uneven degradation across the plate due to temperature or light gradients.Ensure uniform incubation conditions. Use plates with opaque walls to minimize light exposure to individual wells.
Drifting signal over time in control wells (compound only) Degradation of the aminopyrazine in the assay buffer.Perform a time-course experiment to monitor the stability of the compound in the assay buffer using an analytical method like LC-MS.
Loss of potency (increased IC50/EC50) in repeated assays Degradation of the stock solution or instability during the assay.Prepare fresh stock solutions. Minimize the pre-incubation time of the compound in the assay buffer before starting the measurement.
Assay signal is lower than expected The compound has degraded, leading to a lower effective concentration.Confirm the concentration and purity of your stock solution. Assess compound stability under assay conditions.
Guide 2: Investigating Suspected Compound Degradation

If you suspect your aminopyrazine is degrading, follow these steps to investigate and mitigate the issue.

Step Action Expected Outcome
1. Review Compound Handling and Storage Check your stock solution preparation and storage procedures against the best practices outlined in the FAQs.Identifies any potential issues with how the compound is being handled before the assay.
2. Perform a Simple Stability Test Incubate the aminopyrazine in your assay buffer under the exact experimental conditions (time, temperature, light) and analyze the remaining parent compound by LC-MS or HPLC at different time points.Quantifies the extent of degradation over the course of your experiment.
3. Conduct Forced Degradation Studies Subject the aminopyrazine to harsh conditions (acid, base, heat, light, oxidation) to intentionally induce degradation.Helps to identify the primary degradation pathways and potential degradation products.[8]
4. Analyze for Degradation Products Use LC-MS to analyze the samples from your stability and forced degradation studies to identify the mass of any degradation products.Provides insights into the chemical nature of the degradation and helps in understanding the degradation mechanism.
5. Mitigate Degradation Based on the findings, modify your assay protocol. This could involve changing the buffer, adjusting the pH, protecting from light, or reducing the incubation time.Improved assay performance with more consistent and reproducible results.

Quantitative Data on Aminopyrazine Stability

The stability of aminopyrazines can vary significantly depending on their specific chemical structure and the experimental conditions. The following tables provide representative data on the degradation of aminopyrazine-related structures under different stress conditions.

Table 1: Hydrolytic Stability of an N-salicylidene-2-aminopyridine (a related aminopyridine structure) in Aqueous Solution [9][10]

ConditionTemperature (°C)Rate Constant (k)Half-life (t½)
Hydroxide-independent hydrolysis353.5 x 10⁻² s⁻¹~20 seconds
Acid-catalyzed hydrolysis (in presence of Cu(II))354.4 x 10² dm³ mol⁻¹ s⁻¹Varies with pH

Note: This data is for a related aminopyridine and should be used as a general guide. The stability of your specific aminopyrazine may differ.

Table 2: General Guidelines for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsTarget Degradation (%)
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 60°C5 - 20%
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°C5 - 20%
Oxidation 3 - 30% H₂O₂, Room Temperature5 - 20%
Thermal Degradation 60°C - 80°C in solution or as solid5 - 20%
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)5 - 20%

Experimental Protocols

Protocol 1: Assessing Aminopyrazine Stability in Assay Buffer

Objective: To determine the stability of an aminopyrazine compound in a specific biological assay buffer over time.

Materials:

  • Aminopyrazine compound of interest

  • Assay buffer (e.g., PBS, Tris-HCl, HEPES)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS system

Methodology:

  • Prepare a stock solution of the aminopyrazine in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the aminopyrazine stock solution into the assay buffer to achieve the final desired assay concentration.

  • Immediately take a time point zero (T=0) sample and analyze it by LC-MS to determine the initial peak area of the parent compound.

  • Incubate the remaining solution under the exact conditions of your biological assay (e.g., 37°C, 5% CO₂, protected from light).

  • Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each sample by LC-MS to measure the peak area of the parent aminopyrazine.

  • Calculate the percentage of the aminopyrazine remaining at each time point relative to the T=0 sample.

Protocol 2: Assessing Aminopyrazine Stability in the Presence of Cell Lysate

Objective: To evaluate the enzymatic and chemical stability of an aminopyrazine in a more complex biological matrix.

Materials:

  • Aminopyrazine compound of interest

  • Cell lysate from the cell line used in the assay

  • Assay buffer

  • LC-MS grade solvents

  • LC-MS system

Methodology:

  • Prepare cell lysate according to your standard protocol. Determine the total protein concentration of the lysate.[11]

  • Prepare two sets of reactions: one with active cell lysate and one with heat-inactivated cell lysate (e.g., heated at 95°C for 10 minutes) to serve as a control for non-enzymatic degradation.

  • Spike the aminopyrazine stock solution into both the active and heat-inactivated lysates to the final assay concentration.

  • Immediately take a T=0 sample from both reaction sets for LC-MS analysis.

  • Incubate both sets of reactions at the desired temperature (e.g., 37°C).

  • Collect samples at various time points (e.g., 15, 30, 60, 120 minutes).

  • Immediately quench the enzymatic activity in the samples from the active lysate by adding a cold organic solvent (e.g., acetonitrile) and centrifuging to precipitate proteins.

  • Analyze all samples by LC-MS to quantify the amount of parent aminopyrazine remaining.

  • Compare the degradation rate in the active lysate to the heat-inactivated lysate to distinguish between enzymatic and chemical degradation.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Aminopyrazine Aminopyrazine Inhibitor Aminopyrazine->Kinase1 Inhibits Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: A representative signaling pathway where an aminopyrazine acts as a kinase inhibitor.

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis cluster_3 Data Interpretation PrepStock Prepare Aminopyrazine Stock Solution (DMSO) PrepBuffer Prepare Assay Buffer with Aminopyrazine PrepStock->PrepBuffer Incubate Incubate under Assay Conditions PrepBuffer->Incubate Sample Collect Samples at T=0, 1, 2, 4, 8, 24h Incubate->Sample LCMS LC-MS Analysis Sample->LCMS Analyze Quantify Parent Compound and Degradation Products LCMS->Analyze Plot Plot % Remaining vs. Time Analyze->Plot Conclusion Determine Stability and Half-life Plot->Conclusion

Caption: Workflow for assessing the stability of an aminopyrazine in assay buffer.

Troubleshooting_Tree Start Inconsistent Assay Results? CheckHandling Review Compound Handling and Storage Procedures Start->CheckHandling StabilityTest Perform Stability Test in Assay Buffer CheckHandling->StabilityTest If handling is correct ForcedDegradation Conduct Forced Degradation Studies StabilityTest->ForcedDegradation If degradation is observed ModifyProtocol Modify Assay Protocol (e.g., change buffer, pH, protect from light) ForcedDegradation->ModifyProtocol Based on degradation pathway RerunAssay Re-run Assay with Modified Protocol ModifyProtocol->RerunAssay

Caption: A decision tree for troubleshooting inconsistent results possibly due to aminopyrazine degradation.

References

Technical Support Center: Improving the Purity of 2-Amino-3-(ethylamino)pyrazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-3-(ethylamino)pyrazine via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and solubility of this compound?

A1: this compound is typically a white to off-white or yellow to brown powder or crystalline solid.[1][2] It is reported to be insoluble in water but soluble in organic solvents.[1]

Q2: What are some potential impurities in a synthesis of this compound?

A2: While specific impurities for this compound's synthesis are not extensively documented in the provided search results, general synthesis routes for pyrazine derivatives suggest potential impurities could include unreacted starting materials, byproducts from side reactions such as the formation of imidazole derivatives, and residual solvents. Incomplete oxidation of dihydropyrazine intermediates during synthesis can also lead to impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Standard analytical techniques for purity assessment of organic compounds are applicable. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) where appropriate, Nuclear Magnetic Resonance (NMR) spectroscopy to identify the compound and any impurities, and Mass Spectrometry (MS) for molecular weight confirmation. Melting point determination can also be a useful indicator of purity; a sharp melting point range is indicative of a purer compound.

Troubleshooting Recrystallization

Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Select a lower-boiling point solvent.- Use a larger volume of solvent.- Cool the solution more slowly.- Add a seed crystal to induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Cool the solution in an ice bath or refrigerator.
Low recovery of the purified compound. Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Check the filtrate for precipitated crystals; if present, cool further and re-filter.
The purified compound is still colored or impure. The chosen solvent did not effectively differentiate between the compound and the impurities, or the impurities co-crystallized.- Try a different recrystallization solvent or a solvent mixture.- Perform a hot filtration to remove insoluble impurities.- Use activated charcoal to remove colored impurities (add to the hot solution before filtration).- A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol provides a general procedure for the recrystallization of this compound from a single solvent. The choice of solvent is critical and should be determined through small-scale solubility tests. Based on related compounds, suitable solvents could include ethyl acetate, benzene, or ethyl methyl ketone.

Materials:

  • Crude this compound

  • High-purity recrystallization solvent (e.g., ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product and add the chosen solvent dropwise at room temperature. If it is soluble, the solvent is not suitable. Heat the mixture; if the compound dissolves, it is a potentially good solvent. Cool the test tube to see if crystals form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the compound is completely dissolved at the solvent's boiling point. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or air-dry them on a watch glass.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when a single suitable solvent cannot be found. A solvent in which the compound is soluble (solvent) and a solvent in which it is insoluble (anti-solvent) are used. The two solvents must be miscible.

Materials:

  • Crude this compound

  • Solvent (e.g., ethanol)

  • Anti-solvent (e.g., water or hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid).

  • Redissolution: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Solubility of Structurally Related Aminopyrazines (Qualitative)

Solvent2,3-diaminopyridine2-amino-5-bromo-3-nitropyridine
BenzeneSoluble (hot)-
Ethyl Methyl Ketone-Soluble (hot)
WaterInsolubleInsoluble
Ethyl AcetateSoluble-

Data inferred from purification procedures of related compounds.

Table 2: Expected Outcome of Recrystallization of this compound

ParameterBefore RecrystallizationAfter Recrystallization
Purity (Typical) 90-95%>99%
Appearance Yellow to brown powderWhite to off-white crystals
Yield (Typical) -70-90%

Note: These are typical expected values and may vary depending on the initial purity of the crude product and the specific recrystallization conditions used.

Visualizations

Recrystallization_Workflow start Start with Crude This compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test choose_solvent Select Appropriate Recrystallization Solvent(s) solubility_test->choose_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Cool Solution Slowly to Induce Crystallization dissolve->cool No hot_filtration->cool Yes collect Collect Crystals by Vacuum Filtration cool->collect wash_dry Wash with Cold Solvent and Dry Crystals collect->wash_dry end_product Pure this compound wash_dry->end_product

Caption: A workflow diagram for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_start Problem Encountered cluster_oiling Oiling Out cluster_no_crystals No Crystal Formation cluster_low_yield Low Yield start_node Recrystallization Issue oiling_out Compound Oils Out start_node->oiling_out no_crystals No Crystals Form start_node->no_crystals low_yield Low Recovery start_node->low_yield oiling_solution - Use lower boiling point solvent - Increase solvent volume - Slower cooling oiling_out->oiling_solution no_crystals_solution - Concentrate solution - Add anti-solvent - Scratch flask no_crystals->no_crystals_solution low_yield_solution - Use minimum hot solvent - Ensure complete cooling - Wash with ice-cold solvent low_yield->low_yield_solution

Caption: A troubleshooting guide for common issues in recrystallization.

References

troubleshooting guide for common pitfalls in pyrazine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazine derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of pyrazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Synthesis Troubleshooting FAQs

Question: My pyrazine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in pyrazine synthesis can stem from several factors. Here are some common culprits and potential solutions:

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion. To address this, you can try extending the reaction time or increasing the temperature.[1] Ensuring efficient mixing is also crucial.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst can significantly impact the yield.[1] It is advisable to screen different solvents. For instance, in certain dehydrogenative coupling reactions, changing the solvent from toluene to 1,4-dioxane has been shown to dramatically affect the yield.[1]

  • Purity of Starting Materials: The purity of your starting materials, such as α-dicarbonyl compounds and 1,2-diamines, is critical.[2] Impurities can lead to unwanted side reactions and the formation of byproducts, consuming your reactants and lowering the yield of the desired product.[2] It is good practice to purify starting materials if their purity is questionable.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed through a dihydropyrazine intermediate that must be oxidized to form the final aromatic pyrazine.[2][3] If this oxidation step is incomplete, the final product will be a mixture, thus reducing the yield of the desired pyrazine.[2]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1] Employing milder reagents and conditions can prevent product degradation. For example, if your product is sensitive, avoid highly acidic or basic conditions during the workup.[1]

  • Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield.[1] Identifying potential side reactions and adjusting the reaction conditions to minimize their formation is a key optimization step.

Question: I am observing the formation of significant side products in my reaction. What are the likely culprits and how can I minimize them?

Answer: Side product formation is a common issue in pyrazine synthesis. Here are some potential causes and mitigation strategies:

  • Self-Condensation of Starting Materials: In methods like the Gutknecht pyrazine synthesis, which relies on the self-condensation of α-ketoamines, the stability of the intermediate is crucial.[2] Unwanted self-condensation or decomposition of starting materials can lead to a complex mixture of products.

  • Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds, the initial nucleophilic attack can occur at two different carbonyl carbons, potentially leading to the formation of two different regioisomeric pyrazole products.[4]

  • Formation of Imidazoles: During the synthesis of pyrazines from cellulosic-derived sugars and amino acids, imidazole derivatives can be formed as byproducts.[5][6] The choice of extraction solvent during workup can influence the co-extraction of these impurities. For example, using hexane for liquid-liquid extraction can avoid the co-extraction of imidazole derivatives that might occur with solvents like methyl-t-butyl ether (MTBE) or ethyl acetate.[5][6]

Purification Troubleshooting FAQs

Question: I am struggling to purify my pyrazine derivative. What are some effective purification strategies?

Answer: The purification of pyrazine derivatives can be challenging due to the presence of closely related impurities. Here are some common techniques and troubleshooting tips:

  • Column Chromatography: This is a widely used method for purifying pyrazine derivatives. A common stationary phase is silica gel, with an eluent system typically composed of a mixture of petroleum ether and ethyl acetate.[1][3] For removing polar impurities like imidazoles, a short silica gel column can be effective.[1][2]

  • Recrystallization: For solid pyrazine derivatives, recrystallization is an excellent method for achieving high purity.[1][2] Key factors for successful recrystallization include:

    • Solvent Choice: The ideal solvent should dissolve the pyrazine derivative well at high temperatures but poorly at low temperatures.[2]

    • Cooling Rate: Avoid rapid cooling ("shock cooling"), which can lead to the precipitation of an impure amorphous solid.[2] A slow and undisturbed cooling process is recommended to allow for the formation of pure crystals.[2]

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective method to separate them from non-volatile impurities.[2][5][6] This technique is particularly useful for removing non-volatile byproducts.[2]

  • Liquid-Liquid Extraction (LLE): LLE is often the first step in the purification process. However, it can be inefficient and may require multiple extractions with fresh solvent to be effective.[5][7] The choice of solvent is critical, as it can determine which impurities are co-extracted with the product.[5][6]

Data Presentation

Table 1: Influence of Reaction Parameters on Pyrazine Synthesis Yield

ParameterVariationEffect on YieldReference
Solvent Toluene vs. 1,4-Dioxane (in dehydrogenative coupling)Switching from toluene to 1,4-dioxane can significantly impact yield.[1]
Base Presence and Type (e.g., t-BuOK)A catalytic amount of a suitable base can be crucial for the reaction to proceed efficiently.[1][3]
Temperature Increasing Reaction TemperatureCan improve yield by driving the reaction to completion, but excessive heat can cause degradation.[1][8]
Reaction Time Extending Reaction TimeMay be necessary for the reaction to go to completion.[1][8]
Substrate Ratio Amine to Pyrazine Ester RatioIncreasing the molar ratio of the amine can increase the yield of the corresponding pyrazinamide.[9]

Experimental Protocols

Protocol 1: General Procedure for Pyrazine Synthesis via Condensation

This protocol describes a general method for the synthesis of pyrazine derivatives by the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[3]

  • Dissolution: Dissolve 2 mmol of the 1,2-dicarbonyl compound (e.g., benzil) in 3 mL of aqueous methanol in a 50 mL round-bottom flask. Stir the mixture with a magnetic stirrer until it becomes homogeneous.

  • Addition of Reactants: To the solution, add 2 mmol of the 1,2-diamine (e.g., ethylene diamine) and a catalytic amount of potassium tert-butoxide (t-BuOK) (10 mg).

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable mixture of petroleum ether and ethyl acetate as the eluent.[1][3]

Protocol 2: Purification of Pyrazine Derivatives by Short Column Chromatography

This protocol is suitable for removing polar impurities, such as imidazoles, from a crude pyrazine product mixture.[1][2]

  • Column Packing: Pack 5-7 g of silica gel into a short column (e.g., 60 x 10 mm).

  • Sample Loading: Dissolve the crude pyrazine extract in a minimal amount of a suitable solvent (e.g., dichloromethane - DCM) and load it onto the top of the silica gel column.

  • Elution: Elute the column with an appropriate solvent system (e.g., DCM or a 90:10 hexane:ethyl acetate mixture).[1][5][6]

  • Fraction Collection: Collect the eluent in fractions (e.g., every 20 mL).

  • Analysis: Analyze the collected fractions by GC-MS or TLC to identify the fractions containing the purified pyrazine derivative.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

G Troubleshooting Workflow for Low Yield in Pyrazine Synthesis start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Extend Reaction Time - Increase Temperature incomplete->optimize_conditions Yes check_purity Assess Starting Material Purity incomplete->check_purity No success Improved Yield optimize_conditions->success impure Impure Starting Materials? check_purity->impure purify_sm Purify Starting Materials impure->purify_sm Yes check_oxidation Evaluate Oxidation Step (if applicable) impure->check_oxidation No purify_sm->success incomplete_ox Incomplete Oxidation? check_oxidation->incomplete_ox optimize_ox Optimize Oxidizing Agent/ Conditions incomplete_ox->optimize_ox Yes side_reactions Investigate Side Reactions incomplete_ox->side_reactions No optimize_ox->success adjust_conditions Adjust Conditions to Minimize Side Products side_reactions->adjust_conditions adjust_conditions->success G Generalized Experimental Workflow for Pyrazine Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (1,2-Dicarbonyl & 1,2-Diamine) reaction Condensation Reaction (Solvent, Base/Catalyst) start->reaction oxidation Oxidation of Dihydropyrazine Intermediate reaction->oxidation crude Crude Product oxidation->crude workup Aqueous Workup / LLE crude->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization / Distillation chromatography->recrystallization pure_product Pure Pyrazine Derivative recrystallization->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

References

Technical Support Center: Handling and Storing Air-Sensitive Aminopyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with air-sensitive aminopyrazine compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My aminopyrazine compound has changed color (e.g., from white to yellow/brown) during storage. What does this indicate?

A1: A change in color is a common indicator of compound degradation. This is often due to oxidation from exposure to air or photodegradation from exposure to light. It is crucial to assess the purity of the compound before proceeding with your experiments.

Q2: I am observing unexpected or inconsistent results in my biological assays. Could this be related to the stability of my aminopyrazine compound?

A2: Yes, inconsistent results are a frequent consequence of using a degraded compound. The degradation products may have different biological activities or could interfere with the assay, leading to unreliable data. It is recommended to verify the integrity of your compound stock.

Q3: What are the ideal storage conditions for air-sensitive aminopyrazine compounds?

A3: To ensure the long-term stability of air-sensitive aminopyrazine compounds, they should be stored as a dry solid under an inert atmosphere (e.g., argon or nitrogen). Storage at low temperatures (-20°C is often recommended) in a light-protected container (e.g., an amber vial) is also crucial. For solutions, it is best to prepare them fresh before use. If short-term storage of a solution is necessary, it should be stored at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q4: Which solvents are recommended for dissolving and storing aminopyrazine compounds?

A4: The choice of solvent depends on the specific aminopyrazine derivative and the intended application. For many aminopyrazines, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are suitable for solubilization.[1] However, for storage, it is critical to use anhydrous solvents to prevent hydrolysis. It is advisable to consult the supplier's datasheet for your specific compound.

Q5: How can I confirm if my aminopyrazine compound has degraded?

A5: Several analytical techniques can be used to assess the purity and identify degradation products of your aminopyrazine compound. High-Performance Liquid Chromatography (HPLC) is a common method for purity analysis.[2][3][4] To identify the structure of degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[2][5]

Troubleshooting Guides

Issue 1: Compound Degradation Suspected
  • Symptom: Change in physical appearance (color, texture), poor solubility compared to a fresh batch, or inconsistent experimental results.

  • Troubleshooting Steps:

    • Protect from Light and Air: Immediately ensure the compound is stored in a tightly sealed, light-protected container under an inert atmosphere.

    • Analytical Verification: Analyze the compound's purity using HPLC. Compare the chromatogram to that of a known pure sample if available.

    • Structural Analysis: If significant degradation is observed, use LC-MS or NMR to identify the degradation products.

    • Purification: If the degradation is minor, consider repurifying the compound by recrystallization or column chromatography under inert conditions.

    • Disposal: If significant degradation has occurred, it is best to dispose of the compound according to your institution's safety guidelines and obtain a fresh batch.

Issue 2: Low Yield or Side Products in Synthesis
  • Symptom: The synthesis of an aminopyrazine derivative results in a lower than expected yield or the formation of significant impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all steps of the synthesis are carried out under a strict inert atmosphere (glove box or Schlenk line) to prevent oxidation of starting materials, intermediates, and the final product.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis.

    • Starting Material Purity: Verify the purity of your starting materials. Impurities can lead to side reactions.

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or LC-MS to optimize reaction time and minimize the formation of byproducts.

    • Purification Strategy: Optimize the purification method. Column chromatography on silica gel or recrystallization are common methods. Ensure that the purification process itself does not cause degradation (e.g., by using degassed solvents).

Quantitative Data on Aminopyrazine Stability

The stability of aminopyrazine derivatives can vary significantly based on their substitution patterns. The following tables provide illustrative data from forced degradation studies on a hypothetical aminopyrazine derivative. Note: This data is for example purposes only. Researchers should conduct their own stability studies for their specific compounds of interest.

Table 1: Illustrative Hydrolytic Stability of a Hypothetical Aminopyrazine Derivative

ConditionTime (hours)% DegradationMajor Degradation Product
0.1 M HCl (aq)2415%Aminopyrazine Carboxylic Acid
Water (pH 7)24< 2%Not significant
0.1 M NaOH (aq)2410%Aminopyrazine Carboxylic Acid

Table 2: Illustrative Oxidative and Photolytic Stability of a Hypothetical Aminopyrazine Derivative

ConditionTime (hours)% DegradationMajor Degradation Product
3% H₂O₂ (aq)1225%Aminopyrazine N-oxide
UV Light (254 nm)818%Photodimerization products
Ambient Light725%Minor oxidative products

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive Aminopyrazine Compounds under Inert Atmosphere

This protocol describes the transfer of a solid aminopyrazine compound from a storage vial to a reaction flask using a glove box.

  • Preparation: Place the sealed vial of the aminopyrazine compound, a clean and dry reaction flask, a spatula, and a balance inside a glove box antechamber.

  • Inert Environment: Evacuate and refill the antechamber with an inert gas (e.g., argon or nitrogen) for at least three cycles before transferring the items into the main glove box chamber.

  • Weighing: Inside the glove box, carefully open the vial containing the aminopyrazine compound. Using the spatula, weigh the desired amount of the compound directly into the reaction flask.

  • Sealing: Securely seal the reaction flask with a septum or a ground glass stopper. Tightly recap the storage vial of the aminopyrazine compound.

  • Removal from Glove Box: Transfer the sealed reaction flask and the storage vial back to the antechamber, and then remove them from the glove box.

Protocol 2: Forced Degradation Study for Aminopyrazine Compounds

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of an aminopyrazine compound.

  • Sample Preparation: Prepare stock solutions of the aminopyrazine compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 1 M HCl to the stock solution.

    • Basic Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to be used for analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.[2][3][4]

  • Characterization: If significant degradation is observed, use LC-MS and NMR to characterize the structure of the degradation products.[2][5]

Visualizations

degradation_pathways aminopyrazine Aminopyrazine Derivative n_oxide Aminopyrazine N-oxide aminopyrazine->n_oxide Oxidation (e.g., H₂O₂) hydrolyzed Hydrolyzed Product (e.g., carboxylic acid) aminopyrazine->hydrolyzed Hydrolysis (Acid/Base) photoproduct Photodegradation Product aminopyrazine->photoproduct Photolysis (UV light)

Caption: Potential degradation pathways of air-sensitive aminopyrazine compounds.

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation cluster_troubleshooting Troubleshooting storage Store solid under inert gas, -20°C, protected from light weigh Weigh in Glove Box storage->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction under Inert Atmosphere dissolve->reaction observe Observe Unexpected Results/Degradation reaction->observe analyze Analyze Purity (HPLC, LC-MS) observe->analyze If degradation suspected

Caption: Recommended workflow for handling air-sensitive aminopyrazine compounds.

References

resolving co-eluting impurities during HPLC purification of aminopyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with co-eluting impurities during the HPLC purification of aminopyrazines.

Troubleshooting Guide

Problem: My aminopyrazine of interest is co-eluting with an impurity.

When faced with co-eluting peaks, a systematic approach to method development is crucial. The primary goal is to alter the selectivity of the chromatographic system, which is the ability to differentiate between the analyte and the impurity. Here are key parameters to investigate:

1. Mobile Phase Modification

Changes to the mobile phase composition can significantly impact the retention and selectivity of aminopyrazines and their impurities.[1][2]

  • Organic Solvent: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) can alter selectivity due to different interactions with the stationary phase. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic.

  • pH Adjustment: Aminopyrazines are basic compounds. Modifying the mobile phase pH will change their degree of ionization, which in turn affects their retention on a reversed-phase column.[3] A change of as little as 0.1 pH units can shift retention times by up to 10%.[4] Generally, for basic compounds like aminopyrazines, increasing the pH (to suppress ionization) will increase retention in reversed-phase HPLC.[3]

  • Buffer Selection and Concentration: The choice of buffer (e.g., phosphate, acetate, formate) and its concentration can influence peak shape and selectivity.[2] Ammonium formate and ammonium acetate are common volatile buffers suitable for LC-MS applications.[5]

  • Additives/Modifiers: Ion-pairing agents can be used to improve the retention and resolution of ionic or ionizable compounds.[6] However, these are often not ideal for preparative chromatography due to their non-volatile nature.

2. Stationary Phase Selection

The column is the core of the separation, and selecting an appropriate stationary phase is critical for resolving closely eluting impurities.[7] If a standard C18 column does not provide adequate resolution, consider alternative chemistries:

  • Phenyl Columns: These columns offer alternative selectivity through π-π interactions, which can be beneficial for separating aromatic compounds like aminopyrazines.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide a different selectivity due to dipole-dipole, π-π, and ion-exchange interactions, making them a powerful alternative to C18 for aromatic and heterocyclic compounds.

  • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and basic compounds and are often compatible with highly aqueous mobile phases.

  • Specialized Columns: For challenging separations, specialized columns like those utilizing hydrogen bonding interactions (e.g., SHARC 1) can offer unique selectivity for hydrophilic and aromatic compounds like aminopyrazines.[8][9]

3. Method Parameter Optimization

  • Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can improve the resolution between closely eluting peaks.

  • Flow Rate: Reducing the flow rate can increase column efficiency and may improve resolution, although it will also increase the run time.

  • Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity.

4. Alternative Chromatographic Modes

If reversed-phase HPLC is not providing the desired separation, consider these alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds that are poorly retained in reversed-phase chromatography. The mobile phase typically consists of a high percentage of organic solvent with a small amount of aqueous buffer.

  • Mixed-Mode Chromatography: These columns combine two or more separation mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase, offering unique selectivities.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of co-elution in my chromatogram?

A1: Initial indicators of co-elution include asymmetrical peak shapes such as peak fronting, tailing, or the appearance of a shoulder on the main peak.[10] Peaks that are broader than expected can also suggest the presence of a hidden impurity.[10] If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), inconsistent spectra across a single chromatographic peak are a strong indication of co-elution.[11]

Q2: How can I confirm that a peak is pure?

A2: Peak purity analysis can be performed using a DAD or an MS detector. A DAD collects multiple UV-Vis spectra across the peak. If all the spectra are identical, the peak is likely pure.[11] Similarly, with an MS detector, if the mass spectrum is consistent across the entire peak, it suggests purity.

Q3: I'm using a C18 column and acetonitrile/water mobile phase, but two aminopyrazine isomers are co-eluting. What should I try first?

A3: A good first step is to change the organic modifier to methanol. The different solvent properties may alter the selectivity between the isomers. If that doesn't work, consider modifying the pH of the mobile phase. Since aminopyrazines are basic, adjusting the pH will affect their ionization and interaction with the stationary phase.

Q4: Can sample preparation help resolve co-elution?

A4: Yes, sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to selectively remove interfering impurities from the sample matrix before HPLC analysis.[10]

Q5: Are there specific columns recommended for aminopyrazine separation?

A5: While standard C18 columns are a good starting point, columns that offer alternative selectivities are often beneficial. Consider columns with phenyl or PFP stationary phases. For particularly difficult separations of hydrophilic aminopyrazines, columns that operate in HILIC mode or those based on specific interactions like hydrogen bonding (e.g., SHARC 1) can be effective.[8][9]

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Resolution of an Aminopyrazine and a Co-eluting Impurity.

Condition IDStationary PhaseOrganic SolventAqueous Phase (pH)Resolution (Rs)
1C18Acetonitrile0.1% Formic Acid (pH 2.7)1.2
2C18Methanol0.1% Formic Acid (pH 2.7)1.6
3C18Acetonitrile10 mM Ammonium Acetate (pH 5.0)1.8
4PFPAcetonitrile0.1% Formic Acid (pH 2.7)2.1

Note: This is representative data to illustrate the effects of changing chromatographic parameters.

Experimental Protocols

Protocol 1: Method Development for Resolving Co-eluting Aminopyrazine Impurities

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B in 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 270 nm.

    • Column Temperature: 30 °C.

  • Optimization Strategy:

    • Step 1 (Organic Modifier): Replace Acetonitrile with Methanol in Mobile Phase B and repeat the analysis. Compare the chromatograms for changes in selectivity and resolution.

    • Step 2 (pH): If co-elution persists, prepare mobile phase A with different buffers to achieve different pH values (e.g., 10 mM Ammonium Acetate, pH 5.0; 10 mM Ammonium Bicarbonate, pH 8.0). Aminopyrazines are basic, so their retention will be sensitive to pH changes.[3]

    • Step 3 (Gradient Slope): If partial separation is observed, increase the gradient time (e.g., from 20 to 40 minutes) to create a shallower gradient, which can improve the resolution of closely eluting peaks.

    • Step 4 (Alternative Stationary Phase): If the above steps do not provide a resolution (Rs) of >1.5, switch to a column with a different selectivity, such as a Phenyl or PFP column, and repeat the optimization process.

Visualizations

Troubleshooting_Workflow Start Co-elution Observed (Rs < 1.5) ChangeSolvent Change Organic Solvent (ACN <-> MeOH) Start->ChangeSolvent CheckResolution1 Resolution Improved? ChangeSolvent->CheckResolution1 ModifypH Modify Mobile Phase pH CheckResolution1->ModifypH No Optimize Optimize Method CheckResolution1->Optimize Yes CheckResolution2 Resolution Improved? ModifypH->CheckResolution2 AdjustGradient Adjust Gradient Slope (Make Shallower) CheckResolution2->AdjustGradient No CheckResolution2->Optimize Yes CheckResolution3 Resolution Improved? AdjustGradient->CheckResolution3 ChangeColumn Change Stationary Phase (e.g., Phenyl, PFP) CheckResolution3->ChangeColumn No CheckResolution3->Optimize Yes CheckResolution4 Resolution Improved? ChangeColumn->CheckResolution4 CheckResolution4->Optimize Yes End Problem Resolved (Rs >= 1.5) CheckResolution4->End No (Consider Alternative Modes) Optimize->End

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Selectivity_Triangle cluster_triangle cluster_details title Key Parameters Influencing HPLC Selectivity MobilePhase Mobile Phase StationaryPhase Stationary Phase mp_details • Organic Solvent Type • pH & Buffer • Additives MobilePhase->mp_details Temperature Temperature sp_details • C18, Phenyl, PFP • Embedded Polar Group • HILIC, Chiral StationaryPhase->sp_details temp_details • Affects Viscosity • Alters Analyte-Phase  Interactions Temperature->temp_details

Caption: The selectivity triangle for HPLC method development.

References

Validation & Comparative

comparative analysis of different pyrazine synthesis methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, fundamental to pharmaceuticals, agrochemicals, and flavor chemistry.[1][2] Their synthesis has been a subject of extensive research, leading to a variety of methodologies ranging from classical named reactions to modern catalytic systems.[3][4] This guide provides a comparative analysis of prominent pyrazine synthesis methods, offering quantitative data, detailed experimental protocols, and a visual overview of the synthetic pathways for researchers, scientists, and professionals in drug development.

Overview of Synthetic Pathways

The synthesis of the pyrazine ring can be broadly categorized into classical condensation reactions and modern catalytic approaches. Classical methods often involve the cyclization of acyclic precursors, while modern techniques focus on efficiency, atom economy, and greener reaction conditions.[5][6] The following diagram illustrates the logical relationships between key starting materials and major synthetic routes.

Pyrazine_Synthesis_Pathways cluster_starters Starting Materials cluster_products Products & Intermediates A α-Haloketone + Ammonia B α-Amino Ketone (self-condensation) A->B Staedel-Rugheimer (In situ formation) Intermediate Dihydropyrazine B->Intermediate Gutknecht / Staedel-Rugheimer (Condensation) C 1,2-Diketone + 1,2-Diamine C->Intermediate Direct Condensation D β-Amino Alcohol (self-coupling) Product Substituted Pyrazine D->Product Mn-Catalyzed Dehydrogenative Coupling (Direct Aromatization) E Pyrazine Precursor + Coupling Partner E->Product Cross-Coupling Reactions (e.g., Suzuki, Kumada) Intermediate->Product Oxidation (e.g., air, CuO)

Caption: Major synthetic routes to the pyrazine core from various precursors.

Comparative Analysis of Synthesis Methodologies

The choice of synthetic route depends on factors such as desired substitution patterns, substrate availability, scalability, and environmental considerations. While classical methods are foundational, modern catalytic approaches often offer higher yields and milder conditions.[6][7]

MethodologyStarting MaterialsKey Reagents/CatalystsTypical ConditionsYield (%)AdvantagesDisadvantages
Staedel-Rugheimer Synthesis [8][9]α-Haloketones, AmmoniaAmmonia, Oxidizing agent (air, H₂O₂)Reflux in ethanol, followed by heatingVariable, often low to moderateSimple, foundational method.[10]Harsh conditions, low yields, lachrymatory reagents.[6][11][12]
Gutknecht Synthesis [8][13]α-Amino ketones (often from α-oximino ketones)Reducing agent (e.g., Zn/acid), Oxidizing agent (e.g., CuO, HgO)Low-temperature reduction, then heating for condensation/oxidationModerate to GoodMore versatile than Staedel-Rugheimer.Requires multi-step preparation of α-amino ketone.[10]
Direct Condensation [6][14]1,2-Diketones, 1,2-DiaminesBase (e.g., t-BuOK), Oxidizing agent (often air)Room temperature to refluxHigh (up to 97%)Straightforward, high-yielding, often one-pot.[6]Limited by availability of substituted diketones and diamines.
Mn-Catalyzed Dehydrogenative Coupling [5][7]β-Amino alcoholsMn pincer complex (2 mol%), Base (KH, 3 mol%)150 °C, 24h in TolueneGood to Excellent (40-99%)Atom-economical, environmentally benign (H₂ and H₂O byproducts).[5][7]Requires synthesis of specific pincer catalyst.
Enzymatic Synthesis (Continuous-Flow) [15]Pyrazine esters, AminesLipozyme® TL IM45 °C in tert-amyl alcoholGood to Excellent (up to 81.7%)Green methodology, mild conditions, high efficiency with microreactors.[15]Substrate-specific, enzyme cost and stability can be a factor.
Cross-Coupling Reactions (e.g., Suzuki, Kumada) [16][17]Halogenated pyrazines, Boronic acids or Grignard reagentsPd or Ni catalysts, BaseVaries with specific couplingGood to Excellent (69-90%)Excellent for creating diverse, complex substitutions.[16]Requires pre-functionalized pyrazine core.

Detailed Experimental Protocols

Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine (Illustrative)[10][11]

This method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.[11][18]

  • Step 1: Synthesis of α-Aminoacetophenone. In a suitable reaction vessel, dissolve 2-chloroacetophenone (1 equivalent) in ethanol. Add an excess of aqueous ammonia to the solution. Heat the mixture under reflux for several hours.

  • Step 2: Condensation and Oxidation. After cooling, the reaction mixture containing the α-aminoacetophenone will begin to spontaneously condense to form the dihydropyrazine intermediate.[11] This intermediate is then oxidized to the aromatic 2,5-diphenylpyrazine. Oxidation can be achieved by bubbling air through the heated reaction mixture or by the addition of a chemical oxidizing agent like copper(II) sulfate.[18]

  • Step 3: Purification. After the reaction is complete, cool the mixture and neutralize if necessary. Extract the product with a suitable organic solvent (e.g., dichloromethane). The crude product can then be purified by column chromatography or recrystallization.

Gutknecht Pyrazine Synthesis (General Procedure)[10][18]

The Gutknecht synthesis is a versatile method that relies on the cyclization of α-amino ketones, which are typically prepared in two steps from a starting ketone.[8][13]

  • Step 1: Formation of α-Oximino Ketone. Dissolve the starting ketone in a suitable solvent such as acetic acid. Cool the solution to 0-5 °C in an ice bath. Add a source of nitrous acid (e.g., by the slow addition of aqueous sodium nitrite to hydrochloric acid) to form the corresponding α-oximino ketone. Isolate the product after the reaction is complete.

  • Step 2: Reduction to α-Amino Ketone. Reduce the isolated α-oximino ketone to the α-amino ketone. A common and effective reducing agent for this transformation is zinc powder in acetic acid.

  • Step 3: Self-Condensation and Oxidation. The resulting α-amino ketone undergoes self-condensation upon heating to form a dihydropyrazine. This intermediate is then oxidized to the final pyrazine product using an oxidizing agent like copper(II) sulfate or mercury(I) oxide.[13]

Manganese-Catalyzed Dehydrogenative Self-Coupling of 2-Amino Alcohols[5]

This modern, atom-economical method produces substituted pyrazines directly from β-amino alcohols, with hydrogen gas and water as the only byproducts.[5][7]

  • Reaction Setup: In a glovebox, add the β-amino alcohol (0.5 mmol), the manganese pincer catalyst (2 mol %), and potassium hydride (KH) as the base (3 mol %) to a reaction tube.

  • Reaction Execution: Add toluene (2 mL) as the solvent. Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 150 °C. Stir the reaction mixture for 24 hours.

  • Work-up and Purification: After 24 hours, cool the reaction mixture to room temperature. Filter the mixture through a short pad of silica gel to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted pyrazine. For 2-phenylglycinol as the substrate, this method yields 2,5-diphenylpyrazine with a 99% yield.[5]

References

Comparative Analysis of the Antimicrobial Activity of Pyrazinamide and 2-Amino-3-(ethylamino)pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial profiles of the established antitubercular drug, pyrazinamide, and derivatives of the novel compound 2-Amino-3-(ethylamino)pyrazine.

This guide provides a comprehensive comparison of the antimicrobial activity of the first-line tuberculosis drug, pyrazinamide, with that of close structural analogs of this compound. Due to a lack of publicly available data on the specific antimicrobial activity of this compound, this comparison relies on published data for structurally related 3-aminopyrazine-2-carboxamide derivatives. This analysis is intended to inform researchers on the potential and current understanding of these two classes of pyrazine compounds in the context of antimicrobial drug discovery.

Executive Summary

Pyrazinamide is a cornerstone of tuberculosis therapy, acting as a prodrug with potent activity against Mycobacterium tuberculosis, particularly in acidic environments. Its mechanism of action is complex and multifaceted, contributing to its efficacy in shortening the duration of tuberculosis treatment. In contrast, while specific data for this compound is unavailable, studies on its close analogs, specifically 3-aminopyrazine-2-carboxamide derivatives, reveal a broad spectrum of antimicrobial activity. Notably, certain derivatives exhibit significant potency against Mycobacterium tuberculosis, including multidrug-resistant strains, as well as other pathogenic bacteria and fungi. The mechanism of action for these derivatives is not as well-elucidated as that of pyrazinamide but is believed to be linked to the pyrazine core.

Data Presentation: Antimicrobial Activity Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for pyrazinamide and the most active analogs of this compound against various microbial strains. It is important to note that the activity of pyrazinamide against M. tuberculosis is highly dependent on the pH of the medium.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Pyrazinamide Mycobacterium tuberculosis H37Rv (acidic pH, ~5.5-5.8)25 - 50[1][2][3][4]
Mycobacterium tuberculosis H37Rv (neutral pH, ~6.8)≥100 - 200[2][3][5]
Escherichia coli>700[6][7]
Staphylococcus aureusGenerally considered inactive[8][9][10]
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide Mycobacterium tuberculosis H37Rv12.5[11][12]
3-Amino-N-(4-propylphenyl)pyrazine-2-carboxamide Mycobacterium tuberculosis H37Rv25[12][13]
3-Amino-N-octylpyrazine-2-carboxamide Mycobacterium tuberculosis H37Rv50[11][12]
3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide Staphylococcus aureus31.25 µM[11]
3-Amino-N-octylpyrazine-2-carboxamide Staphylococcus aureus62.5 µM[11]

Mechanism of Action

Pyrazinamide

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene.[1][14] The acidic environment found within phagolysosomes of macrophages, where M. tuberculosis often resides, is crucial for the activity of pyrazinamide.[1][14] The protonated form of POA accumulates within the bacterial cell, leading to a disruption of membrane potential, inhibition of fatty acid synthase I, and interference with coenzyme A synthesis.[1][14]

dot

Pyrazinamide_Mechanism cluster_bacterium Mycobacterium tuberculosis PZA Pyrazinamide (PZA) PZA_in PZA (intracellular) PZA->PZA_in Passive Diffusion POA Pyrazinoic Acid (POA) PZA_in->POA PZase (pncA) HPOA Protonated POA (HPOA) POA->HPOA Acidic pH Disruption Disruption of Membrane Potential Inhibition of Fatty Acid Synthase I Inhibition of Coenzyme A Synthesis HPOA->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Test Compound start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Comparative Guide to the Synthesis and Spectroscopic Validation of 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthesis route for 2-Amino-3-(ethylamino)pyrazine and an alternative method for a structurally related pyrazine derivative. The document is intended to offer objective insights into the synthesis, performance, and spectroscopic validation of these compounds, supported by experimental data.

Introduction

Pyrazine derivatives are a critical class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. The compound this compound is a valuable building block in drug discovery. This guide details a feasible synthesis pathway and provides a comprehensive spectroscopic validation. Furthermore, it compares this synthesis with an alternative method for producing a related pyrazine derivative, offering a broader perspective for researchers in the field.

Synthesis Methodologies

Proposed Synthesis of this compound

Reaction Scheme:

G 2-amino-3-chloropyrazine 2-amino-3-chloropyrazine product This compound 2-amino-3-chloropyrazine->product ethylamine ethylamine ethylamine->product reagents K2CO3, KI DMF, reflux reagents->product

Proposed Synthesis Pathway

Experimental Protocol:

A mixture of 2-amino-3-chloropyrazine (1.0 eq), ethylamine (1.1 eq), potassium carbonate (1.3 eq), and a catalytic amount of potassium iodide in N,N-dimethylformamide (DMF) is refluxed for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is then washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Alternative Synthesis: N-methyl-3-(methylamino)pyrazine-2-carboxamide

For comparison, the synthesis of N-methyl-3-(methylamino)pyrazine-2-carboxamide is presented, which involves a multi-step process starting from 3-chloropyrazine-2-carbonitrile[2].

Reaction Scheme:

G start 3-chloropyrazine-2-carbonitrile step1 Hydrolysis (NaOH, H2O, reflux) start->step1 intermediate1 3-chloropyrazine-2-carboxylic acid step1->intermediate1 step2 Acyl Chloride Formation (SOCl2, DMF, toluene) intermediate1->step2 intermediate2 3-chloropyrazine-2-carbonyl chloride step2->intermediate2 step3 Aminolysis (methylamine, TEA, acetone) intermediate2->step3 intermediate3 3-chloro-N-methylpyrazine-2-carboxamide step3->intermediate3 step4 Aminodehalogenation (methylamine, pyridine, methanol, MW) intermediate3->step4 product N-methyl-3-(methylamino)pyrazine-2-carboxamide step4->product

Alternative Synthesis Workflow

Experimental Protocol:

The synthesis involves four main steps:

  • Hydrolysis: 3-chloropyrazine-2-carbonitrile is refluxed with aqueous sodium hydroxide, followed by acidification to yield 3-chloropyrazine-2-carboxylic acid.

  • Acyl Chloride Formation: The carboxylic acid is treated with thionyl chloride in the presence of DMF and toluene to form 3-chloropyrazine-2-carbonyl chloride.

  • Aminolysis: The acyl chloride is reacted with methylamine and triethylamine in acetone to produce 3-chloro-N-methylpyrazine-2-carboxamide.

  • Aminodehalogenation: The final product is obtained by reacting the chloro-carboxamide with methylamine in a microwave reactor.

Performance Comparison

ParameterProposed Synthesis of this compoundAlternative: N-methyl-3-(methylamino)pyrazine-2-carboxamide[2]
Starting Material 2-amino-3-chloropyrazine3-chloropyrazine-2-carbonitrile
Number of Steps 14
Key Reagents Ethylamine, K2CO3, KI, DMFNaOH, SOCl2, Methylamine, Pyridine
Reaction Conditions Reflux (conventional heating)Reflux, Microwave irradiation
Overall Yield Not reported, expected to be moderate to good41% - 98% (for the final step)
Purification Column chromatographyColumn chromatography

Spectroscopic Validation of this compound

While a full experimental dataset is not publicly available, the expected spectroscopic characteristics for the validation of this compound are outlined below based on the analysis of similar pyrazine derivatives[3]. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound[4][5].

1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group) and the aromatic protons on the pyrazine ring. The amino protons will likely appear as broad singlets.

2. 13C NMR Spectroscopy

The 13C NMR spectrum should display signals for the two carbons of the ethyl group and the four distinct carbons of the asymmetrically substituted pyrazine ring.

3. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the primary and secondary amino groups, C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrazine ring.

4. Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of this compound (138.17 g/mol ).

Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic validation of a novel pyrazine derivative.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Product purification->product nmr 1H & 13C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms hplc HPLC/LC-MS (Purity Analysis) product->hplc

General Analytical Workflow

Conclusion

The proposed synthesis of this compound via nucleophilic aromatic substitution offers a concise and potentially efficient route to this valuable compound. While detailed experimental validation and spectroscopic data are pending public disclosure, the analogous reactions and the availability of analytical data from commercial sources strongly support its feasibility. In comparison, the synthesis of N-methyl-3-(methylamino)pyrazine-2-carboxamide, while yielding a related structure, involves a more complex, multi-step process. The choice between synthetic routes will ultimately depend on the specific research or development goals, including the desired substitution pattern on the pyrazine ring, and the availability of starting materials. This guide provides a foundational framework for researchers to embark on the synthesis and characterization of novel pyrazine derivatives.

References

Cross-Validation of HPLC and GC-MS for the Quantification of Aminopyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of aminopyrazines, a class of heterocyclic aromatic compounds prevalent in pharmaceuticals, food chemistry, and materials science, is critical for quality control, safety assessment, and research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for the quantification of organic molecules. This guide provides an objective comparison of these two methods for the analysis of aminopyrazines, supported by typical experimental data and detailed methodologies to aid researchers in selecting the most suitable technique for their specific needs.

Cross-validation of analytical methods is a crucial process to ensure the accuracy and reliability of results.[1] It involves comparing the outcomes from two distinct analytical techniques to verify that the chosen method is fit for its intended purpose.[1] This is particularly important in regulated industries such as pharmaceuticals.

At a Glance: Method Comparison

The choice between HPLC and GC-MS for aminopyrazine analysis depends on several factors, including the volatility and thermal stability of the specific aminopyrazine, the required sensitivity, the complexity of the sample matrix, and available instrumentation.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[2][3][4]Best for volatile and semi-volatile compounds that are thermally stable.[3][5]
Sample Preparation Often simpler, involving dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.[1]
Operating Temperature Typically ambient to moderately elevated (e.g., <100°C).[3][5]High temperatures are required for volatilization (e.g., 150-300°C).[2][3]
Sensitivity & Selectivity Good sensitivity, especially with detectors like UV or MS. Selectivity can be tuned by mobile phase and column chemistry.Excellent sensitivity and selectivity, particularly with mass spectrometric detection.[6]
Instrumentation Cost Generally lower than GC-MS.[6]Higher initial investment.[6]

Data Presentation: A Comparative Overview

The following tables summarize typical performance characteristics for HPLC and GC-MS methods based on the analysis of structurally related pyrazine and amine compounds. This data serves as a benchmark for what can be expected when developing and validating a method for a specific aminopyrazine.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Performance Data for Related Compounds

Analyte/Related CompoundLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (% Recovery)Reference
Pyrazinamide[6]1-20>0.9990.10.3<2.098-102[6]
2-Aminopyridine[7]0.1-100>0.999~0.070~0.23<2.095-105[7]
Metformin[1]2-200>0.998Not SpecifiedNot Specified<2.098-102[1]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data for Related Compounds

Analyte/Related CompoundLinearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (% Recovery)Reference
1-Benzylpiperazine (BZP)[8]0-10>0.990.004 (plasma)0.016 (plasma)<1579-96[8]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)[8]0-10>0.990.004 (plasma)0.016 (plasma)<1579-96[8]
Various PyrazinesNot Specified0.981–0.9990.07–22.22 ng/g2–60 ng/g< 9.76%94.6–107.92%

Experimental Protocols

The following are detailed, adaptable methodologies for the quantification of aminopyrazines using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a starting point and should be optimized for the specific aminopyrazine of interest.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice. For more polar aminopyrazines, a column like SHARC 1 could be considered.[9]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol). The ratio should be optimized for optimal separation. For example, a mobile phase of MeCN/H2O - 98/2% with a formic acid buffer has been used for 2-Aminopyrazine.[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance for the specific aminopyrazine, often in the range of 250-280 nm. For 2-Aminopyrazine, 270 nm has been used.[9]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration. Filter the sample through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol may require adjustment, particularly regarding the need for derivatization.

  • Instrumentation: A standard GC-MS system.

  • Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically 250°C.[1]

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).

  • Ion Source Temperature: Typically 230°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Full scan mode for initial identification of the analyte and its fragmentation pattern. For quantification, Selected Ion Monitoring (SIM) mode is used for enhanced sensitivity and selectivity.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization with a suitable agent (e.g., a silylating agent) may be necessary to improve the volatility and thermal stability of the aminopyrazine.[1]

Method Validation

Both HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose.[6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Mandatory Visualizations

To better illustrate the processes, the following diagrams have been generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis sp1 Weighing of Aminopyrazine Sample sp2 Dissolution in Appropriate Solvent sp1->sp2 sp3 Sonication/Vortexing sp2->sp3 gcms1 Injection into GC System sp2->gcms1 For GC-MS (with potential derivatization) sp4 Filtration (0.45 µm) sp3->sp4 hplc1 Injection into HPLC System sp4->hplc1 For HPLC hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 da1 Peak Integration hplc3->da1 gcms2 Separation in Capillary Column gcms1->gcms2 gcms3 Mass Spectrometry Detection gcms2->gcms3 gcms3->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification of Aminopyrazine da2->da3

Caption: Experimental workflow for aminopyrazine quantification.

G cluster_methods Analytical Methods cluster_validation Method Validation (ICH Guidelines) cluster_comparison Cross-Validation method1 Developed HPLC Method val1 Specificity method1->val1 val2 Linearity & Range method1->val2 val3 Accuracy & Precision method1->val3 val4 LOD & LOQ method1->val4 val5 Robustness method1->val5 method2 Developed GC-MS Method method2->val1 method2->val2 method2->val3 method2->val4 method2->val5 comp1 Analysis of Same Samples by Both Methods val2->comp1 val3->comp1 comp2 Statistical Comparison of Results (e.g., t-test, F-test) comp1->comp2 comp3 Assessment of Method Agreement comp2->comp3 decision Selection of Optimal Method for Routine Analysis comp3->decision

Caption: Logical workflow for cross-validation of analytical methods.

Conclusion

Both HPLC and GC-MS are powerful techniques for the quantification of aminopyrazines. The choice between them is dictated by the specific properties of the analyte and the goals of the analysis. For non-volatile or thermally sensitive aminopyrazines, a validated HPLC method offers a robust and accurate approach. Conversely, for volatile aminopyrazines or when very high sensitivity is required, GC-MS is often the superior choice, despite potentially more complex sample preparation. Ultimately, a thorough evaluation of the sample matrix, expected analyte concentration, and required sensitivity and selectivity should guide the selection of the most appropriate analytical method. A cross-validation study is highly recommended to ensure the reliability and accuracy of the chosen method for its intended purpose.

References

A Comparative Analysis of the Predicted Biological Activity of 2-Amino-3-(ethylamino)pyrazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a key component in numerous biologically active compounds, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. The nature and position of substituents on the pyrazine ring play a critical role in determining the potency and selectivity of these compounds. This guide aims to provide a rational projection of how the isomeric variations of 2-Amino-3-(ethylamino)pyrazine might influence their interactions with biological targets.

Inferred Structure-Activity Relationships and Predicted Biological Activities

Based on the analysis of various aminopyrazine and diaminopyrimidine derivatives, the positioning of amino and alkylamino groups on the pyrazine ring is expected to significantly impact their biological activity. These groups can influence the molecule's electronic properties, steric hindrance, and ability to form hydrogen bonds with target proteins, such as kinases.

Anticancer Activity:

Many pyrazine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways, such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition, and by analogy, diaminopyrazines are expected to exhibit similar properties.

  • 2,3-Isomer (this compound): The adjacent amino and ethylamino groups in this isomer could lead to intramolecular hydrogen bonding, which may affect its conformation and interaction with target proteins. This arrangement might be favorable for binding to certain kinase active sites.

  • 2,5-Isomer (2-Amino-5-(ethylamino)pyrazine): With substituents at the para-positions, this isomer would have a different dipole moment and steric profile compared to the 2,3-isomer. This separation might allow for optimal interactions with targets where binding pockets are more extended.

  • 2,6-Isomer (2-Amino-6-(ethylamino)pyrazine): The meta-positioning of the substituents in the 2,6-isomer presents another distinct structural arrangement. Structure-activity relationship studies on similar heterocyclic compounds have shown that this substitution pattern can lead to potent biological activity.

Antiviral Activity:

The antiviral activity of aminopyrazine derivatives has been demonstrated against a range of viruses. The mechanism often involves the inhibition of viral enzymes or interference with viral entry and replication processes. The position of the amino groups can influence the compound's ability to interact with viral proteins or nucleic acids.

It is hypothesized that the differential electronic distribution and steric accessibility of the nitrogen atoms in the pyrazine ring and the exocyclic amino groups of each isomer will dictate their antiviral potency and spectrum.

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the predicted activities, the following table summarizes the biological data for various aminopyrazine and diaminopyrimidine derivatives with reported anticancer and antiviral activities. This data, while not directly applicable to the isomers of this compound, offers valuable insights into the potential potency of this class of compounds.

Compound ClassSpecific Compound/DerivativeBiological ActivityAssayIC50/EC50 ValueReference
Anticancer
2,4-DiaminopyrimidineCompound 9kAntiproliferative (A549 cells)MTT Assay2.14 µM[1]
2,4-DiaminopyrimidineCompound 13fAntiproliferative (A549 cells)MTT Assay1.98 µM[1]
3-Aminopyrazine-2-carboxamideDerivative 18iFGFR1 InhibitionKinase AssayNot specified (pan-FGFR inhibitor)[2]
Antiviral
2,6-DiaminopurineCompound 6iAnti-Dengue VirusPlaque Reduction Assay0.5 µM[3]
2,6-DiaminopurineCompound 6iAnti-Zika VirusPlaque Reduction Assay5.3 µM[3]
2,6-DiaminopurineCompound 6iAnti-Influenza A VirusPlaque Reduction Assay1.2 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer and antiviral activities of novel compounds.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[4][5][6]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[5]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound isomers) and incubate for a specified period (e.g., 72 hours).[7] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[7]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[7]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[8][9][10]

Principle: This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound. A plaque is a localized area of cell death and lysis caused by viral replication.[10]

Procedure:

  • Cell Monolayer Preparation: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units) in the presence of various concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.[10]

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the virus inoculum and add an overlay medium (e.g., containing 0.5% agarose or methylcellulose) with the corresponding concentrations of the test compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. Viable cells will be stained, while plaques will appear as clear zones.[10]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" control. The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) can be determined.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are potential targets for aminopyrazine derivatives.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 P PI3K PI3K FGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Aminopyrazine Inhibitor Inhibitor->FGFR

Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway and the inhibitory action of aminopyrazine derivatives.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT P JAK->Receptor P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Inhibitor Aminopyrazine Inhibitor Inhibitor->JAK

Caption: Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway and the inhibitory action of aminopyrazine derivatives.

References

Benchmarking a Novel Pyrazine-Based Compound Against Known MEK1 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a critical endeavor in the pursuit of targeted therapies for various diseases, particularly cancer. The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. This guide provides a framework for benchmarking a novel pyrazine-containing compound, exemplified here as the hypothetical "Compound X" (2-Amino-3-(ethylamino)pyrazine), against established inhibitors of MEK1, a key kinase in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

This document will compare the in vitro performance of Compound X with two well-characterized MEK1 inhibitors, Trametinib and Selumetinib, providing supporting experimental protocols and pathway context to aid researchers in their own drug discovery efforts.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary metric for a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target kinase's activity. Lower IC50 values indicate higher potency. To assess selectivity, compounds are typically tested against a panel of related kinases.

The following table summarizes the in vitro IC50 values for our hypothetical Compound X against MEK1 and MEK2, alongside published data for the benchmark inhibitors Trametinib and Selumetinib. A hypothetical selectivity panel (Kinases A, B, C) is included to illustrate how the specificity of a novel compound can be assessed.

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)Kinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
Compound X (Hypothetical) 2545>10,0001,500>10,000
Trametinib 0.92[1]1.8[1]>10,000>10,000>10,000
Selumetinib 14[1][2]530 (Kd)[2]>10,000>10,000>10,000

Data for Compound X is hypothetical and for illustrative purposes only. Data for Trametinib and Selumetinib are derived from published literature. Kd (dissociation constant) is shown for Selumetinib against MEK2 as reported in the cited source.

Biological Context: The MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that transduces extracellular signals from growth factors to the nucleus, governing fundamental cellular processes like proliferation, differentiation, and survival.[3][4][5][6] In many cancers, mutations in genes like BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[7][8] MEK1 and MEK2 are dual-specificity kinases that act as a central node in this cascade by phosphorylating and activating ERK1/2.[9][10] Trametinib and Selumetinib are allosteric inhibitors that bind to a pocket on MEK, preventing its phosphorylation and activation of ERK.[7][8][11][12]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras GRB2/SOS Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Trametinib / Selumetinib Compound X Inhibitor->MEK

MAPK/ERK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the successful benchmarking of kinase inhibitors. Below is a detailed protocol for a representative in vitro kinase inhibition assay.

MEK1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the inhibitory effect of a compound on MEK1's ability to phosphorylate its substrate, a common method for determining IC50 values.

I. Materials and Reagents:

  • Enzyme: Recombinant active MEK1 kinase.

  • Substrate: Inactive, non-phosphorylated ERK1 kinase (or a suitable peptide substrate).

  • Antibodies:

    • Europium (Eu)-labeled anti-phospho-ERK1/2 antibody (Donor).

    • Far-Red (FR) labeled anti-total-ERK1/2 antibody (Acceptor).

  • ATP: Adenosine triphosphate.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: TR-FRET dilution buffer containing EDTA.

  • Test Compounds: Compound X, Trametinib, Selumetinib dissolved in DMSO.

  • Plates: Low-volume 384-well assay plates (e.g., black, non-binding surface).

  • Plate Reader: TR-FRET compatible plate reader with dual emission detection (e.g., 615 nm for Europium and 665 nm for Far-Red).

II. Assay Procedure:

  • Compound Plating: a. Prepare serial dilutions of the test compounds (e.g., 11-point, 3-fold dilutions starting from 10 µM) in DMSO. b. Transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates. Include DMSO-only wells as a negative control (0% inhibition) and wells with a high concentration of a known inhibitor as a positive control (100% inhibition).

  • Enzyme/Substrate Preparation: a. Prepare a master mix of MEK1 enzyme and ERK1 substrate in the assay buffer at 2X the final desired concentration. b. Add 5 µL of this enzyme/substrate mix to each well of the assay plate containing the compounds. c. Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: a. Prepare a 2X ATP solution in the assay buffer. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for MEK1, if known, to ensure sensitive detection of inhibitors. b. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The total reaction volume is now 10 µL. c. Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: a. Prepare the Stop/Detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the Eu- and FR-labeled antibodies. b. Add 10 µL of the Stop/Detection buffer to each well. c. Incubate for 60 minutes at room temperature to allow for antibody binding to the substrate.

  • Data Acquisition: a. Read the plate on a TR-FRET compatible plate reader. b. The reader will excite the Europium donor fluorophore (e.g., at 340 nm) and measure the emission at two wavelengths: 615 nm (Europium emission) and 665 nm (FRET-sensitized acceptor emission).

III. Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the normalized percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.

TR_FRET_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate 1. Serially dilute Compound X and benchmarks in DMSO Transfer 2. Transfer compounds to 384-well assay plate Compound_Plate->Transfer Add_Enzyme 3. Add MEK1 enzyme and ERK1 substrate mixture Pre_Incubate 4. Pre-incubate for compound binding Add_Enzyme->Pre_Incubate Add_ATP 5. Add ATP to initiate phosphorylation Pre_Incubate->Add_ATP Incubate_Reaction 6. Incubate for 60 min Add_ATP->Incubate_Reaction Add_Stop 7. Add Stop/Detection buffer (EDTA + Labeled Antibodies) Incubate_Detection 8. Incubate for 60 min for antibody binding Add_Stop->Incubate_Detection Read_Plate 9. Read TR-FRET signal (665nm / 615nm) Incubate_Detection->Read_Plate Calculate_Ratio 10. Calculate TR-FRET ratio Normalize 11. Normalize data Calculate_Ratio->Normalize Plot 12. Plot dose-response curve Normalize->Plot IC50 13. Determine IC50 value Plot->IC50

Workflow for an In Vitro TR-FRET Kinase Inhibition Assay.

This structured approach to benchmarking allows for a direct and objective comparison of a novel compound's potency and selectivity against established drugs. By employing standardized protocols and placing the findings within the relevant biological context, researchers can make informed decisions about the potential of their compounds for further development.

References

Comparative Cytotoxicity of 2-Aminopyrazine Derivatives on Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search for 2-Amino-3-(ethylamino)pyrazine: An extensive review of scientific literature did not yield specific experimental data on the comparative cytotoxicity of this compound on cancer cell lines.

Alternative Analysis: To provide valuable insights for researchers in this field, this guide presents a comparative analysis of the cytotoxicity of structurally related 2-aminopyrazine derivatives. The following sections summarize experimental data from various studies, detailing the cytotoxic effects of these compounds on different cancer cell lines, the methodologies employed, and the potential signaling pathways involved.

Comparative Cytotoxicity Data

The cytotoxic potential of various aminopyrazine derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the in vitro cytotoxicity of selected aminopyrazine derivatives against several human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
17l [1][2][3]triazolo[4,3-a]pyrazineA549 (Lung Carcinoma)0.98 ± 0.08[4]
MCF-7 (Breast Adenocarcinoma)1.05 ± 0.17[4]
HeLa (Cervical Cancer)1.28 ± 0.25[4]
18i 3-Amino-pyrazine-2-carboxamideNCI-H520 (Lung Cancer)26.69[1]
SNU-16 (Gastric Carcinoma)1.88[1]
KMS-11 (Myeloma)3.02[1]
SW-780 (Bladder Cancer)2.34[1]
MDA-MB-453 (Breast Cancer)12.58[1]
20 N-Phenyl-3-aminopyrazine-2-carboxamideHepG2 (Hepatocellular Carcinoma)41.4[5][6]
17 N-Phenyl-3-aminopyrazine-2-carboxamideHepG2 (Hepatocellular Carcinoma)> 50[5][6]
16 N-Phenyl-3-aminopyrazine-2-carboxamideHepG2 (Hepatocellular Carcinoma)> 250[5][6]
12b Imidazo[1,2-a]pyridineHep-2 (Laryngeal Carcinoma)11[7]
HepG2 (Hepatocellular Carcinoma)13[7]
MCF-7 (Breast Adenocarcinoma)11[7]
A375 (Melanoma)11[7]

Observations on Structure-Activity Relationship (SAR): The presented data suggests that the cytotoxic activity of aminopyrazine derivatives can be significantly influenced by the nature of the substituents on the pyrazine core. For instance, the[1][2][3]triazolo[4,3-a]pyrazine derivative 17l exhibited potent activity across multiple cell lines with IC50 values in the low micromolar range.[4] Similarly, the 3-amino-pyrazine-2-carboxamide derivative 18i showed strong and selective activity, particularly against gastric carcinoma and myeloma cell lines.[1] In contrast, some N-phenyl-3-aminopyrazine-2-carboxamides showed weaker activity against the HepG2 cell line, indicating that the substitution on the amide nitrogen is crucial for cytotoxicity.[5][6]

Experimental Protocols

A standardized methodology is crucial for the reliable assessment and comparison of the cytotoxic effects of novel compounds. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells per well) and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test aminopyrazine derivatives and incubated for a further 48 to 72 hours.[6]

  • MTT Addition: Following the incubation period, an MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6]

  • Formazan Solubilization: The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[6]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Pyrazine Derivatives B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Dissolve Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Data Analysis H->I Calculate IC50

Caption: Workflow of an in vitro cytotoxicity study using the MTT assay.

Potential Signaling Pathway Inhibition

Pyrazine derivatives have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[2] The inhibition of these signaling pathways can lead to cell cycle arrest and apoptosis.

G Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->RAF Pyrazine Derivative->MEK

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazine Derivatives in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of pyrazine derivatives in complex matrices. Pyrazines are a diverse class of nitrogen-containing heterocyclic compounds that are significant in the flavor and aroma of many food products and are also key structural components in numerous pharmaceutical agents. The accurate and reliable quantification of these derivatives is crucial for quality control, flavor and aroma research, and for assessing the purity and pharmacokinetic profiles of drug candidates.

This document outlines the performance of various analytical techniques, supported by experimental data, and provides detailed methodologies for key experiments.

Data Presentation: A Comparative Overview of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of pyrazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is important to note that direct comparisons can be challenging due to variations in instrumentation, the specific pyrazine derivative, the complexity of the sample matrix, and the exact methodologies employed in different studies.

Table 1: Quantitative Performance Data for Pyrazine Analysis by GC-MS

Pyrazine DerivativeMatrixSample PreparationMethodLOD (ng/g)LOQ (ng/g)Recovery (%)Precision (%RSD)Linearity (R²)
2-Methoxy-3,5-dimethylpyrazineDrinking WaterHS-SPMEGC-MS0.832.5--0.9998[1]
Various PyrazinesEdible OilMHS-SPME-arrowGC-MS2-606-18091.6-109.2<16-[2][3]
Various PyrazinesYeast ExtractHS-SPMEGC-MS-----[4][5]

LOD: Limit of Detection; LOQ: Limit of Quantification; - : Data not available in the cited literature.

Table 2: Quantitative Performance Data for Pyrazine Analysis by LC-MS/MS

Pyrazine DerivativeMatrixSample PreparationMethodLOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (%CV)Linearity (R²)
PyrazinamideHuman PlasmaLLELC-MS/MS-0.5High-≥0.99[6]
PyrazinamideHuman PlasmaSPELC-MS/MS-0.935>61<9.86-[4]
Pyrazinamide & MetabolitesHuman PlasmaLLELC-MS/MS-0.1 (PZA), 0.03 (PA), 0.002 (5-OH PA)80.8-89.21.10-4.57≥0.9980[7]
Various PyrazinesSoy Sauce Aroma BaijiuDirect InjectionUPLC-MS/MS--84.36-103.92≤6.36≥0.99[8]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; PZA: Pyrazinamide; PA: Pyrazinoic Acid; 5-OH PA: 5-hydroxy pyrazinoic acid; - : Data not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the extraction and analysis of volatile and semi-volatile pyrazine derivatives from solid and liquid matrices.[1][2][4][5]

Sample Preparation (HS-SPME):

  • Weigh a specific amount of the homogenized solid sample (typically 1-5 g) or pipette a specific volume of the liquid sample into a headspace vial.

  • For enhanced extraction efficiency, especially in aqueous matrices, add a salt (e.g., NaCl) to the sample to increase the ionic strength.

  • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific pre-incubation time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under agitation.

GC-MS Analysis:

  • Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., at 250-270°C for 2-5 minutes).

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 40-50°C, hold for 2-5 minutes), then ramp up to a final temperature of 230-250°C at a rate of 3-5°C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Method 2: Liquid-Liquid Extraction (LLE) Followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is particularly suitable for the analysis of less volatile or more polar pyrazine derivatives in biological fluids.[6][7]

Sample Preparation (LLE):

  • Pipette a specific volume of the biological fluid (e.g., 200 µL of human plasma) into a clean tube.

  • Add a known amount of an appropriate internal standard (preferably a stable isotope-labeled version of the analyte).

  • Add an immiscible organic solvent (e.g., a mixture of methyl tert-butyl ether and diethyl ether).[7]

  • Vortex the mixture vigorously for a few minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for pyrazines.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HS-SPME-GC-MS Workflow for Pyrazine Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Vial AddSalt Add Salt (Optional) Sample->AddSalt Increase Ionic Strength Seal Seal Vial AddSalt->Seal Heat Heat & Equilibrate Seal->Heat ExposeFiber Expose SPME Fiber Heat->ExposeFiber Desorb Thermal Desorption in GC Inlet ExposeFiber->Desorb Transfer of Analytes Separate Chromatographic Separation Desorb->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection (MS) Ionize->Detect

HS-SPME-GC-MS Experimental Workflow.

LLE-LC-MS/MS Workflow for Pyrazine Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Fluid AddIS Add Internal Standard Sample->AddIS AddSolvent Add Extraction Solvent AddIS->AddSolvent Vortex Vortex & Mix AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge SeparateLayer Separate Organic Layer Centrifuge->SeparateLayer Evaporate Evaporate to Dryness SeparateLayer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Analysis of Extract Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect

LLE-LC-MS/MS Experimental Workflow.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of pyrazine derivatives in complex matrices. The choice between the two is largely dependent on the specific analytes of interest, the nature of the sample matrix, and the desired sensitivity and throughput.

  • GC-MS is a well-established and highly sensitive method, particularly for volatile and semi-volatile pyrazines. Coupled with headspace sampling techniques like SPME, it offers excellent separation and is often considered the gold standard for flavor and aroma analysis.

  • LC-MS/MS provides a robust and versatile alternative for a wider range of pyrazines, including those that are less volatile or more polar, without the need for derivatization. This makes it highly suitable for high-throughput bioanalytical applications in drug development and clinical research.[9]

The successful validation of any analytical method requires careful optimization of both the sample preparation and instrumental parameters to ensure accuracy, precision, and reliability of the results. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to select and develop the most appropriate method for their specific analytical needs.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-(ethylamino)pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 2-Amino-3-(ethylamino)pyrazine (CAS No. 912773-15-0), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Therefore, strict adherence to safety protocols is mandatory when handling this compound, including during disposal preparation.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined in the table below. This is based on the known hazards and general laboratory best practices for handling irritant and potentially harmful solid chemicals.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves (minimum thickness of 0.11 mm)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from dust particles and splashes.
Body Protection Laboratory coatTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of dust and potential respiratory irritation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:
  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and weighing papers.

    • Avoid mixing this waste stream with incompatible materials, such as strong oxidizing agents, to prevent potentially hazardous reactions.

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.

    • For liquid waste containing dissolved this compound, use a labeled, leak-proof, and chemically compatible liquid waste container.

  • Labeling:

    • The waste container must be clearly labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The primary hazards associated with the compound (e.g., "Harmful," "Irritant")

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal of This compound ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: - Unused Reagent - Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Waste: - Solutions containing the compound waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled, Sealed 'Hazardous Liquid Waste' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Approved Hazardous Waste Contractor storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is based on available safety data for this compound and general best practices for handling hazardous chemical waste. Always consult the official Safety Data Sheet (SDS) and your institution's specific waste disposal protocols, as well as local, state, and federal regulations, before proceeding with any disposal.

References

Essential Safety and Operational Guide for 2-Amino-3-(ethylamino)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Amino-3-(ethylamino)pyrazine (CAS No: 912773-15-0). Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.

GHS ClassificationHazard StatementGHS PictogramSignal Word
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07Warning
Skin corrosion/irritation (Category 2)H315: Causes skin irritationGHS07Warning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07Warning

Precautionary Statements: [1]

  • Prevention: P261, P264, P270, P280

  • Response: P301+P312+P330, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364

  • Storage: P405

  • Disposal: P501

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure.[2] The following table outlines the required PPE.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side-shields or chemical goggles, and a face shield.Must comply with EN166 (EU) or NIOSH (US) standards.
Hands Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Double-gloving is best practice.
Body Laboratory coat.Flame-retardant and chemical-resistant.
Respiratory NIOSH-approved respirator.Required when not working in a fume hood or if there is a risk of inhalation.

Operational Procedures

Strict adherence to the following protocols is essential for the safe handling of this compound.

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Avoid inhalation of dust or vapors.[3]

    • Use non-sparking tools.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed, light-resistant container.

    • Keep in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[1]

    • Store under an inert atmosphere (e.g., argon or nitrogen).[1]

Experimental Protocol: Weighing, Transferring, and Dissolving

This protocol provides a step-by-step guide for a common laboratory procedure involving this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment: analytical balance, spatulas, weighing paper or boat, appropriate glassware, and solvent.

    • Don all required PPE as outlined in Section 2.

  • Weighing:

    • Place a weighing boat or paper on the analytical balance and tare.

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid compound to the weighing boat. Avoid generating dust.

    • Securely close the container immediately after use.

  • Transferring:

    • Carefully transfer the weighed solid into the designated reaction vessel or beaker.

    • Use a funnel if necessary to prevent spillage.

    • Rinse the weighing boat with a small amount of the solvent to be used to ensure a complete transfer.

  • Dissolving:

    • Add the solvent to the vessel containing the solid.

    • Stir the mixture using a magnetic stirrer or by gentle swirling until the solid is completely dissolved.

    • The compound is a yellow to brown powder or crystals.[1]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect unused solid compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container.

  • General Guidelines:

    • Do not dispose of this chemical down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Arrange for disposal by a licensed professional waste disposal service.

Visualization of Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Post_Handling Post-Handling cluster_Disposal Disposal Start Start: Obtain this compound Review_SDS Review Safety Data Sheet (SDS) Start->Review_SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh and Transfer Solid Work_in_Hood->Weigh_Transfer Dissolve Dissolve in Solvent Weigh_Transfer->Dissolve Clean_Up Clean Work Area Dissolve->Clean_Up Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE Segregate_Waste Segregate Hazardous Waste Clean_Up->Segregate_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste Dispose_Waste Arrange for Professional Disposal Store_Waste->Dispose_Waste Dispose_Waste->End

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(ethylamino)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-(ethylamino)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.